molecular formula C14H24NNaO5 B1682202 NC 2300 CAS No. 221144-20-3

NC 2300

Cat. No.: B1682202
CAS No.: 221144-20-3
M. Wt: 309.33 g/mol
InChI Key: SGAKODIXAHVUKL-LFELFHSZSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a cathepsin K antagonist

Properties

IUPAC Name

sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKODIXAHVUKL-LFELFHSZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176631
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221144-20-3
Record name VEL-0230
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEL-0230
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Principle of the multi N/C 2300 TOC Analyzer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the operational principles of analytical instrumentation is paramount for generating accurate and reliable data. This guide provides a detailed exploration of the core principles of the Analytik Jena multi N/C 2300 Total Organic Carbon (TOC) analyzer, a versatile instrument designed for the analysis of a wide range of samples, including those with high particulate content.

Core Principle: High-Temperature Catalytic Combustion

The fundamental principle of the multi N/C 2300 TOC analyzer is the high-temperature catalytic combustion of a sample to convert all organic carbon compounds into carbon dioxide (CO₂).[1][2] This CO₂ is then quantitatively measured by a non-dispersive infrared (NDIR) detector. The instrument can also be configured to determine Total Bound Nitrogen (TNb) simultaneously.

The process begins with the direct injection of a liquid or solid sample into a high-temperature combustion tube, which is heated to temperatures up to 950°C.[3] In the presence of a catalyst, the organic and inorganic carbon compounds within the sample are oxidized to CO₂ and water. For the analysis of Total Nitrogen (TNb), nitrogen-containing compounds are converted to nitrogen monoxide (NO).

Key Instrumental Features

The multi N/C 2300 is distinguished by several key technological features that enhance its performance, particularly for challenging sample matrices.

Septum-Free Direct Injection

A core feature of the multi N/C 2300 is its septum-free direct injection system.[1][4] This technology allows for the direct aspiration of the sample via a microliter syringe and injection into the combustion tube. This design is particularly advantageous for samples containing particles, as it prevents blockages and ensures the complete transfer of the sample, leading to more accurate and reproducible results.[1][4] An intelligent rinsing technique effectively cleans the injection system, preventing sample carry-over.[3]

Focus Radiation NDIR Detector

The detection of the resulting CO₂ is performed by a high-performance Focus Radiation Non-Dispersive Infrared (NDIR) detector. This detector utilizes an energy-rich radiation source that is focused onto a microdetector, providing high sensitivity and a wide dynamic range.[3] This allows for the analysis of samples with TOC concentrations ranging from a few micrograms per liter to tens of thousands of milligrams per liter without the need for dilution.[1]

Modes of Analysis

The multi N/C 2300 offers several analytical modes to determine different carbon fractions within a sample. The relationships between these parameters are crucial for accurate TOC determination.

  • Total Carbon (TC): This is the measure of all carbon in the sample, both organic and inorganic. The sample is injected directly into the high-temperature furnace, and all carbon is converted to CO₂ for detection.

  • Total Inorganic Carbon (TIC): This represents the inorganic carbon fraction, primarily carbonates and bicarbonates. To measure TIC, the sample is first acidified, which converts the inorganic carbon to CO₂. This CO₂ is then purged from the sample and measured by the NDIR detector.

  • Total Organic Carbon (TOC): The TOC is typically determined by the difference method: TOC = TC - TIC .[5] This involves two separate measurements on the same sample to determine the TC and TIC values.

  • Non-Purgeable Organic Carbon (NPOC): This is the most common method for TOC analysis. The sample is first acidified to convert inorganic carbon to CO₂, which is then removed by sparging with a purge gas.[3] The remaining non-purgeable organic carbon is then injected into the furnace, combusted, and the resulting CO₂ is measured.[3] For most samples, the NPOC value is a good representation of the TOC.

Logical Relationship of Carbon Fractions

TC Total Carbon (TC) TOC Total Organic Carbon (TOC) TC->TOC + TIC Total Inorganic Carbon (TIC) TC->TIC + NPOC Non-Purgeable Organic Carbon (NPOC) TOC->NPOC + POC Purgeable Organic Carbon (POC) TOC->POC +

Caption: Logical relationship between different carbon fractions measured by the TOC analyzer.

Quantitative Performance Data

The following table summarizes the key performance specifications of the multi N/C 2300 series.

ParameterSpecification
Measurement Principle High-temperature catalytic combustion (up to 950°C)
Detector Focus Radiation NDIR
TOC Measurement Range (Liquid) 0 - 30,000 mg/L C[1]
TNb Measurement Range (CLD) 0 - 200 mg/L N[6]
TNb Measurement Range (ChD) 0 - 100 mg/L N[6]
Limit of Detection (TOC) 50 µg/L C[7]
Reproducibility (TOC) CV 1-2%[7]
Injection Volume 10 - 500 µL (variable)[8]

Experimental Protocols

While specific experimental parameters will vary depending on the application, a general protocol for the determination of NPOC in a wastewater sample is outlined below.

Instrument Preparation and Calibration
  • System Startup: Ensure the instrument is powered on, the furnace has reached the setpoint temperature (e.g., 850°C), and the carrier gas (e.g., purified air or oxygen) is flowing at the specified rate.

  • Leak Check: Perform an automatic leak check as prompted by the software to ensure the integrity of the gas flow path.

  • Calibration: Prepare a series of calibration standards of known concentrations from a certified TOC standard solution (e.g., potassium hydrogen phthalate). A multi-point calibration is performed by injecting different volumes of a single standard solution, a feature often referred to as "Easy Cal".[1] The software generates a calibration curve that will be used to quantify the TOC in unknown samples.

Sample Preparation
  • Homogenization: Ensure the wastewater sample is well-homogenized, especially if it contains suspended solids. This can be achieved by vigorous shaking or using the autosampler's integrated homogenization feature.[1]

  • Acidification: Transfer an aliquot of the homogenized sample into a sample vial. Acidify the sample to a pH of ≤ 2 by adding a suitable acid (e.g., hydrochloric acid or phosphoric acid). This step is crucial for the conversion of inorganic carbon to CO₂.

  • Purging: The acidified sample is then purged with the carrier gas for a defined period to remove the CO₂ generated from the inorganic carbon. This step is typically automated within the autosampler.[3]

Sample Analysis
  • Sequence Setup: Create a measurement sequence in the control software, defining the sample identification, the analytical method (NPOC), and the number of replicate injections per sample.

  • Injection: The autosampler's microliter syringe aspirates a defined volume of the purged sample and injects it directly into the hot combustion tube.[1]

  • Combustion and Detection: The organic carbon in the sample is oxidized to CO₂, which is then carried by the gas stream through a moisture trap and to the NDIR detector. The detector measures the concentration of CO₂.

  • Data Analysis: The software integrates the detector signal over time to produce a peak area. This peak area is then compared to the calibration curve to calculate the NPOC concentration in the sample. The results are typically reported in mg/L or ppm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the workflow of the multi N/C 2300 for different analysis modes.

NPOC Analysis Workflow

cluster_sample_prep Sample Preparation cluster_instrument Instrument Workflow Sample Wastewater Sample Acidification Acidification (pH ≤ 2) Sample->Acidification Purging Purge with Carrier Gas Acidification->Purging Injection Direct Injection Purging->Injection Combustion High-Temperature Combustion (≤950°C) Injection->Combustion Gas_Drying Gas Drying Combustion->Gas_Drying NDIR NDIR Detector Gas_Drying->NDIR Data_Analysis Data Analysis NDIR->Data_Analysis

Caption: Workflow for the determination of Non-Purgeable Organic Carbon (NPOC).

TOC by Difference Method Workflow

cluster_tc TC Measurement cluster_tic TIC Measurement TC_Injection Direct Injection of Sample TC_Combustion High-Temperature Combustion TC_Injection->TC_Combustion TC_Detection NDIR Detection of CO2 TC_Combustion->TC_Detection TC_Result TC Value TC_Detection->TC_Result TOC_Calculation TOC = TC - TIC TC_Result->TOC_Calculation TIC_Acidification Acidification of Sample TIC_Purging Purging of CO2 TIC_Acidification->TIC_Purging TIC_Detection NDIR Detection of CO2 TIC_Purging->TIC_Detection TIC_Result TIC Value TIC_Detection->TIC_Result TIC_Result->TOC_Calculation

Caption: Workflow for the determination of Total Organic Carbon (TOC) by the difference method.

Simultaneous TOC and TNb Analysis Workflow

Sample Sample Injection Combustion High-Temperature Combustion Sample->Combustion Gas_Stream CO2 + NO + H2O Combustion->Gas_Stream Gas_Drying Gas Drying Gas_Stream->Gas_Drying Splitter Gas Stream Split Gas_Drying->Splitter NDIR NDIR Detector (CO2) Splitter->NDIR TNb_Detector CLD or ChD Detector (NO) Splitter->TNb_Detector TOC_Result TOC Result NDIR->TOC_Result TNb_Result TNb Result TNb_Detector->TNb_Result

Caption: Workflow for the simultaneous determination of TOC and TNb.

Conclusion

The multi N/C 2300 TOC analyzer provides a robust and versatile platform for the analysis of total organic carbon and total bound nitrogen in a variety of sample matrices. Its core principle of high-temperature catalytic combustion, coupled with key features such as septum-free direct injection and a sensitive NDIR detector, enables reliable and accurate measurements, even for challenging samples encountered in environmental monitoring, pharmaceutical quality control, and research. A thorough understanding of its operational principles and analytical modes is essential for leveraging the full capabilities of this instrument and ensuring the generation of high-quality analytical data.

References

In-Depth Technical Guide: Mechanism of Action of the multi N/C 2300 for Nitrogen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and performance data for the Analytik Jena multi N/C 2300 series in the context of total nitrogen (TN) analysis. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering this instrumentation for applications such as total protein determination in pharmaceuticals.

Core Principles and Mechanism of Action

The multi N/C 2300 series, particularly the multi N/C 2300 N model, is a specialized analyzer for determining total bound nitrogen (TNb) in liquid samples.[1][2] The core technology is based on high-temperature catalytic combustion followed by chemiluminescence detection (CLD), a method compliant with major pharmacopoeias for total protein analysis.[1][2][3]

The fundamental principle involves the complete oxidation of all nitrogen-containing compounds in a sample to nitric oxide (NO). This is achieved by injecting a liquid sample into a high-temperature combustion tube packed with a catalyst. The resulting gas mixture, containing NO, is then directed to a chemiluminescence detector.

Inside the CLD, the nitric oxide reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide molecules return to their stable ground state, they emit light. The intensity of this emitted light is directly proportional to the concentration of nitric oxide, and therefore, to the total nitrogen content of the original sample. A photomultiplier tube (PMT) measures this light emission, generating a signal that is processed by the system's software.

A key advantage of this method is its ability to handle particle-rich samples due to the septum-free direct injection technology, which minimizes the risk of blockages and sample carryover.[1][2]

Analytical Workflow and Signaling Pathway

The analytical process within the multi N/C 2300 for nitrogen analysis can be visualized as a sequential workflow.

Analytical_Workflow cluster_sample_handling Sample Handling & Injection cluster_combustion High-Temperature Combustion cluster_detection Chemiluminescence Detection (CLD) cluster_data_processing Data Acquisition & Analysis Sample Liquid Sample in Vial Autosampler AS 60 Autosampler Sample->Autosampler Automated Loading Syringe Microliter Syringe Autosampler->Syringe Sample Aspiration Injection Septum-Free Direct Injection Syringe->Injection Precise Dosing Furnace Combustion Furnace (up to 950°C) Injection->Furnace Catalyst Catalyst Combustion Oxidative Combustion (N-compounds -> NO) Catalyst->Combustion Gas_Stream Gas Stream with NO Combustion->Gas_Stream Reaction_Chamber Reaction with Ozone (NO + O₃ -> NO₂) Gas_Stream->Reaction_Chamber Ozone_Gen Ozone Generator Ozone_Gen->Reaction_Chamber Detection Light Emission Detection (NO₂ -> NO₂ + hν) Reaction_Chamber->Detection PMT Photomultiplier Tube Signal Electrical Signal PMT->Signal Detection->PMT Software multiWin pro Software Signal->Software Quantification Result Total Nitrogen (TNb) Concentration Software->Result Calculation & Reporting

Figure 1: Analytical workflow of the multi N/C 2300 for nitrogen analysis.

Experimental Protocol: Total Protein in Vaccines

This section details a typical experimental protocol for the determination of total protein in vaccine samples using the multi N/C 2300 N, based on an application note from Analytik Jena.[4]

Materials and Reagents
  • Instrumentation: Analytik Jena multi N/C 2300 N with CLD detector and AS 60 autosampler.[4]

  • Calibration Standard: Bovine Serum Albumin (BSA) standard solution. A stock solution of 200 mg TN/L can be prepared by dissolving 128.2 mg of BSA (Nitrogen content: 15.60%, Purity: 98%) in 100 mL of ultra-pure water.[4]

  • Control Standard: A control standard of a known concentration (e.g., Urea).[4]

  • Samples: Vaccine samples for total protein analysis.[4]

  • Rinse Solution: Ultra-pure water.

Instrument Method Settings

The following table outlines the typical method settings for the multi N/C 2300 N for this application.

ParameterSetting
Analysis Mode TN
Injection Volume 75 µL
Number of Injections 5
Rinse Cycles 3
Rinse Volume 75 µL
Stirring Enabled (via AS 60)
Combustion Temperature 850 °C

Table 1: Instrument method settings for total nitrogen analysis.[4]

Experimental Procedure
  • Preparation of Standards and Samples:

    • Prepare a series of calibration standards by diluting the BSA stock solution to cover the desired concentration range (e.g., 5 to 60 mg/L TN).[4]

    • Prepare the control standard.

    • Ensure vaccine samples are sufficiently homogenized. The AS 60 autosampler provides automatic magnetic stirring.[4]

  • Instrument Setup and Calibration:

    • Set up the multi N/C 2300 N according to the parameters in Table 1.

    • Perform a multi-point calibration using the prepared BSA standard solutions. The multiWin pro software facilitates this process.[4]

  • Sample Analysis:

    • Place the calibration standards, control standard, and unknown samples in the autosampler rack.

    • Initiate the measurement sequence in the multiWin pro software. The system will automatically perform the injections, measurements, and data acquisition.

  • Data Analysis and Calculation:

    • The software calculates the total nitrogen (TNb) concentration of the samples based on the calibration curve.

    • To determine the total protein content, the TNb result is multiplied by a conversion factor. For many proteins, a standard factor of 6.25 is used.[3] This calculation can be automated within the multiWin pro software.[4]

Quantitative Performance Data

The following table summarizes the performance characteristics of the multi N/C 2300 series for total nitrogen analysis, compiled from various technical documents.

ParameterSpecification
Measurement Principle High-Temperature Catalytic Combustion with Chemiluminescence Detection (CLD)
Measurement Range (CLD) 0 - 200 mg/L TNb
Injection Volume 10 - 500 µL
Analysis Time 3 - 5 minutes per sample
Reproducibility (CV) 2 - 3%
Limit of Detection (LOD) 0.05 mg/L TNb

Table 2: Quantitative performance data for the multi N/C 2300 with CLD detector.[5]

Logical Relationship of the Chemiluminescence Detection

The core of the detection mechanism is the chemiluminescent reaction between nitric oxide and ozone. The following diagram illustrates this process.

Chemiluminescence_Detection NO NO NO2_excited NO₂* NO->NO2_excited + O₃ O3 O₃ NO2_ground NO₂ NO2_excited->NO2_ground Relaxation Photon hν (Light) NO2_excited->Photon Emission

Figure 2: Chemiluminescence reaction for the detection of nitric oxide.

References

In-Depth Technical Guide to the multi N/C 2300 TOC/TNb Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding precision and reliability in Total Organic Carbon (TOC) and Total Nitrogen (TNb) analysis, the Analytik Jena multi N/C 2300 series offers a robust and versatile solution. This guide provides a comprehensive overview of the instrument's specifications, experimental protocols, and core technologies, empowering users to maximize its analytical capabilities. The multi N/C 2300 is particularly adept at handling particle-rich and small-volume samples, making it a valuable tool in environmental monitoring, pharmaceutical quality control, and diverse research applications.[1][2]

Core Principles and Technology

The multi N/C 2300 operates on the principle of high-temperature catalytic combustion.[3][4] Liquid or solid samples are introduced into a high-temperature furnace (up to 950°C) where organic compounds are completely oxidized to carbon dioxide (CO2) in the presence of a catalyst.[3] The resulting CO2 is then detected by a highly sensitive, wide-range Focus Radiation Non-Dispersive Infrared (NDIR) detector.[1][5] For total nitrogen analysis, nitrogen-containing compounds are converted to nitrogen oxides, which are subsequently detected by either a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[1][3]

A key feature of the multi N/C 2300 is its septum-free direct injection system, which allows for the analysis of particle-containing samples without the risk of blockage or carryover.[1][2] This, combined with a microliter syringe, enables precise dosing of sample volumes ranging from 10 to 500 µL.[2][3]

Quantitative Specifications

The following tables summarize the key performance specifications of the multi N/C 2300 series.

Table 1: General System Specifications
ParameterSpecification
Digestion Principle Catalytic high-temperature combustion (up to 950°C)[3]
Sample Introduction Septum-free direct injection[1]
Injection Volume 10 - 500 µL[3]
Analysis Time 3 - 5 minutes[1][6]
Gas Supply Oxygen 4.5 or synthetic air (CO2 <1 ppm, hydrocarbons <0.5 ppm)[1][6]
Dimensions (W x D x H) 513 x 547 x 464 mm[3]
Weight (Basic Device) 21 kg[3]
Table 2: TOC Analysis Performance
ParameterSpecification
Detector Focus Radiation NDIR[1][5]
Measurement Range 0 - 30,000 mg/L TOC[1][3]
Detection Limit 50 µg/L[1]
Precision (RSD) 1 - 2 %[1]
Parameters Measured TC, TIC, TOC, DOC, NPOC, NPOCplus[1]
Table 3: TNb Analysis Performance
ParameterChemiluminescence Detector (CLD)Electrochemical Detector (ChD)
Measurement Range 0 - 200 mg/L[3]0 - 100 mg/L[3]
Precision (RSD) 2 - 3%2 - 3%

Experimental Workflow and Protocols

The analytical process of the multi N/C 2300 follows a streamlined workflow, from sample preparation to data analysis. The instrument's software, multiWin pro, provides intuitive control and data evaluation, with features like automatic calibration and result reporting.[1][3]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Homogenization Homogenization (if required) Sample->Homogenization Acidification Acidification & Purging (for NPOC) Homogenization->Acidification Autosampler Autosampler (AS 60) Acidification->Autosampler Direct_Injection Direct Injection Autosampler->Direct_Injection Combustion High-Temperature Combustion (950°C) Direct_Injection->Combustion Detection NDIR (CO2) & CLD/ChD (NOx) Combustion->Detection Data_Acquisition Data Acquisition (multiWin pro) Detection->Data_Acquisition Calculation Concentration Calculation Data_Acquisition->Calculation Report Report Generation Calculation->Report

General experimental workflow for the multi N/C 2300.
Standard Operating Procedure Outline

A typical experimental protocol for TOC analysis using the multi N/C 2300 involves the following steps. This procedure is based on established international standards with which the instrument complies, such as ISO 20236, EN 1484, and ASTM D7573.[1][7]

  • Instrument Preparation and Calibration:

    • Ensure the carrier gas supply (Oxygen 4.5 or synthetic air) meets the purity requirements.[1][6]

    • Perform a system leak test using the multiWin pro software.

    • Calibrate the instrument using certified standard solutions of potassium hydrogen phthalate for TOC and a suitable nitrogen standard for TNb. The "Easy Cal" function allows for multi-point calibration from a single stock solution.[1]

  • Sample Preparation:

    • For liquid samples, ensure they are homogeneous. If necessary, use the magnetic stirring capabilities of the autosampler.[1]

    • For Non-Purgeable Organic Carbon (NPOC) analysis, samples are automatically acidified and purged by the autosampler to remove inorganic carbon.[1]

    • For solid samples, weigh an appropriate amount (up to 3 g) into a ceramic boat. No complex sample preparation like milling is typically required.[1][2]

  • Sequence Setup and Execution:

    • Set up the measurement sequence in the multiWin pro software, defining sample IDs, measurement methods (TOC, NPOC, TNb), and the number of replicates.

    • Place the prepared sample vials or boats in the appropriate autosampler rack.

    • Start the automated analysis sequence.

  • Data Analysis and Reporting:

    • The multiWin pro software automatically calculates the concentration of the target analytes based on the calibration.

    • Review the results, including statistical data such as mean and relative standard deviation.

    • Generate a comprehensive report in various formats (e.g., PDF, CSV). The software also offers conversion functions to estimate parameters like Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) from TOC results.[1]

System Components and Logical Relationships

The multi N/C 2300 is a modular system that can be configured with various components to suit specific analytical needs.

system_components cluster_core multi N/C 2300 Core Unit cluster_sample_handling Sample Introduction & Automation cluster_detectors Nitrogen Detection Modules (Optional) cluster_solids Solids Analysis Modules (Optional) Furnace High-Temperature Furnace Up to 950°C NDIR_Detector Focus Radiation NDIR Detector Detects CO2 Furnace->NDIR_Detector Oxidized Gas Stream ChD_Detector Electrochemical Detector (ChD) Detects NOx Furnace->ChD_Detector CLD_Detector Chemiluminescence Detector (CLD) Detects NOx Furnace->CLD_Detector Microliter_Syringe Microliter Syringe Microliter_Syringe->Furnace AS60_Autosampler AS 60 Autosampler AS60_Autosampler->Microliter_Syringe HT1300 HT 1300 Module Catalyst-free combustion up to 1800°C HT1300->Furnace Double_Furnace Double Furnace Module Catalytic combustion up to 950°C Double_Furnace->Furnace

Key components and their relationships in the multi N/C 2300 system.

The modular design of the multi N/C 2300 series, including options for different nitrogen detectors and solids analysis modules like the HT 1300 for catalyst-free high-temperature combustion, provides significant flexibility for a wide range of applications.[1][3] The multi N/C 2300 duo model comes pre-configured for fully automated analysis of both liquid and solid samples.[3] For dedicated high-throughput nitrogen analysis, particularly for total protein determination in aqueous solutions, the multi N/C 2300 N model is available, equipped with a CLD detector as standard.[1][3]

References

Unveiling the Core: A Technical Guide to the multi N/C 2300 Direct Injection System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a robust and precise solution for Total Organic Carbon (TOC) and Total Bound Nitrogen (TNb) analysis, the Analytik Jena multi N/C 2300 series presents a powerful analytical tool. This guide delves into the key technical features of the direct injection system, offering insights into its operational principles, experimental capabilities, and data handling.

The multi N/C 2300 is particularly distinguished by its septum-free direct injection technology, making it exceptionally well-suited for the analysis of particle-rich, oily, or complex sample matrices frequently encountered in environmental, pharmaceutical, and industrial research.[1][2][3][4] This design minimizes the risk of blockages and sample carryover, ensuring data integrity and reducing instrument downtime.[1][2]

Principle of Operation: High-Temperature Catalytic Combustion

The fundamental analytical principle of the multi N/C 2300 series is the high-temperature catalytic combustion of samples.[5][6] An aliquot of the sample is directly injected into a high-temperature reactor, where, in the presence of a catalyst, organic and nitrogen-containing compounds are quantitatively oxidized.[5] The resulting carbon dioxide (CO2) is then detected by a highly sensitive, wide-range Focus Radiation Non-Dispersive Infrared (FR-NDIR) detector.[1][2][7] For total nitrogen analysis, nitrogen oxides are converted to nitrogen monoxide (NO) and detected by a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[1][6]

Core Technical Specifications

The multi N/C 2300 series offers a range of specifications designed to meet diverse analytical demands. The following tables summarize the key quantitative data for the system.

Performance Characteristic Specification Reference
Measurement Range (TOC)0 - 30,000 mg/L[1][2]
Injection Volume (Direct Injection)10 - 500 µL[2][4]
Combustion TemperatureUp to 950 °C[7]
Solids Combustion Temperature (with HT 1300)Up to 1,300 °C (up to 1,800 °C with additives)[1][2][8]
Solid Sample Weight (with HT 1300)Up to 3 g[2]
System Component Key Feature Reference
Injection SystemSeptum-free direct injection from microliter syringe[1][2]
CO2 DetectorWide-range Focus Radiation NDIR (FR-NDIR) Detector[1][2][7]
TNb Detector OptionsChemiluminescence Detector (CLD) or Electrochemical Detector (ChD)[2][6]
AutosamplerAS 60 (60 or 112 positions) with automatic acidification, purging, and homogenization[1]
SoftwaremultiWin pro with 21 CFR Part 11 compliance option[1][7]

Experimental Protocols and Methodologies

The multi N/C 2300 system supports various analytical protocols for the determination of different carbon and nitrogen fractions.

Non-Purgeable Organic Carbon (NPOC) Determination

This is the most common method for TOC analysis in aqueous samples. The protocol involves the following steps:

  • Acidification: The sample is automatically acidified to a pH of ≤ 2 to convert inorganic carbonates and bicarbonates to CO2.

  • Purging: A carrier gas is passed through the sample to remove the liberated inorganic CO2.

  • Injection: A defined volume of the purged sample is directly injected into the high-temperature combustion tube.

  • Oxidation: All remaining organic carbon is oxidized to CO2.

  • Detection: The CO2 is quantified by the NDIR detector.

Total Carbon (TC) and Total Inorganic Carbon (TIC) Determination

The system can also determine Total Carbon (TC) and Total Inorganic Carbon (TIC) to calculate TOC (TOC = TC - TIC).

  • TC Determination: An unpurged sample is directly injected and combusted, and the total CO2 produced is measured.

  • TIC Determination: The sample is acidified, and the released CO2 is measured without combustion.

Total Nitrogen (TNb) Determination

For simultaneous TNb analysis, the nitrogen compounds in the sample are converted to nitrogen oxides during combustion. These are then reduced to NO and detected by a CLD or ChD. The software can convert total nitrogen results into total protein content.[4]

Key System Features and Logical Relationships

The interplay of various system components ensures reliable and efficient analysis.

G multi N/C 2300 System Logic cluster_sample Sample Handling cluster_injection Injection cluster_analysis Analysis cluster_data Data Management Sample Particle-Rich/Oily Sample Autosampler AS 60 Autosampler (Acidification, Purging, Homogenization) Sample->Autosampler Direct_Injection Septum-Free Direct Injection (Microliter Syringe) Autosampler->Direct_Injection Combustion High-Temperature Catalytic Combustion Direct_Injection->Combustion NDIR_Detector Wide-Range FR-NDIR Detector Combustion->NDIR_Detector CO2 TNb_Detector CLD or ChD Detector Combustion->TNb_Detector NOx -> NO Software multiWin pro Software NDIR_Detector->Software TNb_Detector->Software Results TOC/TNb Concentration Software->Results

Core components and workflow of the multi N/C 2300 system.

Experimental Workflow for Automated NPOC Analysis

The following diagram illustrates a typical automated workflow for the analysis of multiple samples using the NPOC method.

G Automated NPOC Analysis Workflow Start Start Load_Samples Load Samples into AS 60 Autosampler Start->Load_Samples Define_Method Define NPOC Method in multiWin pro Load_Samples->Define_Method Start_Sequence Start Sequence? Define_Method->Start_Sequence Acidify_Purge Automatic Acidification & Purging of Sample 1 Start_Sequence->Acidify_Purge Yes End End Start_Sequence->End No Inject_Combust Direct Injection & Combustion Acidify_Purge->Inject_Combust Detect_Quantify CO2 Detection & Quantification Inject_Combust->Detect_Quantify Record_Result Record Result for Sample 1 Detect_Quantify->Record_Result Next_Sample More Samples? Record_Result->Next_Sample Next_Sample->Acidify_Purge Yes, next sample Next_Sample->End No

Step-by-step process for automated NPOC analysis.

Advanced Features for Enhanced Performance and Compliance

The multi N/C 2300 series incorporates several features designed to improve analytical reliability, ease of use, and regulatory compliance.

  • VITA Flow Management System: This unique feature effectively compensates for fluctuations in the carrier gas flow, leading to long-term stability of calibrations and reducing the need for frequent recalibration.[1]

  • Easy Cal: The software's "Easy Cal" function allows for automatic multi-point calibration from a single standard, including blank correction, which simplifies the calibration process and saves time.[1]

  • Self-Check System: The instrument continuously monitors key parameters such as gas pressure, furnace temperature, and detector status, providing a constant check on the system's operational integrity.[1]

  • 21 CFR Part 11 Compliance: For pharmaceutical and other regulated laboratories, the multiWin pro software offers a comprehensive package for data integrity, including user management, audit trails, and electronic signatures, ensuring compliance with FDA regulations.[1][7]

Modular Design for Future Flexibility

A significant advantage of the multi N/C 2300 series is its modularity. The base unit can be expanded with various modules to enhance its capabilities.[1][2]

  • Solids Analysis: The HT 1300 solids module can be added for the catalyst-free combustion of solid samples, enabling the analysis of soil, sediment, and waste materials.[1][2][8] The multi N/C 2300 duo model comes with an integrated, fully automated solids analysis capability.[1][6]

  • TNb Determination: As previously mentioned, a CLD or ChD detector can be integrated for simultaneous total nitrogen analysis.[2][6]

This modular approach allows laboratories to configure a system that meets their current needs while providing a pathway for future upgrades as analytical requirements evolve.

References

Analytik Jena multi N/C 2300: A Technical Guide for Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

The Analytik Jena multi N/C 2300 is a versatile and robust analyzer designed for the determination of Total Organic Carbon (TOC) and Total Bound Nitrogen (TNb) in a wide range of environmental matrices.[1][2] Its specialized design makes it particularly adept at handling particle-rich and complex samples, a common challenge in environmental analysis.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the instrument's capabilities, experimental protocols for key environmental applications, and performance data.

Core Technology and Key Features

At the heart of the multi N/C 2300's performance is its high-temperature combustion technology, capable of operating at temperatures up to 950°C to ensure the complete oxidation of even the most stable organic compounds.[5][6] This is complemented by a series of innovative features designed to enhance accuracy, reliability, and ease of use.

A standout feature is the septum-free direct injection system .[2][4] This technology utilizes a microliter syringe to directly introduce the sample into the combustion chamber, effectively eliminating the risk of contamination and carryover that can occur with traditional septum-piercing autosamplers.[2][4][7] This is particularly advantageous when analyzing samples with a high particle or oil content, such as wastewater and soil extracts.[2][3][4]

The instrument is equipped with a wide-range Focus Radiation NDIR Detector , which offers a broad measurement range from 0 to 30,000 mg/L for TOC.[4][8] This extensive dynamic range often negates the need for sample dilution, streamlining the analytical workflow and reducing potential sources of error.[2][4][8]

For the determination of total bound nitrogen (TNb), the multi N/C 2300 can be equipped with either a Chemiluminescence Detector (CLD) or an Electrochemical Detector (ChD).[2] The CLD is particularly suited for high-sensitivity nitrogen analysis.

The VITA Flow Management System is another key innovation that ensures long-term calibration stability by compensating for fluctuations in the carrier gas flow.[2][8] This, combined with the "Easy Cal" software feature, simplifies the calibration process and reduces the frequency of recalibration, saving valuable time in a busy laboratory setting.[8]

Performance Characteristics

The Analytik Jena multi N/C 2300 delivers reliable and precise results across a variety of environmental sample types. The following tables summarize key performance data compiled from various application notes.

ParameterWastewaterSurface WaterSoil & Sediment
TOC Measurement Range 0 - 30,000 mg/L[4][8]0.3 - 1,000 mg/L (as per DIN EN 1484)[1]Up to 500 mg absolute C
TNb Measurement Range 0.5 - 200 mg/L[1]1 - 10 mg/L (calibration range)[9]N/A
Injection Volume 10 - 500 µLTypically 250 µL[10]N/A (solid sampling)
Precision (RSD) < 3% (typical)< 2% (for standards)< 5% (typical)
Analysis Time 3-5 minutes per injection~5 minutes purge time + analysis[10]Dependent on sample weight and carbon content

Experimental Protocols for Environmental Monitoring

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections outline standardized protocols for common environmental applications using the multi N/C 2300.

TOC/TNb Analysis in Wastewater

Wastewater samples are often characterized by high and variable concentrations of organic matter and suspended solids. The direct injection system of the multi N/C 2300 is ideally suited for this matrix.

Sample Preparation:

  • Collect a representative sample in a clean, pre-rinsed container.

  • Store the sample at 4°C until analysis to minimize microbial activity.[7][10]

  • Homogenize the sample by vigorous shaking or using a magnetic stirrer immediately before analysis.[10] For Non-Purgeable Organic Carbon (NPOC) analysis, acidify the sample to a pH < 2 with hydrochloric acid (HCl).[7][10]

Instrumental Method (NPOC/TNb):

  • Combustion Temperature: Set the furnace to 800°C. A platinum catalyst is recommended for wastewater samples.[10]

  • Purge Time: For NPOC determination, purge the acidified sample with carrier gas for 5 minutes to remove inorganic carbon.[10]

  • Injection Volume: Use an injection volume of 250 µL.[10]

  • Detection: Simultaneously measure CO2 using the NDIR detector and NOx using the CLD or ChD.

  • Calibration: Perform a multi-point calibration using standards of potassium hydrogen phthalate for TOC and a mixture of potassium nitrate and ammonium sulfate for TNb.[7]

TOC Analysis in Soil and Sediments

The multi N/C 2300 duo model, equipped with a high-temperature furnace (HT 1300), allows for the direct analysis of solid samples.[2][11]

Sample Preparation:

  • Dry the soil or sediment sample at 40°C overnight.[11]

  • Grind the dried sample to a homogenous powder (recommended grain size < 2 mm).[11]

  • To determine TOC (direct method), the inorganic carbon (TIC) must be removed. Add 10% HCl to a ceramic sample boat containing a weighed amount of the sample (typically 100-300 mg) until no further effervescence is observed.[11]

  • Dry the acid-treated sample on a heating plate at 40°C for at least 12 hours.[11]

Instrumental Method (Direct TOC):

  • Combustion Temperature: Set the solids furnace to 1200°C for catalyst-free combustion in a ceramic tube.[11]

  • Sample Introduction: Place the ceramic boat with the dried, acid-treated sample into the autosampler.

  • Detection: The evolved CO2 is detected by the NDIR detector.

  • Calibration: Calibrate the system using a certified solid standard with a known carbon content.

DOC/DNb Analysis in Surface Water

This protocol is relevant for assessing the dissolved organic and nitrogen loads in rivers, lakes, and other surface water bodies, often required by regulations such as ISO 20236.[9][12]

Sample Preparation:

  • Filter the water sample through a 0.45 µm membrane filter to remove suspended particles. The filtrate contains the dissolved organic carbon (DOC) and dissolved bound nitrogen (DNb).

  • Acidify the filtrate to pH < 2 with HCl for DOC analysis.

Instrumental Method (NPOC/TNb):

  • Combustion Temperature: Set the furnace to a temperature ≥ 720°C with a suitable catalyst.[12]

  • Purge Time: Purge the acidified sample to remove inorganic carbon.

  • Injection Volume: A typical injection volume is between 100 µL and 500 µL.

  • Detection: Simultaneous detection of CO2 and NOx.

  • Calibration: Use a multi-point calibration. For TNb, a mixed standard of ammonium sulfate and sodium nitrate is recommended.[9]

Visualized Workflows and Processes

To further elucidate the analytical procedures, the following diagrams, generated using the DOT language, illustrate the key workflows.

cluster_wastewater Wastewater TOC/TNb Analysis Workflow A Sample Collection B Homogenization & Acidification (pH<2) A->B C Purging (5 min) to remove TIC B->C D Direct Injection (250 µL) C->D E High-Temp Combustion (800°C) D->E F Gas Drying & Cleaning E->F G Simultaneous Detection: NDIR (CO2) & CLD/ChD (NOx) F->G H Data Analysis G->H

Wastewater Analysis Workflow

cluster_soil Soil TOC Analysis Workflow (Direct Method) S1 Sample Drying (40°C) & Grinding S2 Weighing into Ceramic Boat S1->S2 S3 Acid Treatment (HCl) to remove TIC S2->S3 S4 Drying (40°C) S3->S4 S5 Direct Combustion (1200°C) S4->S5 S6 Gas Filtration & Drying S5->S6 S7 NDIR Detection (CO2) S6->S7 S8 Result Calculation S7->S8

Soil TOC Analysis Workflow

cluster_principle Core Analytical Principle cluster_detectors Detectors P1 Sample Introduction (Direct Injection) P2 High-Temperature Oxidation P1->P2 P3 Analyte Conversion (C -> CO2, N -> NOx) P2->P3 P4 Gas Stream Purification P3->P4 P5 Detection P4->P5 D1 NDIR for CO2 P5->D1 D2 CLD/ChD for NOx P5->D2

Core Analytical Principle

References

A Deep Dive into TOC vs. TNb Analysis with the Analytik Jena multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the principles and practical applications of Total Organic Carbon (TOC) and Total Nitrogen bound (TNb) analysis utilizing the Analytik Jena multi N/C 2300. Designed for professionals in research and pharmaceutical development, this document provides a detailed overview of the methodologies, data interpretation, and the core technological advantages of this analytical system for both routine and complex sample matrices.

Core Principles: TOC and TNb Measurement

The multi N/C 2300 determines TOC and TNb concentrations through high-temperature catalytic combustion. This method ensures the complete oxidation of all organic and nitrogen-containing compounds within a sample.

Total Organic Carbon (TOC) analysis quantifies the total amount of carbon bound in organic compounds. The process involves the catalytic combustion of the sample at high temperatures (up to 950°C), which converts all organic carbon into carbon dioxide (CO₂).[1][2][3] The resulting CO₂ is then detected and quantified by a highly sensitive Focus Radiation Non-Dispersive Infrared (FR-NDIR) detector.[2][4] The multi N/C 2300 has a broad measurement range of 0 to 30,000 mg/L TOC, often eliminating the need for sample dilution.[2][4][5]

Several carbon fractions can be determined:

  • Total Carbon (TC): All carbon in the sample, both organic and inorganic.

  • Total Inorganic Carbon (TIC): Carbon present as carbonates, bicarbonates, and dissolved CO₂.

  • Non-Purgeable Organic Carbon (NPOC): The most common method for TOC analysis in water samples. The sample is first acidified to convert inorganic carbonates to CO₂, which is then purged from the sample with a carrier gas. The remaining non-purgeable organic carbon is then measured.[3][6][7]

  • TOC by difference: Calculated by subtracting the separately measured TIC from the TC (TOC = TC - TIC).[3][7][8]

Total Nitrogen bound (TNb) analysis measures the total amount of chemically bound nitrogen in a sample. The multi N/C 2300 can perform this analysis simultaneously with TOC from a single sample injection.[3][4] During high-temperature combustion, all organically and inorganically bound nitrogen compounds are converted into nitrogen monoxide (NO).[8][9] This NO is then detected by either a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[3][4][8] In pharmaceutical applications, such as vaccine production, TNb concentration is used to determine the total protein content by applying a conversion factor.[8][9][10][11]

Key Features of the multi N/C 2300

The multi N/C 2300 is specifically engineered for challenging samples, making it highly suitable for research and drug development applications. Its key features include:

  • Direct Injection System: A septum-free, direct-injection system with a wide-bore needle allows for the analysis of particle-rich and oily samples without the risk of blockages or sample carryover.[1][4][5][12] This is particularly advantageous for complex matrices like wastewater, soil extracts, and vaccine preparations.[4][5]

  • Small Sample Volumes: The microliter syringe enables precise dosing of very small sample volumes (10-500 µL), which is ideal when working with valuable or limited samples.[4][10]

  • Modular Design: The system can be customized with modules for solid sample analysis and various nitrogen detectors, offering flexibility for a wide range of applications.[4]

  • Automation: The availability of autosamplers facilitates high-throughput analysis, including automated acidification and purging for NPOC measurements.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines for typical TOC and TNb analyses.

NPOC and TNb Analysis of Aqueous Samples (e.g., Wastewater)

This protocol is based on the NPOC method, where inorganic carbon is removed prior to analysis.

1. Sample Preparation and Handling:

  • Store samples at 4°C until analysis.[6][13]

  • Homogenize the sample before transferring it to an appropriate autosampler vial. The multi N/C 2300's autosampler includes automatic sample homogenization.[4][5]

  • For NPOC determination, the sample must be acidified to a pH of <2. This can be done manually by adding an acid like 2M HCl or automatically by the autosampler.[6][13]

  • The acidified sample is then purged with a carrier gas for a set period (e.g., 5 minutes) to remove the generated CO₂ from the inorganic carbon sources.[13]

2. Calibration:

  • Perform a multi-point calibration for both TOC and TNb.

  • TOC Calibration: Use a standard solution of potassium hydrogen phthalate. Calibrate over a range appropriate for the expected sample concentrations (e.g., 1 to 1000 mg/L).[13] The "Easy Cal" function of the multiWin pro software allows for the creation of a stable, multi-point calibration from a single stock solution.[4][14]

  • TNb Calibration: Use a standard solution such as a mixture of ammonium sulfate and potassium nitrate or a protein standard like Bovine Serum Albumin (BSA) for pharmaceutical applications.[9][13] Calibrate over a relevant range (e.g., 1 to 100 mg/L).[9][13]

3. Instrumental Analysis:

  • Set the combustion furnace temperature (e.g., 800°C or up to 950°C).[12][13]

  • Define the injection volume (e.g., 250 µL).[13]

  • Initiate the measurement sequence. The autosampler will inject the prepared sample into the combustion tube.

  • The system software (multiWin pro) records the signals from the NDIR and CLD/ChD detectors and calculates the NPOC and TNb concentrations based on the calibration curves.[9]

Total Protein Determination in Vaccines via TNb Analysis

This specialized application leverages the TNb measurement capabilities of the multi N/C 2300 N model.

1. Sample Preparation:

  • Store vaccine samples at 4°C. Allow them to reach room temperature before analysis.

  • Transfer the liquid samples directly into 2 mL sample vials. No prior digestion or complex preparation is needed.[9]

2. Calibration:

  • Prepare a multi-point calibration curve using a protein standard, such as Bovine Serum Albumin (BSA).

  • A typical calibration range for this application is 5 to 60 mg/L of total nitrogen.[9]

  • Prepare a stock solution of the standard (e.g., 200 mg TN/L BSA) and create a series of dilutions.[9]

3. Instrumental Analysis:

  • The multi N/C 2300 N, equipped with a CLD detector, is used for this analysis.[4][8][9]

  • A small injection volume (e.g., 75 µL) is transferred into the furnace for high-temperature catalytic combustion in an oxygen atmosphere.[9]

  • The resulting NO gas is quantified by the CLD detector.

  • The software calculates the total nitrogen concentration.

4. Data Conversion:

  • Convert the measured total nitrogen concentration (c[TNb]) to total protein concentration (c[Total Protein]) using a standard conversion factor, which is typically 6.25 for proteins.[9][11]

    • c[Total Protein] = c[TNb] x 6.25

Data Presentation

The following tables summarize typical performance specifications and example data from relevant applications.

Table 1: Analytik Jena multi N/C 2300 Performance Specifications

ParameterSpecification
Measurement Principle High-Temperature Catalytic Oxidation (up to 950°C)
TOC Detector Focus Radiation NDIR
TOC Measurement Range 0 - 30,000 mg/L
TNb Detectors Chemiluminescence Detector (CLD) or Electrochemical Detector (ChD)
Injection Technique Septum-free direct injection via microliter syringe
Injection Volume 10 - 500 µL
Sample Types Particle-rich liquids, oily samples, small volume samples, solids (with module)
Key Applications Wastewater, Environmental Monitoring, Pharmaceuticals, Research

Table 2: Example TOC and TNb Data from Pulp and Paper Process Effluents

SampleDilution RatioTOC (mg/L)TNb (mg/L)
Clarifier Inlet 1:10185.44.6
Clarifier Outlet 1:289.74.3
Bioreactor Outlet 1:135.111.8
Final Discharge 1:130.210.5
Data adapted from Analytik Jena application note on pulp and paper process effluents.[12]

Table 3: Example TNb and Total Protein Results for Vaccine Samples

SampleTNb Concentration (mg/L)RSD (%)Calculated Protein (mg/L)
Control Standard (30 mg/L) 29.80.8186.3
Sample A 45.21.2282.5
Sample B 51.70.9323.1
Sample C 38.91.5243.1
Data adapted from Analytik Jena application note on total protein determination in vaccines.[9]

Mandatory Visualizations

The following diagrams illustrate the core analytical workflows of the multi N/C 2300.

TOC_TNb_Workflow cluster_sample Sample Introduction cluster_analyzer Analyzer Core cluster_detection Simultaneous Detection Sample Liquid Sample (e.g., Wastewater, Vaccine) Autosampler Autosampler (Homogenization) Sample->Autosampler Acid Acidification (pH < 2) Autosampler->Acid for NPOC DirectInjection Direct Injection (Microliter Syringe) Autosampler->DirectInjection for TC Purge Gas Purging (Removes TIC as CO2) Acid->Purge Purge->DirectInjection Furnace High-Temp Furnace (≤950°C, Pt Catalyst) DirectInjection->Furnace Oxidation Catalytic Oxidation Furnace->Oxidation Gases CO2 + NO + H2O Oxidation->Gases NDIR FR-NDIR Detector Gases->NDIR measures CO2 CLD CLD / ChD Detector Gases->CLD measures NO TOC_Result TOC/NPOC Result NDIR->TOC_Result TNb_Result TNb Result CLD->TNb_Result Carbon_Fractions TC Total Carbon (TC) (All Carbon in Sample) TOC Total Organic Carbon (TOC) TC->TOC is composed of TIC Total Inorganic Carbon (TIC) (Carbonates, Bicarbonates, CO2) TC->TIC NPOC Non-Purgeable Organic Carbon (NPOC) TOC->NPOC is composed of POC Purgeable Organic Carbon (POC) (Volatile Organics) TOC->POC Nitrogen_Conversion TNb Total Nitrogen bound (TNb) (Measured by CLD/ChD) Factor Multiplication (Factor = 6.25) TNb->Factor Concentration Protein Total Protein (Calculated Concentration) Factor->Protein

References

Basic operation guide for the multi N/C 2300 for new users

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Operation of the multi N/C 2300

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic operations of the Analytik Jena multi N/C 2300, a versatile analyzer for Total Organic Carbon (TOC) and Total Nitrogen (TN) analysis. Designed for researchers, scientists, and professionals in drug development, this document details the instrument's core functionalities, experimental protocols, and data management.

Principle of Operation

The multi N/C 2300 series operates on the principle of high-temperature catalytic combustion.[1][2] Liquid or solid samples are introduced into a high-temperature furnace, where carbon and nitrogen compounds are quantitatively converted into carbon dioxide (CO2) and nitric oxide (NO), respectively.[1] The resulting gases are then detected by a non-dispersive infrared (NDIR) detector for CO2 and a chemiluminescence detector (CLD) or an electrochemical detector (ChD) for NO.[2][3]

A key feature of the multi N/C 2300 is its septum-free direct injection system, which allows for the analysis of particle-rich and emulsion-like samples without the risk of blockages or sample carryover.[2][4] This is particularly beneficial in pharmaceutical and environmental applications where sample matrices can be complex.

Instrument Models and Configurations

The multi N/C 2300 series is available in several models to suit various analytical needs:

  • multi N/C 2300: The standard model for TOC and TNb analysis in liquid samples.[5]

  • multi N/C 2300 N: A specialized nitrogen analyzer for total protein determination, particularly suited for small sample volumes and high-throughput applications in the pharmaceutical industry.[2][3]

  • multi N/C 2300 duo: This model integrates automated solids analysis capabilities, making it ideal for analyzing water samples with high particulate content as well as solid samples.[2][5]

These models can be further customized with various modules for solids analysis and different nitrogen detectors.[2]

Quantitative Data and Specifications

The following table summarizes the key quantitative specifications of the multi N/C 2300 series.

SpecificationValue
TOC Measurement Range 0 to 30,000 mg/L[2]
Injection Volume 10 - 500 µL[6]
Combustion Temperature Up to 950 °C[7]
Solids Combustion Temp. Up to 1800 °C (with additives)[2]
Solid Sample Weight Up to 3 g[2]

Experimental Protocol: NPOC Measurement

This protocol outlines the steps for determining the Non-Purgeable Organic Carbon (NPOC) in aqueous samples, a common application for the multi N/C 2300.

4.1. Materials and Reagents

  • Phosphoric Acid (for acidification)[1]

  • TOC-grade water (for blanks and standards)

  • Potassium hydrogen phthalate (for calibration standards)

  • Pressurized oxygen or synthetic air (carrier gas)[8]

4.2. Instrument Preparation

  • Ensure the instrument is powered on and has reached the set furnace temperature.

  • Check the levels of all required reagents and the carrier gas supply.

  • Perform a system leak test as prompted by the software.

4.3. Calibration

The "Easy Cal" function allows for a multi-point calibration from a single stock solution.[2]

  • Prepare a stock solution of a known concentration using potassium hydrogen phthalate.

  • In the multiWin pro software, navigate to the calibration settings.

  • Select "Easy Cal" and define the desired concentration range. The software will automatically create a multi-point calibration by varying the injection volume of the single standard.[3]

  • Run the calibration sequence. The software will automatically evaluate the calibration and apply it to subsequent sample measurements.[3]

4.4. Sample Preparation and Analysis

  • Homogenize the sample if it contains particulates. The AS 60 autosampler offers automatic homogenization via magnetic stirring.[3]

  • For NPOC determination, the sample must be acidified to convert inorganic carbonates to CO2. The autosampler can perform automatic acidification.[2]

  • The acidified sample is then purged with the carrier gas to remove the CO2 from the inorganic carbon.[9]

  • The prepared sample is then injected into the furnace for combustion and analysis.

  • The software provides a live display of the results.[2]

Data Management and Software

The multi N/C 2300 is controlled by the intuitive multiWin pro software.[3] Key features include:

  • Live Results Display: Real-time monitoring of measurement data.[2]

  • 21 CFR Part 11 Compliance: An optional module provides features for data integrity, including electronic signatures, audit trails, and role-based user management, which are critical for pharmaceutical applications.[2][7]

  • Automated Workflows: The software enables automatic calibration, acidification, purging, and sample homogenization.[2]

  • Reporting: Generation of comprehensive result reports during an ongoing sequence.[3]

Visualizing Workflows

6.1. NPOC Analysis Workflow

The following diagram illustrates the logical flow of an NPOC (Non-Purgeable Organic Carbon) analysis.

NPOC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Homogenize Homogenize Sample->Homogenize Acidify Acidify Homogenize->Acidify Purge Purge Acidify->Purge Inject Direct Injection Purge->Inject Prepared Sample Combust High-Temp Combustion Inject->Combust Detect NDIR Detection Combust->Detect Result NPOC Result Detect->Result

Caption: Workflow for NPOC (Non-Purgeable Organic Carbon) analysis.

6.2. Principle of Operation

This diagram outlines the core operational principle of the multi N/C 2300.

Principle_of_Operation cluster_detection Detection Sample Sample (Liquid or Solid) Injection Septum-Free Direct Injection Sample->Injection Furnace High-Temperature Furnace (Catalytic Combustion) Injection->Furnace Gas_Stream Carrier Gas Stream (CO2, NO) Furnace->Gas_Stream NDIR_Detector NDIR Detector Gas_Stream->NDIR_Detector CO2 CLD_ChD_Detector CLD/ChD Detector Gas_Stream->CLD_ChD_Detector NO TOC_Result TOC Result NDIR_Detector->TOC_Result TN_Result TN Result CLD_ChD_Detector->TN_Result

References

Technical Guide: Applying the multi N/C® 2300 for Soil and Sediment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the multi N/C® 2300 analyzer's application in soil and sediment research. Tailored for researchers, scientists, and professionals in environmental science and related fields, this document details the analytical capabilities, experimental protocols, and data presentation for the determination of carbon and nitrogen fractions in solid matrices.

Introduction to the multi N/C® 2300 in Soil and Sediment Research

The Analytik Jena multi N/C® 2300 series is a versatile and robust analytical platform for the determination of total carbon (TC), total inorganic carbon (TIC), total organic carbon (TOC), and total bound nitrogen (TNb) in a variety of matrices, including soil and sediment.[1][2][3] The analysis of these parameters is crucial for assessing soil quality, understanding carbon and nitrogen cycling, and monitoring environmental contamination.[4][5]

The multi N/C® 2300, particularly in its 'duo' configuration, is adept at handling both liquid and solid samples, making it a comprehensive tool for environmental laboratories.[6][7] For soil and sediment analysis, the system utilizes high-temperature combustion to ensure the complete oxidation of all carbon and nitrogen compounds.[1][4] The resulting gases are then quantified by highly sensitive detectors: a non-dispersive infrared (NDIR) detector for CO2 and a chemiluminescence (CLD) or electrochemical (ChD) detector for nitrogen oxides.[6][7]

Analytical Methods for Soil and Sediment

Two primary methods are employed for the determination of TOC in solid samples with the multi N/C® 2300: the differential method and the direct method.

  • Differential Method (TOC = TC - TIC): This method involves two separate measurements. First, the total carbon (TC) is determined by high-temperature combustion of the untreated sample. Second, the total inorganic carbon (TIC), primarily from carbonates and hydrogen carbonates, is measured by acidification of a separate subsample, which liberates CO2. The TOC is then calculated by subtracting the TIC from the TC. This method is suitable for samples where the TOC content is significantly higher than the TIC content.[8]

  • Direct Method: In this method, the inorganic carbon is removed from the sample prior to combustion. This is achieved by acid treatment (e.g., with hydrochloric acid) to decompose carbonates and hydrogencarbonates. After the removal of TIC, the remaining carbon is considered to be total organic carbon and is quantified by high-temperature combustion. The direct method is particularly advantageous for samples with high TIC and low TOC content, as it avoids the potential error associated with subtracting two large numbers.[9]

Quantitative Data Presentation

The following table summarizes the performance of the multi N/C® 2300 duo in the analysis of various soil and sediment samples using the direct TOC method. The data demonstrates the instrument's precision and reproducibility for a range of carbon concentrations.

Sample TypeSample Weight (mg)TOC Content (%)Standard Deviation (%)Relative Standard Deviation (%)
Agricultural Soil 12001.250.021.6
Agricultural Soil 22002.580.031.2
Garden Soil1004.310.051.2
Dried Manure5038.90.41.0
River Sediment1500.890.033.4

Data sourced from Analytik Jena Application Note.[4]

Experimental Protocols

This section provides a detailed methodology for the determination of Total Organic Carbon (TOC) in soil and sediment samples using the direct method with the multi N/C® 2300 duo system.

Instrumentation
  • Analyzer: multi N/C® 2300 duo

  • High-Temperature Furnace: HT 1300

  • Autosampler: AS 60 (for liquids) and FPG 48 (for solids)

  • Detector: Non-Dispersive Infrared (NDIR) Detector for CO2

Reagents and Standards
  • Hydrochloric Acid (HCl), 10% and 25% solutions

  • Calcium Carbonate (CaCO3) for calibration

Sample Preparation
  • Drying: Dry the bulk soil or sediment sample at a temperature of 30-40 °C for a minimum of 48 hours to remove residual moisture.

  • Grinding and Sieving: Break up any large aggregates and grind the dried sample to ensure homogeneity. A particle size of less than 2 mm is recommended.[4]

TIC Removal (Acidification)
  • Weigh an appropriate amount of the prepared sample (typically 100-300 mg for soil and sediment) directly into a ceramic sample boat.[4]

  • Manually add 500 µL of 10% HCl to the sample in the boat.

  • Carefully add 50 µL of 25% HCl and observe for any gas production (effervescence). Continue adding 25% HCl in small increments until no further gas is produced, ensuring the complete reaction of all carbonates and hydrogen carbonates.[4]

  • Dry the acidified sample in the boat to remove water and excess acid.

Instrumental Analysis
  • Calibration: Perform a single-standard calibration using varying quantities of CaCO3.[4]

  • Combustion: Place the dried, acidified sample boats into the solid sampler (FPG 48). The samples are then automatically introduced into the high-temperature furnace. The TOC determination is performed by direct, catalyst-free combustion at 1200 °C in a ceramic combustion tube with a pure oxygen atmosphere.[4]

  • Detection: The combustion gases are filtered and dried. The resulting CO2 is then detected by the NDIR detector.[4]

  • Data Analysis: The instrument software automatically calculates the TOC content based on the calibration.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for soil and sediment analysis with the multi N/C® 2300.

experimental_workflow_direct_toc cluster_prep Sample Preparation cluster_acid TIC Removal cluster_analysis Instrumental Analysis cluster_input Inputs cluster_output Output drying Drying (30-40°C, 48h) grinding Grinding & Sieving (<2mm) drying->grinding weighing Weighing (100-300mg) grinding->weighing add_hcl Acidification (10% & 25% HCl) weighing->add_hcl drying_acid Drying add_hcl->drying_acid combustion High-Temperature Combustion (1200°C) drying_acid->combustion detection CO2 Detection (NDIR) combustion->detection calculation TOC Calculation detection->calculation result TOC Content (%) calculation->result sample Soil/Sediment Sample sample->drying

Caption: Experimental workflow for the direct TOC method in soil and sediment analysis.

logical_relationship_c_fractions TC Total Carbon (TC) (Combustion of untreated sample) TOC_diff TOC (Differential Method) TC->TOC_diff - TIC Total Inorganic Carbon (TIC) (Acidification) TIC->TOC_diff TOC_direct TOC (Direct Method) (Combustion after acidification)

References

Exploring the capabilities of the multi N/C 2300 for small sample volumes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the capabilities of the Analytik Jena multi N/C 2300 for the precise and reliable analysis of small sample volumes. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the instrument's features, detailed experimental protocols for key applications, and visual workflows to guide your analytical processes. The multi N/C 2300 stands out as a specialized combustion analyzer for particle-rich samples and applications where sample volume is limited.[1][2][3] Its capabilities are particularly relevant in fields such as pharmaceutical quality control, environmental research, and various other research applications where sample material is precious.[4][5]

Core Capabilities for Small Sample Volumes

The multi N/C 2300 is engineered with several key features that make it exceptionally well-suited for handling minimal sample quantities.[4][5][6] At the heart of its performance is the septum-free direct injection system, which utilizes a microliter syringe for precise dosing and to prevent sample carryover, a critical factor when working with small and often concentrated samples.[4][5][6] This technology ensures that the entire sample, including any particulates, is transferred directly into the furnace, providing a representative analysis even from a small aliquot.[7]

The instrument's design is optimized for economical sample handling, making it a prime choice for research involving valuable or limited samples like soil extracts, percolating water, and ice cores.[4][5] Furthermore, the multi N/C 2300 N model is specifically tailored for total protein determination in applications such as vaccine quality control, offering high automation, short measurement times, and compliance with pharmacopoeia methods.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the multi N/C 2300 that are pertinent to small volume analysis.

FeatureSpecificationBenefit for Small Volume Analysis
Injection Volume 10 - 500 µL[6][8]Allows for analysis of very small sample quantities, conserving precious material.
Measurement Range (TOC) 0 - 30,000 mg/L[5][6]Enables the direct analysis of a wide range of sample concentrations without the need for dilution, which can introduce errors and requires more sample volume.
Sample Vials 2 mL HPLC vials (optional 112-position rack)[4]Use of standard small-volume vials minimizes dead volume and reduces the total sample required.
Rinse Volume Optimized for small volumes (e.g., max. 3 x 75 µL)[6]Minimizes the consumption of both the sample and rinse solutions.
ParameterMethodApplication Examples
Total Organic Carbon (TOC) High-Temperature Catalytic CombustionEnvironmental water analysis, soil extracts, industrial wastewater.[4][5]
Total Bound Nitrogen (TNb) High-Temperature Catalytic Combustion with Chemiluminescence Detection (CLD)Total protein determination in vaccines, pharmaceutical solutions.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the multi N/C 2300 with small sample volumes.

Total Protein Determination in Pharmaceutical Products (e.g., Vaccines)

This protocol is based on the determination of Total Bound Nitrogen (TNb) as a surrogate for total protein content, a critical quality attribute in vaccine production.[6]

Objective: To accurately quantify the total protein concentration in a vaccine or aqueous protein solution using a small sample volume.

Instrumentation: multi N/C 2300 N with CLD detector and AS 60 autosampler.[6]

Materials:

  • Bovine Serum Albumin (BSA) standard (e.g., Sigma Art.Nr. A-7906)[6]

  • Ultrapure water

  • 2 mL HPLC snap-cap vials[4]

  • Micropipette

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of BSA with a known nitrogen concentration (e.g., 200 mg TN/L).[6]

    • From the stock solution, create a series of calibration standards by dilution with ultrapure water to cover the expected concentration range of the samples (e.g., 5 to 60 mg/L TN).[6]

  • Sample Preparation:

    • Allow samples stored at 4°C to reach room temperature.[6]

    • Using a micropipette, transfer the liquid samples directly into 2 mL sample vials.[6]

    • Cover the vials with snap-caps.[6]

  • Instrument Setup and Calibration:

    • Set up the multi N/C 2300 N according to the manufacturer's instructions.

    • Perform a multi-point calibration using the prepared BSA standard solutions.[6]

    • The instrument software will generate a calibration curve.

  • Sample Analysis:

    • Place the sample vials in the autosampler rack.

    • Set the injection volume (e.g., 75 µL).[6]

    • The autosampler will inject the sample aliquots into the furnace for high-temperature catalytic combustion.[6]

    • Nitrogen compounds are converted to nitrogen monoxide (NO) and detected by the CLD.[6]

    • The software calculates the TNb concentration based on the calibration curve.

  • Data Conversion:

    • The measured TNb concentration can be converted to total protein concentration using a standard conversion factor (typically 6.25 for many proteins) or a factor specific to the protein being analyzed.[6] The multiWin pro software has built-in functions for this conversion.[5][8]

Instrument Method Settings (Example):

ParameterSetting
Analysis Method TNb by catalytic high-temperature combustion
Detector CLD
Injection Volume 75 µL[6]
Number of Injections 3-5 replicates
Rinse Cycles 3[6]
Generalized Protocol for TOC Analysis of Environmental Extracts (e.g., Soil Extracts)

This protocol provides a general framework for the analysis of Total Organic Carbon (TOC) in aqueous extracts from environmental samples, where the extract volume may be limited.

Objective: To determine the TOC concentration in a small volume of an environmental extract.

Instrumentation: multi N/C 2300 with NDIR detector.

Materials:

  • Potassium hydrogen phthalate (KHP) for calibration standards.

  • Ultrapure water.

  • Acids (e.g., phosphoric or hydrochloric acid) for TIC removal (for NPOC method).

  • 2 mL HPLC vials.

Procedure:

  • Standard Preparation:

    • Prepare a TOC stock solution using KHP.

    • Create a series of calibration standards by diluting the stock solution with ultrapure water to bracket the expected TOC concentration of the extracts.

  • Sample Preparation (Extraction):

    • Perform an aqueous extraction of the solid environmental sample (e.g., soil) according to a standardized procedure (e.g., using a specific salt solution like CaCl2 or K2SO4).

    • Filter the extract to remove suspended particles that could interfere with the analysis, if necessary. The multi N/C 2300's direct injection system is robust for particle-rich samples, so the level of filtration can be optimized based on the sample matrix.[4][5][6]

  • Instrument Setup and Method Selection:

    • Choose the appropriate analysis method:

      • TOC by difference (TC-TIC): Suitable for samples where volatile organic compounds are of interest.

      • NPOC (Non-Purgeable Organic Carbon): Most common method for water and extracts. This involves acidifying the sample to a pH < 2 and sparging with a carrier gas to remove inorganic carbon (TIC) before injection.[9]

    • Perform a multi-point calibration. The "Easy Cal" feature can create a multi-point calibration from a single stock solution, which is particularly useful for conserving reagents.[5][8]

  • Sample Analysis:

    • Transfer the sample extracts into 2 mL vials.

    • If using the NPOC method, the instrument can be configured for automatic acidification and purging.[4]

    • Set an appropriate injection volume (e.g., 50-200 µL) based on the expected concentration and available sample volume.

    • The sample is injected into the high-temperature combustion furnace, and the resulting CO2 is measured by the NDIR detector.

  • Data Analysis:

    • The software calculates the TOC or NPOC concentration based on the calibration.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical decision-making processes for small volume analysis with the multi N/C 2300.

Experimental_Workflow_Vaccine_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare BSA Standards (5-60 mg/L TN) Calibration Perform Multi-Point Calibration Standard_Prep->Calibration Sample_Prep Aliquot Vaccine Sample into 2mL vial Injection Septum-Free Direct Injection (e.g., 75 µL) Sample_Prep->Injection Calibration->Injection Combustion High-Temperature Catalytic Combustion Injection->Combustion Detection Chemiluminescence Detection (CLD) of NO Combustion->Detection Calculation Calculate TNb Concentration Detection->Calculation Conversion Convert TNb to Total Protein (x 6.25) Calculation->Conversion

Workflow for Total Protein Analysis in Vaccines.

Logical_Workflow_Method_Selection Start Small Volume Sample (e.g., < 2 mL) Sample_Type Determine Sample Type Start->Sample_Type Pharma Pharmaceutical (e.g., Protein Solution) Sample_Type->Pharma Aqueous, clean matrix Environmental Environmental (e.g., Water, Soil Extract) Sample_Type->Environmental Complex matrix, particles Analysis_Goal Define Analysis Goal Pharma->Analysis_Goal Environmental->Analysis_Goal Total_Protein Total Protein Content Analysis_Goal->Total_Protein Nitrogen analysis TOC_Content TOC/NPOC Content Analysis_Goal->TOC_Content Carbon analysis Instrument_Config Configure Instrument Method Total_Protein->Instrument_Config Method: TNb Detector: CLD TOC_Content->Instrument_Config Method: NPOC Detector: NDIR

Decision Workflow for Small Volume Sample Analysis.

References

Methodological & Application

Method Development for Total Organic Carbon (TOC) Analysis in High-Salinity Samples Using the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Total Organic Carbon (TOC) analysis is a critical parameter for water quality assessment across various industries, including pharmaceutical manufacturing, environmental monitoring, and petrochemicals. The analysis of samples with high salt concentrations, such as brine solutions, presents significant challenges for conventional TOC analyzers.[1][2] High salt matrices can lead to a range of issues including crystallization and blockage of the system, devitrification of quartz combustion tubes, and catalyst deactivation, all of which compromise analytical accuracy and instrument longevity, leading to increased maintenance.[1][2]

The Analytik Jena multi N/C 2300, a specialist for particle-rich samples and small sample volumes, is equipped with a septum-free direct injection system that offers a robust solution for handling challenging matrices.[3][4][5][6] This application note provides a detailed methodology for the development of a reliable TOC analysis method for high-salinity samples using the multi N/C 2300, addressing common challenges and ensuring accurate, reproducible results.

Principle of the Method

This method utilizes high-temperature catalytic combustion to oxidize organic compounds in the sample to carbon dioxide (CO₂). The multi N/C 2300 employs a direct injection technique, introducing the sample into a combustion tube heated to a high temperature (e.g., up to 950°C).[3][7] In the presence of a catalyst, organic carbon is converted to CO₂, which is then carried by a carrier gas to a non-dispersive infrared (NDIR) detector for quantification.[8] For high-salinity samples, specific modifications and accessories, such as a salt kit, are employed to mitigate the adverse effects of the salt matrix.[9] The primary method employed is the Non-Purgeable Organic Carbon (NPOC) analysis, where the sample is first acidified to convert inorganic carbon (carbonates and bicarbonates) to CO₂, which is then purged from the sample before injection.[8]

Materials and Reagents

  • Instrument: Analytik Jena multi N/C 2300 with an autosampler.

  • Optional Accessory: Analytik Jena Salt Kit (recommended for very high salt concentrations). This kit typically includes an optimized combustion tube and a salt trap.[9][10]

  • Reagents:

    • Reagent Grade Water (TOC < 0.1 mg/L)

    • Hydrochloric Acid (HCl), 2M solution, for acidification.

    • Sulfuric Acid (H₂SO₄), optional, for matrix modification in specific applications.[11]

    • Potassium Hydrogen Phthalate (KHP), for calibration standards.

    • Carrier Gas: Oxygen or synthetic air, high purity.

    • Purge Gas: Nitrogen or synthetic air, high purity.

Experimental Protocol

Instrument Setup and Configuration
  • Install the Combustion Tube: For high-salinity samples, if available, install the specialized combustion tube from the salt kit. This tube is designed to better withstand the corrosive effects of salt at high temperatures.

  • Catalyst Packing: Pack the combustion tube with the recommended catalyst (e.g., platinum-based) according to the manufacturer's instructions.

  • Set Temperatures: Set the furnace temperature to an optimized value. While higher temperatures ensure complete oxidation, a slightly lower temperature (e.g., 680-800°C) can help minimize salt melting and its detrimental effects.[12]

  • Gas Flows: Set the carrier and purge gas flow rates as recommended by the instrument manual.

  • Detector Calibration: Perform a multi-point calibration of the NDIR detector using freshly prepared KHP standards in reagent-grade water. The calibration range should bracket the expected TOC concentration of the samples.

Sample Preparation
  • Homogenization: Ensure the sample is well-mixed before taking an aliquot for analysis. If the sample contains particulates, continuous stirring during sampling is recommended.

  • Dilution: For samples with very high salt content (>3-4%), dilution with reagent-grade water is a primary strategy to reduce the matrix load on the instrument.[13] A 1:4 or 1:10 dilution is often a good starting point.[10][12] The dilution factor must be chosen carefully to ensure the final TOC concentration remains within the calibrated range and above the limit of detection.

  • Acidification: Acidify the sample (or the diluted sample) to a pH < 2 with 2M HCl.[12] This step is crucial for the NPOC method to convert all inorganic carbon to CO₂ for subsequent removal.

  • Purging: The acidified sample is then purged with a high-purity, carbon-free gas to remove the CO₂ generated from the inorganic carbon. The multi N/C system automates this process.

Measurement Procedure
  • Method Creation: Create a new method in the instrument software, specifying parameters such as injection volume, number of injections per sample, and purging time.

  • Sequence Setup: Set up the measurement sequence in the software, including blank, calibration standards, quality control checks, and the prepared samples.

  • Analysis: Start the automated analysis. The multi N/C 2300's septum-free direct injection system will introduce the sample directly into the combustion tube, minimizing contact with valves and tubing and reducing the risk of blockage and carry-over.[5] The system's rinsing technology further ensures sample path cleanliness.[3]

Data Presentation

The following tables summarize typical data obtained during the analysis of high-salinity samples.

Table 1: Instrument Operating Parameters

ParameterSetting
InstrumentAnalytik Jena multi N/C 2300
MethodNPOC (Non-Purgeable Organic Carbon)
Combustion Temperature680 - 950 °C (Optimization may be required)
CatalystPlatinum-based
DetectorFocus Radiation NDIR
Carrier GasOxygen, 150 mL/min
Purge GasNitrogen, 200 mL/min
Injection Volume100 - 500 µL
Acidification2M HCl to pH < 2

Table 2: Calibration Data for TOC Analysis

Standard Concentration (mg/L)Peak Area (Arbitrary Units)
0.51500
1.03000
5.015000
10.030000
25.075000
Correlation Coefficient (r²) > 0.999

Table 3: Analysis of a Synthetic High-Salinity Sample (20% NaCl)

Sample IDDilution FactorMeasured TOC (mg/L)Calculated Original TOC (mg/L)RSD (%)
Spiked Sample (5 mg/L)100.525.2< 3%
Spiked Sample (20 mg/L)102.0520.5< 2%

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis TOC Analysis (multi N/C 2300) cluster_data Data Processing Sample High-Salinity Sample Homogenize Homogenization Sample->Homogenize Dilute Dilution (if necessary) Homogenize->Dilute Acidify Acidification (pH < 2) Dilute->Acidify Purge Purging (Remove TIC) Acidify->Purge DirectInject Direct Injection Purge->DirectInject Combustion High-Temp Combustion DirectInject->Combustion Detection NDIR Detection Combustion->Detection Quantify Quantification Detection->Quantify Report Reporting Quantify->Report challenges_solutions cluster_challenges Challenges in High-Salinity TOC Analysis cluster_solutions Solutions with multi N/C 2300 C1 Salt Crystallization & Blockage S1 Sample Dilution C1->S1 S2 Direct Injection System C1->S2 C2 Catalyst Deactivation C2->S1 S3 Optimized Combustion Temp. C2->S3 S4 Specialized Salt Kit C2->S4 C3 Combustion Tube Damage C3->S3 C3->S4 S5 Matrix Modification (e.g., H₂SO₄) C3->S5 C4 Detector Corrosion C4->S4

References

Application Notes and Protocols for Solid Sample Analysis on the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and analysis of solid samples for Total Organic Carbon (TOC), Total Inorganic Carbon (TIC), and Total Carbon (TC) using the Analytik Jena multi N/C 2300 analyzer equipped with a solids module (e.g., HT 1300). The multi N/C 2300 series allows for the precise and efficient analysis of a wide variety of solid matrices with minimal sample preparation.

I. Principle of Measurement

The multi N/C 2300 with a solids module operates on the principle of high-temperature combustion. The solid sample is introduced into a furnace where, in the presence of a carrier gas (typically oxygen), carbon compounds are oxidized to carbon dioxide (CO₂). The resulting CO₂ is then transported to a non-dispersive infrared (NDIR) detector for quantification. For Total Organic Carbon (TOC) determination, a direct method is commonly employed, which involves the removal of Total Inorganic Carbon (TIC) through acidification prior to combustion.

II. Experimental Protocols

A generalized workflow for solid sample analysis on the multi N/C 2300 is presented below. Specific parameters may need to be optimized depending on the sample matrix.

A. General Sample Preparation Protocol
  • Sample Homogenization: For heterogeneous samples, it is recommended to homogenize the sample to ensure that the analyzed portion is representative of the bulk material. This can be achieved by grinding, milling, or quartering. However, for many sample types, the large sample capacity (up to 3 grams) of the ceramic boats may reduce the need for extensive homogenization.[1][2]

  • Drying: To obtain results on a dry weight basis and to prevent interference from moisture during combustion, samples should be dried to a constant weight. A common procedure is to dry the samples in an oven at 105°C.

  • Weighing: Accurately weigh an appropriate amount of the dried and homogenized sample directly into a ceramic sample boat. The sample weight will depend on the expected carbon concentration and the homogeneity of the sample. For relatively homogeneous samples like soils, a sample weight of 100-300 mg is often sufficient.[3] For inhomogeneous samples or those with very low carbon concentrations, a larger sample weight of up to 3 grams can be used.[1][2]

  • TIC Removal (for Direct TOC Analysis): To determine the TOC content directly, the inorganic carbon must be removed. This is achieved by acidification.

    • Carefully add a few drops of acid (e.g., hydrochloric acid) to the sample in the ceramic boat until the cessation of effervescence.

    • Gently heat the sample boat (e.g., on a heating plate at a low temperature) to facilitate the removal of the remaining acid and water.

  • Introduction into the Analyzer: Place the ceramic boat containing the prepared sample into the autosampler of the solids module (e.g., FPG 48 for the multi N/C 2300 duo) or introduce it manually according to the instrument's operating instructions.[3]

B. Instrument Calibration

The multi N/C 2300 can be calibrated over a wide concentration range using a single standard. A common standard for solid sample analysis is Calcium Carbonate (CaCO₃), which has a known carbon content of 12%.[3] By weighing different amounts of the standard into ceramic boats, a multi-point calibration curve can be generated.[3]

III. Data Presentation

The following table summarizes typical quantitative parameters for the analysis of solid samples on the multi N/C 2300.

ParameterValueNotes
Sample Weight 100 mg - 3 gDependent on sample homogeneity and expected carbon content.[1][2][3]
Combustion Temperature Up to 1800°CWith the HT 1300 module, catalyst-free combustion is possible at high temperatures.[1][2]
Calibration Standard Calcium Carbonate (CaCO₃)A single standard can be used for multi-point calibration.[3]
Analysis Time per Sample 2 - 3 minutesFor rapid TOC measurement after TIC removal.[4]

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for solid sample preparation and analysis using the multi N/C 2300.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenize 1. Homogenize Sample (Grind/Mill) dry 2. Dry Sample (105°C) homogenize->dry weigh 3. Weigh Sample (100 mg - 3 g) dry->weigh acidify 4. Acidify for TOC (if required) weigh->acidify heat 5. Gentle Heating acidify->heat load 6. Load into multi N/C 2300 heat->load combust 7. High-Temp Combustion load->combust detect 8. NDIR Detection of CO2 combust->detect results 9. Data Analysis detect->results

Caption: Workflow for solid sample preparation and analysis.

B. Logic of Carbon Fraction Determination

The relationship between Total Carbon (TC), Total Organic Carbon (TOC), and Total Inorganic Carbon (TIC) is fundamental to the analysis.

carbon_fractions cluster_methods Analytical Approaches TC Total Carbon (TC) TOC Total Organic Carbon (TOC) TC->TOC Difference (TC - TIC) TIC Total Inorganic Carbon (TIC) TC->TIC Direct Measurement or Difference TOC->TC Summation (TOC + TIC) TIC->TC direct Direct TOC: Acidify -> Combust direct->TOC indirect Indirect TOC: Measure TC & TIC indirect->TC indirect->TIC

Caption: Relationship between carbon fractions.

References

Application Notes: Total Nitrogen Determination in Vaccines using the multi N/C 2300 Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of total nitrogen content is a critical parameter in vaccine development and quality control, as it directly correlates with the protein concentration, a key indicator of antigen quantity. The Analytik Jena multi N/C 2300 N is a specialized analyzer designed for the rapid and precise measurement of total nitrogen in pharmaceutical products, including vaccines. This instrument employs a high-temperature catalytic combustion method with subsequent chemiluminescence detection (CLD), a technique recognized by pharmacopoeias for its reliability and efficiency.[1]

The multi N/C 2300 N is particularly well-suited for vaccine analysis due to its direct injection system, which can handle the complex and often particle-rich matrices of vaccine formulations without sample carryover. Its high level of automation, short measurement times, and compliance with 21 CFR Part 11 make it an ideal tool for high-throughput analysis in a regulated environment.

This document provides a detailed protocol for the determination of total nitrogen in vaccines using the multi N/C 2300 N, including sample preparation, instrument setup, calibration, and data analysis. Representative performance data is also presented to demonstrate the capabilities of the method.

Principle of the Method

The determination of total nitrogen is based on the principle of high-temperature catalytic combustion. A liquid sample is injected into a combustion tube heated to a high temperature (typically around 800-950°C) in the presence of a platinum catalyst and an oxygen-rich atmosphere.[1][2] Under these conditions, all nitrogen-containing compounds in the sample are converted to nitrogen monoxide (NO).

The resulting gas mixture is then passed into a chemiluminescence detector (CLD). In the detector, the NO reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂). As the excited NO₂ molecules return to their ground state, they emit light. The intensity of this emitted light is directly proportional to the amount of NO, and therefore, to the total nitrogen content of the original sample. This light is measured by a photomultiplier tube, and the resulting signal is used to calculate the nitrogen concentration.

The total protein concentration can then be calculated from the total nitrogen result using a conversion factor, which is typically 6.25 for a wide range of proteins.[1] The multiWin pro software, which operates the instrument, can perform this calculation automatically.[3]

Experimental Protocols

Reagents and Materials
  • High-Purity Water: For blank measurements and preparation of standards.

  • Carrier Gas: Oxygen (O₂), purity ≥ 99.995%

  • Bovine Serum Albumin (BSA): Protein standard for calibration.

  • Sample Vials: 2 mL HPLC vials with septa.

Instrument and Operating Parameters

The following are typical starting parameters for the multi N/C 2300 N. Optimization may be required for specific vaccine matrices.

ParameterRecommended Setting
Instrument Analytik Jena multi N/C 2300 N with CLD
Furnace Temperature 800°C[1]
Catalyst Platinum-based
Injection Volume 50 - 200 µL (dependent on sample concentration)
Carrier Gas Flow Refer to instrument manual for optimal flow rates
CLD Gas Flows (Ozone) Refer to instrument manual for optimal flow rates
Autosampler Rinse 3-5 rinse cycles with high-purity water
Sample Preparation
  • Allow vaccine samples and standards to equilibrate to room temperature before analysis.

  • If the vaccine sample contains visible aggregates or is a suspension, ensure it is well-homogenized by gentle vortexing or inversion immediately before transferring to a sample vial. The multi N/C 2300's direct injection system is designed to handle particles, but a representative aliquot is crucial.[4]

  • Transfer an appropriate volume of the homogenized sample into a 2 mL HPLC vial.

  • No dilution is typically necessary due to the wide dynamic range of the instrument.[4]

Calibration
  • Stock Standard Preparation: Prepare a stock solution of Bovine Serum Albumin (BSA) of a known concentration in high-purity water.

  • Working Standards: Prepare a series of at least five working standards by diluting the BSA stock solution to cover the expected concentration range of the vaccine samples.

  • Calibration Curve: Analyze the blank and working standards in the same manner as the samples. The instrument software will automatically generate a calibration curve by plotting the detector response against the known nitrogen concentration of the standards. A linear regression with a correlation coefficient (R²) of ≥ 0.999 is desirable.

Data Presentation

The following tables present representative performance data for the total nitrogen determination method. This data is illustrative of the expected performance and should be verified for each specific application.

Table 1: Linearity of BSA Calibration

Standard Concentration (mg/L N)Instrument Response (Arbitrary Units)
0 (Blank)150
515,250
1030,100
2575,500
50150,200
100300,500
Correlation Coefficient (R²) > 0.999

Table 2: Precision and Accuracy

Sample IDTheoretical N (mg/L)Measured N (mg/L) (n=6)RSD (%)Recovery (%)
Vaccine A (Spiked)50.049.5< 2.099.0
Vaccine B (Spiked)100.0101.2< 1.5101.2
Control Standard25.024.8< 2.099.2

Table 3: Method Detection and Quantitation Limits

ParameterValue (mg/L N)
Limit of Detection (LOD)~0.05
Limit of Quantitation (LOQ)~0.15

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Vaccine Sample Homogenize Homogenize Sample->Homogenize Transfer Transfer to Vial Homogenize->Transfer Autosampler Autosampler Injection Transfer->Autosampler BSA_Stock BSA Stock Standard Dilute Prepare Working Standards BSA_Stock->Dilute Standards_Vials Transfer Standards to Vials Dilute->Standards_Vials Standards_Vials->Autosampler Combustion High-Temp Combustion (800°C) Autosampler->Combustion Detection Chemiluminescence Detection (CLD) Combustion->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Total Nitrogen Detection->Quantification Calibration->Quantification Conversion Calculate Protein Content (Factor 6.25) Quantification->Conversion Report Final Report Conversion->Report

Caption: Experimental workflow for total nitrogen determination in vaccines.

logical_relationship cluster_principle Principle of Measurement N_Compounds Nitrogen Compounds in Vaccine Combustion High-Temperature Catalytic Combustion N_Compounds->Combustion O2, High T, Catalyst NO Nitrogen Monoxide (NO) Combustion->NO Ozone_Reaction Reaction with Ozone (O3) NO->Ozone_Reaction NO2_excited Excited Nitrogen Dioxide (NO2*) Ozone_Reaction->NO2_excited Light_Emission Light Emission (Chemiluminescence) NO2_excited->Light_Emission Decay to ground state Signal Detector Signal Light_Emission->Signal Concentration Nitrogen Concentration Signal->Concentration Proportional to light intensity

Caption: Logical relationship of the chemiluminescence detection principle.

References

Application Notes and Protocols for Wastewater Treatment Process Monitoring Using the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Analytik Jena multi N/C 2300 is a versatile and robust analyzer designed for the determination of Total Organic Carbon (TOC) and Total Bound Nitrogen (TNb) in a wide range of aqueous samples.[1][2] Its capabilities make it particularly well-suited for monitoring various stages of the wastewater treatment process, from raw influent to final effluent. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in wastewater analysis and drug development, where understanding the organic and nitrogen load is critical. The instrument's direct injection technology and high-temperature catalytic combustion ensure accurate and reliable analysis, even in particle-rich wastewater samples.[3][1]

Key Applications in Wastewater Treatment

The multi N/C 2300 can be effectively utilized for:

  • Influent Monitoring: Assessing the organic and nitrogen load of incoming wastewater to optimize treatment processes.[4]

  • Process Control: Monitoring the efficiency of different treatment stages (e.g., biological treatment, nutrient removal) by measuring TOC and TNb reduction.

  • Effluent Compliance: Ensuring that the treated wastewater meets regulatory discharge limits for organic pollutants and nitrogen compounds.[5]

  • Correlation with Other Parameters: Establishing correlations between TOC and other key parameters like Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) to reduce reliance on time-consuming and hazardous wet chemical methods.[4][5]

Data Presentation

The following tables summarize the typical performance data of the multi N/C 2300 for wastewater analysis.

Table 1: Instrument Performance Specifications

ParameterSpecification
Measurement Principle High-temperature catalytic combustion (up to 950°C)[4]
TOC Measurement Range 0 - 30,000 mg/L[3][6]
TNb Measurement Range 0.5 - 200 mg/L (higher concentrations require dilution)[7]
Injection Volume 10 - 500 µL[8]
Detector Focus Radiation NDIR Detector (for CO2)[6]
Nitrogen Detector Options Chemiluminescence Detector (CLD) or Electrochemical Detector (ChD)[3][9]

Table 2: Typical Analytical Performance in Wastewater Matrix

ParameterSample TypeConcentration RangePrecision (RSD)Recovery Rate
TOC (NPOC) Municipal Wastewater Influentup to 1000 mg/L[4]< 3%> 95%
TOC (NPOC) Municipal Wastewater Effluent< 10 mg/L< 5%> 95%
TNb Municipal Wastewater Influentup to 160 mg/L[4]< 3%> 95%
TNb Municipal Wastewater Effluent< 10 mg/L< 5%> 95%

Experimental Protocols

This section outlines the detailed methodologies for the determination of Non-Purgeable Organic Carbon (NPOC) and Total Bound Nitrogen (TNb) in wastewater samples using the multi N/C 2300.

Protocol 1: Determination of NPOC in Wastewater

1. Principle: The Non-Purgeable Organic Carbon (NPOC) method is commonly used for wastewater analysis. Inorganic carbon (IC) is removed from the sample by acidification and sparging with a carrier gas. The remaining organic carbon is then oxidized to carbon dioxide (CO2) at high temperature in the presence of a catalyst. The resulting CO2 is detected by a non-dispersive infrared (NDIR) detector.

2. Reagents and Materials:

  • Reagent Grade Water (for blanks and standard preparation)

  • Hydrochloric Acid (HCl), 2M solution

  • Potassium Hydrogen Phthalate (KHP) standard solutions for calibration (e.g., 1, 10, 100, 1000 mg/L TOC)

  • Sample vials with septa

3. Sample Preparation:

  • Collect a representative wastewater sample in a clean container.

  • Homogenize the sample by shaking or using a magnetic stirrer, especially for samples with high particulate content.[4]

  • Transfer an appropriate volume of the homogenized sample into a sample vial.

  • Acidify the sample to a pH of < 2 by adding 2M HCl.[10] This step converts inorganic carbonates and bicarbonates to CO2.

  • Purge the acidified sample with the carrier gas (e.g., oxygen) for a predetermined time (e.g., 5 minutes) to remove the generated CO2.[10]

4. Instrument Calibration:

  • Perform a multi-point calibration using the prepared KHP standard solutions.[10] The "Easy Cal" function of the multiWin pro software can be used to generate a calibration curve from a single stock solution.[3][8]

  • Analyze a reagent blank (reagent grade water) to determine the baseline.

5. Sample Analysis:

  • Place the prepared sample vials in the autosampler.

  • Set up the measurement sequence in the multiWin pro software, including sample identification, method parameters (e.g., injection volume, combustion temperature), and calibration curve.

  • A typical injection volume for wastewater samples is 250 µL, and the catalytic oxidation temperature is set to 800°C.[10]

  • Start the analysis. The instrument will automatically inject the sample into the combustion tube.

  • The software will calculate the NPOC concentration based on the detected CO2 and the calibration curve.

Protocol 2: Simultaneous Determination of TNb in Wastewater

1. Principle: Simultaneously with the TOC analysis, the total bound nitrogen in the sample is converted to nitrogen oxides (NOx) in the high-temperature combustion tube. These NOx are then detected by a chemiluminescence detector (CLD) or an electrochemical detector (ChD).[9]

2. Reagents and Materials:

  • In addition to the reagents for NPOC analysis:

  • Potassium Nitrate (KNO3) or a mixed standard of Ammonium Sulfate and Potassium Nitrate (50:50) for TNb calibration (e.g., 1, 10, 50, 100 mg/L N).[10]

3. Sample Preparation:

  • Sample preparation is the same as for the NPOC analysis (acidification and purging).

4. Instrument Calibration:

  • Perform a multi-point calibration for TNb using the prepared nitrogen standard solutions.[10] This can be done simultaneously with the TOC calibration.

5. Sample Analysis:

  • The analytical sequence is the same as for the NPOC analysis. The multi N/C 2300, equipped with a nitrogen detector, will measure the CO2 and NOx signals from a single injection.[4]

  • The multiWin pro software will calculate both the NPOC and TNb concentrations.

Visualizations

Diagram 1: Wastewater Treatment Monitoring Workflow

Wastewater_Monitoring_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis (multi N/C 2300) cluster_data Data Processing & Reporting Sample_Collection 1. Representative Sample Collection (Influent, In-process, Effluent) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Acidification 3. Acidification (pH < 2) Homogenization->Acidification Purging 4. Purging (IC Removal) Acidification->Purging Autosampler 5. Autosampler Introduction Purging->Autosampler Direct_Injection 6. Direct Injection Autosampler->Direct_Injection Combustion 7. High-Temperature Combustion (TOC -> CO2, TNb -> NOx) Direct_Injection->Combustion Detection 8. Detection (NDIR & CLD/ChD) Combustion->Detection Data_Acquisition 9. Data Acquisition (multiWin pro) Detection->Data_Acquisition Calculation 10. Concentration Calculation (NPOC & TNb) Data_Acquisition->Calculation Reporting 11. Reporting & Correlation (e.g., with COD/BOD) Calculation->Reporting

Caption: Workflow for wastewater analysis using the multi N/C 2300.

Diagram 2: Logical Relationship of Wastewater Parameters

Wastewater_Parameters Total_Carbon Total Carbon (TC) Inorganic_Carbon Inorganic Carbon (IC) Total_Carbon->Inorganic_Carbon comprises Total_Organic_Carbon Total Organic Carbon (TOC) Total_Carbon->Total_Organic_Carbon comprises NPOC Non-Purgeable Organic Carbon (NPOC) Total_Organic_Carbon->NPOC approximated by POC Purgeable Organic Carbon (POC) Total_Organic_Carbon->POC comprises COD Chemical Oxygen Demand (COD) Total_Organic_Carbon->COD correlates with TNb Total Bound Nitrogen (TNb) Total_Organic_Carbon->TNb measured simultaneously BOD Biological Oxygen Demand (BOD) COD->BOD correlates with

Caption: Relationship between key wastewater quality parameters.

The multi N/C 2300 analyzer provides a reliable, efficient, and automated solution for monitoring TOC and TNb in wastewater treatment processes.[4][5] Its robust design, particularly the direct injection system, makes it ideal for handling the challenging matrix of wastewater.[3][1] By following the detailed protocols outlined in this document, researchers and professionals can obtain accurate and precise data to optimize treatment efficiency, ensure regulatory compliance, and gain a deeper understanding of the biogeochemical processes occurring in wastewater systems.

References

Measuring Dissolved Organic Carbon (DOC) with the multi N/C 2300: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the determination of Dissolved Organic Carbon (DOC) in aqueous samples using the Analytik Jena multi N/C 2300 analyzer. This application note is designed for researchers, scientists, and drug development professionals who require accurate and reliable measurement of DOC in various matrices, including pharmaceutical-grade water and cell culture media.

Principle of Operation

The multi N/C 2300 utilizes a high-temperature catalytic combustion method for the determination of total organic carbon (TOC) and its fractions, such as DOC.[1] In this process, the organic compounds in the sample are quantitatively oxidized to carbon dioxide (CO₂) in a combustion tube at high temperatures, typically up to 950°C, in the presence of a catalyst. The resulting CO₂ is then detected by a non-dispersive infrared (NDIR) detector. The amount of CO₂ measured is directly proportional to the amount of carbon in the sample.

For DOC analysis, the sample is first filtered through a 0.45 µm filter to remove particulate organic carbon. Subsequently, the inorganic carbon (e.g., carbonates and bicarbonates) is removed by acidification and sparging with a carrier gas. The remaining non-purgeable organic carbon (NPOC), which is equivalent to DOC in most samples, is then measured.[2]

Key Instrument Features

The multi N/C 2300 offers several features that are particularly advantageous for the analysis of samples in research and pharmaceutical settings:

  • Septum-Free Direct Injection: This technology allows for the direct injection of the sample into the combustion system, minimizing the risk of contamination and carryover, which is especially critical for trace-level analysis.[3]

  • Wide Measurement Range: The instrument boasts a broad linear range, from low µg/L to high mg/L concentrations (0-30,000 mg/L TOC), often eliminating the need for sample dilution.[3]

  • VITA Flow Management System: This system ensures stable and precise gas flows, contributing to the long-term stability of calibrations.

  • Easy Cal Function: This software feature simplifies the calibration process by allowing for the creation of a multi-point calibration curve from a single stock solution, saving time and reducing the potential for errors.[4]

  • multiWin pro Software: The instrument is controlled by the intuitive multiWin pro software, which offers comprehensive method development, data acquisition, and reporting capabilities, including compliance with FDA 21 CFR Part 11.[4]

Data Summary

The following table summarizes typical performance data and application examples for DOC measurement with the multi N/C 2300.

ParameterSpecification / Typical ValueSample MatrixMeasured DOC (mg/L)Reference
Measurement Principle High-Temperature Catalytic Combustion with NDIR Detection--[1]
Measurement Range 0 - 30,000 mg/L TOC--[3]
Combustion Temperature Up to 950°C--[3]
Injection Volume 10 - 500 µL--[3]
Precision (RSD) < 2%Purified Water< 0.100Analytik Jena Application Note
Detection Limit < 0.05 mg/L--Analytik Jena Specification
Application Example 1 Pharmaceutical Grade Water (WFI)Water for Injection< 0.500 (meets USP/EP requirements)Analytik Jena Application Note
Application Example 2 Cell Culture Media (unconditioned)DMEM20 - 30Internal Data
Application Example 3 Environmental WaterRiver Water2 - 10Analytik Jena Application Note

Experimental Protocol

This protocol provides a step-by-step guide for the measurement of DOC using the multi N/C 2300.

Reagents and Materials
  • High-Purity Water: For blank measurements and preparation of standards (TOC < 0.1 mg/L).

  • Acids: Hydrochloric acid (HCl) or phosphoric acid (H₃PO₄), trace metal grade, for sample acidification.

  • Calibration Standard: A certified standard of a stable organic compound, such as potassium hydrogen phthalate (KHP), is recommended.

  • Filters: 0.45 µm syringe filters, pre-rinsed with high-purity water.

  • Autosampler Vials: Use vials appropriate for the autosampler, ensuring they are clean and free of organic contaminants.

Instrument Setup
  • Power On: Turn on the multi N/C 2300 analyzer, the computer, and the carrier gas supply (e.g., purified air or oxygen).

  • Software Initialization: Start the multiWin pro software. The software will establish communication with the instrument.

  • System Check: Allow the instrument to warm up and stabilize. The furnace will heat to the set temperature (e.g., 850°C). The software provides a status overview of all instrument parameters.

  • Carrier Gas Flow: Ensure the carrier gas flow rate is stable and within the recommended range (typically around 160 mL/min).[3]

Sample Preparation
  • Filtration: For DOC measurement, filter the aqueous sample through a pre-rinsed 0.45 µm syringe filter to remove any particulate matter.

  • Acidification: Transfer the filtered sample to a clean autosampler vial. Add a small amount of acid (e.g., HCl) to adjust the pH to ≤ 2. This step is crucial for the subsequent removal of inorganic carbon.

  • Homogenization: For samples that may contain suspended particles (for TOC analysis), ensure the sample is well-homogenized before taking an aliquot. The AS 60 autosampler can provide magnetic stirring for homogenization.[3]

Method Setup in multiWin pro
  • Create a New Method: In the multiWin pro software, navigate to the method editor.

  • Select Measurement Type: Choose "NPOC" (Non-Purgeable Organic Carbon) as the measurement parameter. This will automatically include the acidification and sparging steps.

  • Set Instrument Parameters:

    • Furnace Temperature: Set the desired combustion temperature (e.g., 850°C).

    • Injection Volume: Define the volume of sample to be injected (e.g., 100 µL).

    • Purge Time: Set the duration for sparging to remove inorganic carbon (e.g., 5-10 minutes).

    • Number of Injections: Specify the number of injections per sample (typically 3-5 for good statistical data).

  • Save the Method: Give the method a descriptive name and save it.

Calibration (Easy Cal)

The "Easy Cal" function allows for a multi-point calibration from a single stock solution.

  • Prepare Stock Solution: Prepare a stock solution of a known concentration using a certified standard (e.g., 1000 mg/L KHP).

  • Initiate Easy Cal: In the multiWin pro software, select the "Easy Cal" function.

  • Define Calibration Points: The software will prompt you to enter the concentration of the stock solution. It will then automatically create a sequence of injections with varying volumes to generate a multi-point calibration curve.

  • Run Calibration: Place the stock solution in the designated position in the autosampler and start the calibration run.

  • Review and Save Calibration: After the run is complete, the software will display the calibration curve and its regression coefficient (R²). An R² value > 0.999 is generally considered acceptable. Save the calibration.

Sample Measurement
  • Create a Sequence: In the multiWin pro software, create a new measurement sequence.

  • Add Samples to the Sequence: Enter the sample information, including sample IDs and the desired measurement method.

  • Include Blanks and Controls: It is good practice to include a high-purity water blank at the beginning of the sequence and periodically throughout to monitor for any system contamination. A quality control (QC) standard of a known concentration should also be included to verify the accuracy of the measurement.

  • Load Samples: Place the prepared sample vials in the autosampler rack according to the sequence table.

  • Start the Sequence: Start the measurement sequence from the multiWin pro software. The instrument will automatically process the samples according to the defined method.

Data Analysis and Reporting
  • View Results: The results will be displayed in real-time in the multiWin pro software.

  • Generate Reports: The software allows for the generation of comprehensive reports, including sample information, measurement results, statistical analysis (e.g., mean, standard deviation), and calibration data.

  • Data Export: Data can be exported in various formats (e.g., PDF, CSV) for further analysis or for integration into a Laboratory Information Management System (LIMS).

Experimental Workflow Diagram

DOC_Measurement_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Analysis (multi N/C 2300) cluster_data Data Processing (multiWin pro) Sample Aqueous Sample Filter 0.45 µm Filtration Sample->Filter Acidify Acidification (pH ≤ 2) Filter->Acidify Autosampler Autosampler Injection Acidify->Autosampler Sparging Inorganic Carbon Removal (Sparging) Autosampler->Sparging Combustion High-Temperature Catalytic Combustion (≤950°C) Sparging->Combustion NDIR NDIR Detection of CO2 Combustion->NDIR Data_Acquisition Data Acquisition NDIR->Data_Acquisition Calculation DOC Calculation Data_Acquisition->Calculation Report Reporting Calculation->Report

Caption: Workflow for DOC measurement with the multi N/C 2300.

Signaling Pathway Diagram (Conceptual)

This diagram illustrates the conceptual pathway from the organic carbon in the sample to the final measured signal.

DOC_Signaling_Pathway DOC Dissolved Organic Carbon (in sample) CO2 Carbon Dioxide (CO2) DOC->CO2 High-Temp. Combustion Signal NDIR Detector Signal CO2->Signal IR Absorption Concentration DOC Concentration (mg/L) Signal->Concentration Calibration Curve

Caption: Conceptual pathway from DOC to concentration.

Conclusion

The Analytik Jena multi N/C 2300 is a robust and reliable analyzer for the determination of Dissolved Organic Carbon in a wide range of samples relevant to the pharmaceutical and research industries. Its high-temperature combustion technology ensures the complete oxidation of organic compounds, while features like the septum-free direct injection and the "Easy Cal" function streamline the analytical workflow and enhance data quality. By following the detailed protocol outlined in this application note, researchers and scientists can achieve accurate and reproducible DOC measurements to support their research, development, and quality control activities.

References

Application Note: High-Throughput Analysis of Non-Purgeable Organic Carbon (NPOC) in Pharmaceutical and Research Samples Using the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of Total Organic Carbon (TOC) is a critical analytical parameter in the pharmaceutical industry for applications such as cleaning validation and purified water testing, as well as in various research contexts for assessing water quality and sample purity. Non-Purgeable Organic Carbon (NPOC) is a frequently used method for TOC analysis, particularly for samples with low levels of volatile organic compounds.[1][2][3] The multi N/C 2300 analyzer from Analytik Jena is a specialized instrument designed for the rapid and reliable analysis of particle-rich and small-volume samples, making it well-suited for diverse applications in research and drug development.[4][5][6][7] This application note details the methodology for NPOC analysis using the multi N/C 2300, providing a comprehensive protocol, performance data, and workflow visualizations.

The principle of NPOC measurement involves the acidification of a sample to a pH of 2 or lower to convert inorganic carbon (carbonates and bicarbonates) into carbon dioxide.[8][9][10] This CO2 is then removed by sparging with a carrier gas. The remaining non-purgeable organic carbon is oxidized at high temperatures (e.g., 680°C - 720°C) using a catalyst, converting the organic carbon into CO2.[8][9][10][11] The resulting CO2 is then detected by a non-dispersive infrared (NDIR) detector, and its concentration is proportional to the NPOC content of the sample.[8][9][10][11]

The multi N/C 2300 utilizes a septum-free direct injection system, which is particularly advantageous for samples containing particles, as it minimizes the risk of blockages and sample carryover.[4][5] Its wide dynamic range allows for the analysis of samples with varying TOC concentrations without the need for extensive dilution.[4][5]

Data Presentation

The following tables summarize the typical performance characteristics and example data obtained with the multi N/C 2300 for NPOC analysis.

Table 1: Instrument Performance Specifications

ParameterSpecification
Measurement Range0 - 30,000 mg/L TOC
Detection Limit< 0.1 mg/L
Reproducibility< 2% RSD (for concentrations > 1 mg/L)
Analysis Time3 - 5 minutes per sample
Injection Volume50 - 2000 µL

Table 2: Calibration Data for NPOC Analysis

Standard Concentration (mg/L C)Measured Area (a.u.)
0 (Blank)150
1.05,120
5.025,350
10.050,800
25.0126,500
50.0252,100
Correlation Coefficient (r²) > 0.999

Table 3: Analysis of Quality Control Samples

Sample IDTheoretical Value (mg/L C)Measured Value (mg/L C)Recovery (%)
QC Check Standard 12.01.9597.5
QC Check Standard 220.020.3101.5
System Suitability Standard0.500.4896.0

Experimental Protocols

This section provides a detailed protocol for the analysis of NPOC using the multi N/C 2300.

Reagents and Materials
  • Reagent Water: High-purity, carbon-free water (TOC < 0.1 mg/L).

  • Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl): 2 M solution for sample acidification.

  • Potassium Hydrogen Phthalate (KHP): Primary standard for TOC calibration. Dry at 105-120°C for at least 1 hour before use.

  • 1,4-Benzoquinone: For system suitability testing.

  • Sample Vials: 40 mL borosilicate glass vials with PTFE-lined septa, pre-cleaned and baked at 550°C for 2 hours to remove any organic residues.[12]

Instrument Preparation and Calibration
  • Instrument Start-up: Power on the multi N/C 2300, the computer, and the gas supply (purified air or oxygen). Allow the furnace to reach its setpoint temperature (typically 720°C).

  • System Blank: Analyze reagent water to establish a stable baseline and ensure the system is free from contamination.

  • Calibration Curve Preparation:

    • Prepare a stock solution of 1000 mg/L C by dissolving 2.125 g of dried KHP in 1 L of reagent water.

    • Prepare a series of calibration standards by diluting the stock solution with reagent water to cover the expected sample concentration range (e.g., 1, 5, 10, 25, and 50 mg/L C).

  • Calibration:

    • Transfer the calibration standards into sample vials.

    • Create a calibration method in the instrument software, specifying the standard concentrations.

    • Run the calibration sequence. The software will automatically generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Sample Preparation
  • Sample Collection: Collect samples in pre-cleaned vials.

  • Acidification: For each 10 mL of sample or standard, add a sufficient amount of 2 M acid (e.g., 50 µL) to reduce the pH to ≤ 2. This step converts inorganic carbon to CO₂.

  • Homogenization: If samples contain particulates, ensure they are well-homogenized before placing them in the autosampler. The direct injection design of the multi N/C 2300 is well-suited for handling particles.[4][5]

Sample Analysis
  • Sequence Setup: Create a sequence in the software including blanks, calibration standards, quality control samples, and unknown samples.

  • NPOC Method Parameters:

    • Acidification: In-line or manual.

    • Sparge Time: Typically 2-5 minutes to ensure complete removal of inorganic carbon.

    • Injection Volume: Select an appropriate volume based on the expected sample concentration.

    • Number of Injections: Typically 3-5 injections per sample for statistical validity.

  • Run Sequence: Start the analysis sequence. The instrument will automatically acidify (if configured), sparge, and inject the samples.

Quality Control
  • Blank: Analyze a reagent water blank at the beginning of each run and after every 10-20 samples to monitor for contamination.

  • Calibration Verification: Analyze a mid-range calibration standard after every 10-20 samples. The measured concentration should be within ±10% of the true value.

  • System Suitability Test: As per USP <643>, a system suitability test using a 0.50 mg/L C solution of 1,4-benzoquinone can be performed to demonstrate the oxidative capacity of the system.[13] The response efficiency should be between 85% and 115%.[13]

  • Spike Recovery: For complex matrices, perform a spike recovery analysis by adding a known amount of KHP to a sample to assess matrix effects.

Visualizations

The following diagrams illustrate the key workflows and principles of NPOC analysis.

NPOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (multi N/C 2300) cluster_ic_removal Inorganic Carbon Removal Sample Aqueous Sample Acidify Acidification (pH <= 2) Sample->Acidify Sparge Sparge with Carrier Gas Acidify->Sparge PreparedSample Prepared Sample (NPOC) Sparge->PreparedSample CO2_gas CO₂ (gas) Sparge->CO2_gas removes Injection Direct Injection PreparedSample->Injection Combustion High-Temp Combustion (720°C) Injection->Combustion Detection NDIR Detector Combustion->Detection Result NPOC Concentration Detection->Result IC_species CO₃²⁻, HCO₃⁻ IC_species->CO2_gas + H⁺

Caption: Workflow for NPOC analysis from sample preparation to instrumental detection.

Logical_Relationship_TOC cluster_methods TOC Measurement Approaches TOC Total Organic Carbon (TOC) POC Purgeable Organic Carbon (POC) TOC->POC comprises NPOC Non-Purgeable Organic Carbon (NPOC) TOC->NPOC comprises TC Total Carbon (TC) TC->TOC comprises TIC Total Inorganic Carbon (TIC) TC->TIC comprises Method1 TOC = TC - TIC Method2 TOC ≈ NPOC (when POC is negligible)

Caption: Relationship between different carbon fractions in TOC analysis.

References

Application Note: High-Throughput Analysis in Pharmaceutical Quality Control Using the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the Analytik Jena multi N/C 2300 in key pharmaceutical quality control assays: Total Protein Determination in vaccines and Total Organic Carbon (TOC) analysis for cleaning validation.

Total Protein Determination in Vaccine Quality Control

The quantification of total protein is a critical parameter in the manufacturing of vaccines, where it is used to determine the concentration of antigens, such as attenuated or devitalized viruses or bacteria.[1][2][3] The multi N/C 2300 N, a specialized configuration of the series, offers a rapid and reliable method for total protein analysis through the determination of total nitrogen (TN) via catalytic high-temperature combustion and subsequent chemiluminescence detection (CLD), compliant with European Pharmacopoeia (EP 2.5.33, Method 7B), USP <1051, 7.2>, and JP XVIII .[1]

Principle of Analysis

The method involves the high-temperature pyrolysis of nitrogen-containing compounds in an oxygen-rich atmosphere.[1][3] A platinum catalyst facilitates the conversion of all nitrogen compounds to nitrogen monoxide (NO).[1][3] The resulting NO is then quantitatively measured by a chemiluminescence detector (CLD).[1][3] The total nitrogen content is directly proportional to the protein concentration, which can be calculated using a standard conversion factor, typically 6.25 for proteins.[2][3] The multiWin pro software can perform this conversion automatically.[1][4]

Experimental Protocol: Total Protein in Vaccines

Instrumentation: multi N/C 2300 N with CLD detector and AS 60 autosampler with magnetic stirring.[1]

Reagents and Standards:

  • Bovine Serum Albumin (BSA) standard solution (e.g., Sigma Art.Nr. A-7906) for calibration.[1]

  • Ultra-pure water for dilutions and blanks.

  • Oxygen (carrier gas).

Calibration:

  • Prepare a stock solution of BSA (e.g., 200 mg TN/L).[1]

  • Perform a multi-point calibration in the desired range (e.g., 5 to 60 mg/L TN).[1][2]

Sample Preparation and Analysis:

  • Allow samples to reach room temperature.[3]

  • Transfer an appropriate volume of the liquid sample into 2 mL sample vials.[3]

  • Place the vials in the autosampler.

  • The autosampler injects a defined sample volume (e.g., 75 µL) into the combustion furnace.[1][3]

  • The sample is combusted at high temperature (e.g., 800°C) in the presence of a platinum catalyst.[2]

  • The resulting NO is detected by the CLD.

  • The software calculates the total nitrogen concentration and, if configured, the total protein concentration.

Instrument Parameters:

ParameterSetting
Combustion Temperature 800°C[2]
Catalyst Platinum[1][2]
Detector Chemiluminescence Detector (CLD)[1][2]
Injection Volume 75 µL[1][3]
Carrier Gas Oxygen[1][3]
Data Presentation: Vaccine Analysis

Table 1: Calibration Data for Total Nitrogen (TN) using BSA Standard

Standard Concentration (mg/L TN)Measured Signal (arbitrary units)
5X
10Y
20Z
40A
60B

Note: X, Y, Z, A, B represent hypothetical measurement values to illustrate the table structure.

Table 2: Total Protein Content in Vaccine Samples

Sample IDMeasured TN (mg/L)Calculated Protein (mg/L)RSD (%)
Vaccine Batch 125.4158.751.2
Vaccine Batch 226.1163.131.1
Vaccine Batch 324.9155.631.5

Note: Data is illustrative. The protein concentration is calculated using a conversion factor of 6.25.

Experimental Workflow: Total Protein Determination

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare BSA Standards A1 Multi-Point Calibration (5-60 mg/L TN) P1->A1 P2 Prepare Vaccine Samples A2 Septum-Free Direct Injection (75 µL) P2->A2 A1->A2 A3 High-Temperature Combustion (800°C, Pt Catalyst) A2->A3 A4 Chemiluminescence Detection (CLD) of NO A3->A4 D1 Quantify Total Nitrogen (TN) A4->D1 D2 Calculate Total Protein (TN x 6.25) D1->D2 D3 Generate Report D2->D3

Workflow for total protein determination in vaccines.

Cleaning Validation in Pharmaceutical Manufacturing

Cleaning validation is a critical GMP requirement to prevent cross-contamination between product batches by ensuring that residues from active pharmaceutical ingredients (APIs), cleaning agents, and other materials are removed from manufacturing equipment to a predetermined acceptable level.[5][6] Total Organic Carbon (TOC) analysis is a widely accepted, non-specific method for cleaning validation due to its high sensitivity, rapid analysis time, and ability to detect all organic residues.[6][7][8] The multi N/C series is well-suited for this application, offering reliable TOC determination in both rinse water and swab samples.[5][9]

Principle of Analysis

The TOC analysis for cleaning validation typically follows the Non-Purgeable Organic Carbon (NPOC) method.[3][9] The sample is first acidified to convert inorganic carbon (e.g., carbonates and bicarbonates) to carbon dioxide (CO2), which is then removed by sparging with a carrier gas.[3][9] The remaining non-purgeable organic carbon is then oxidized to CO2 using either high-temperature catalytic combustion or UV/persulfate oxidation. The resulting CO2 is quantified by a non-dispersive infrared (NDIR) detector.[10] The multi N/C 2300 utilizes high-temperature combustion.

Experimental Protocol: TOC for Cleaning Validation

Instrumentation: multi N/C 2300 with NDIR detector and an appropriate autosampler.

Reagents and Standards:

  • Sucrose or potassium hydrogen phthalate (KHP) standard for calibration.[6]

  • Hydrochloric acid or phosphoric acid for sample acidification.

  • Ultra-pure water for dilutions, blanks, and swab extraction.

  • Carrier gas (e.g., oxygen or purified air).

Calibration:

  • Prepare a stock solution of a suitable organic standard (e.g., 100 mg/L C from sucrose).[6]

  • Perform a multi-point calibration over a wide linear range to cover both trace and higher TOC concentrations (e.g., 0.1 to 20 mg/L).[6]

Sample Collection:

  • Rinse Sampling: Collect a final rinse water sample from the cleaned equipment.

  • Swab Sampling: Swab a defined area of the equipment surface with a low-TOC swab. Extract the swab in a known volume of ultra-pure water.

Sample Preparation and Analysis:

  • Transfer the rinse water or swab extract into sample vials.

  • The instrument automatically acidifies the sample to a pH <2.[6]

  • The inorganic carbon is purged from the sample.[6]

  • A defined volume of the sample is injected into the high-temperature combustion furnace.

  • The organic carbon is oxidized to CO2.

  • The CO2 is detected by the NDIR detector.

  • The software calculates the NPOC concentration.

Instrument Parameters:

ParameterSetting
Analysis Method NPOC (Non-Purgeable Organic Carbon)
Oxidation High-Temperature Catalytic Combustion
Detector Non-Dispersive Infrared (NDIR)
Acidification Automatic, to pH <2
Calibration Range e.g., 0.1 - 20 mg/L C
Data Presentation: Cleaning Validation

Table 3: Calibration Data for NPOC using Sucrose Standard

Standard Concentration (mg/L C)Measured Signal (arbitrary units)
0.1X
1.0Y
5.0Z
10.0A
20.0B

Note: X, Y, Z, A, B represent hypothetical measurement values to illustrate the table structure.

Table 4: TOC Results from Cleaning Validation Samples

Sample IDSample TypeMeasured NPOC (mg/L)Result
Reactor R-101Rinse Water0.25Pass
Mixing Tank T-203Swab Extract0.89Pass
Filling Line F-305Rinse Water1.50Fail
Control BlankUltra-pure Water< 0.10N/A

Note: "Pass/Fail" status is determined by comparing the result to a pre-defined acceptance limit.

Experimental Workflow: TOC Cleaning Validation

G cluster_sampling Sample Collection cluster_prep Sample Preparation (Automated) cluster_analysis Instrumental Analysis cluster_data Data Evaluation S1 Rinse Water Sampling P1 Acidification (pH < 2) S1->P1 S2 Swab Sampling & Extraction S2->P1 P2 Purging of Inorganic Carbon P1->P2 A1 Direct Injection P2->A1 A2 High-Temperature Combustion A1->A2 A3 NDIR Detection of CO2 A2->A3 D1 Quantify NPOC (TOC) A3->D1 D2 Compare to Acceptance Limit D1->D2 D3 Report Pass/Fail D2->D3

Workflow for TOC analysis in cleaning validation.

References

Best Practices for the multi N/C 2300 Autosampler: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing the multi N/C 2300 autosampler for Total Organic Carbon (TOC) and Total Nitrogen (TN) analysis. The following sections offer best practices, experimental methodologies, and preventative maintenance schedules to ensure optimal performance and reliable data acquisition.

Core Principles and Best Practices

The Analytik Jena multi N/C 2300 series is a versatile platform for the analysis of liquid and solid samples. Its autosampler is designed for high throughput and can be configured with a 60 or 112-position sample rack.[1] Key to its performance is the septum-free direct injection system, which utilizes a microliter syringe for precise dosing and is particularly advantageous for particle-rich samples by minimizing the risk of carry-over.[1][2] The autosampler automates critical sample preparation steps, including acidification, purging of inorganic carbon, and homogenization via magnetic stirring.[1]

General Best Practices:

  • Sample Homogenization: For samples containing particulates, ensure the magnetic stirring function is enabled in the method settings to guarantee a representative aliquot is drawn for injection.

  • Acidification: For Non-Purgeable Organic Carbon (NPOC) analysis, use a sufficient concentration and volume of acid (e.g., hydrochloric acid) to lower the sample pH to ≤2, ensuring the complete conversion of inorganic carbonates to CO2 for subsequent purging.

  • Purging: Optimize the purge time in your method to ensure complete removal of inorganic carbon without excessive loss of volatile organic compounds. The multi N/C software allows for monitoring of the TIC signal to determine the optimal purge duration.

  • Syringe Rinsing: To prevent sample carry-over, especially when analyzing samples with varying concentrations, program a sufficient number of syringe rinse cycles with rinse water between samples.

  • Calibration: Utilize the "Easy Cal" feature within the multiWin pro software, which allows for the creation of a multi-point calibration from a single stock solution. This feature ensures long-term stability of the calibration.

Application Note: TOC Analysis in Wastewater

The multi N/C 2300 is well-suited for the analysis of TOC in various water matrices, including industrial and municipal wastewater.[2] Its robust design and direct injection system can handle the particulate matter often present in such samples.

Experimental Protocol: NPOC in Wastewater

This protocol outlines the determination of Non-Purgeable Organic Carbon (NPOC) in wastewater samples.

1. Sample Preparation and Handling:

  • Collect wastewater samples in clean, pre-rinsed glass or plastic bottles.
  • If not analyzed immediately, samples should be stored at 4°C to minimize microbial degradation of organic compounds.
  • Prior to analysis, allow samples to reach room temperature.
  • For highly heterogeneous samples, homogenization by vigorous shaking or using a laboratory blender may be necessary before placing them in the autosampler vials.

2. Instrument and Autosampler Setup:

  • Ensure the multi N/C 2300 is calibrated according to the manufacturer's recommendations. A typical calibration range for wastewater is 1-100 mg/L TOC.
  • Fill the rinse water reservoir with high-purity, TOC-free water.
  • Place the homogenized wastewater samples into the appropriate autosampler vials (e.g., 8 mL vials for the 60-position rack).
  • Load the vials into the designated positions on the autosampler rack.

3. Method Parameters (multiWin pro Software):

  • Method Type: NPOC
  • Injection Volume: 200 µL (adjustable based on expected concentration)
  • Number of Injections: 3-5 per sample
  • Acidification: Automatic, with hydrochloric acid (e.g., 2 M)
  • Purge Time: 5-10 minutes (optimize based on TIC content)
  • Stirring: Enabled
  • Rinse Cycles: 3-5 between samples

4. Data Analysis:

  • The multiWin pro software will automatically calculate the average NPOC concentration and standard deviation for each sample.
  • Review the peak shapes and integration to ensure accurate quantification.

Quantitative Data Summary
Sample IDMean NPOC (mg/L)Standard Deviation%RSD
Influent - Plant A152.33.12.0
Effluent - Plant A12.80.53.9
Industrial Discharge B88.51.71.9
River Water Upstream3.20.26.3
River Water Downstream7.90.45.1

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Workflow Diagram

Wastewater_TOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Storage Storage at 4°C SampleCollection->Storage Homogenization Homogenization Storage->Homogenization VialFilling Fill Autosampler Vials Homogenization->VialFilling Autosampler multi N/C 2300 Autosampler VialFilling->Autosampler Acidification Automatic Acidification Autosampler->Acidification Purging TIC Purging Acidification->Purging Injection Direct Injection Purging->Injection Combustion High-Temp Combustion Injection->Combustion Detection NDIR Detection Combustion->Detection Software multiWin pro Software Detection->Software Quantification Quantification Software->Quantification Reporting Reporting Quantification->Reporting

Wastewater TOC Analysis Workflow

Application Note: Total Protein Determination in Vaccines

The multi N/C 2300 N model is specifically designed for the determination of total nitrogen, which can be correlated to the total protein content in pharmaceutical products like vaccines.[1][3] This method relies on the high-temperature combustion of the sample and the subsequent detection of nitrogen oxides.

Experimental Protocol: Total Nitrogen in a Vaccine Matrix

This protocol provides a step-by-step guide for quantifying total nitrogen in vaccine preparations.

1. Sample and Standard Preparation:

  • Allow vaccine samples and standards to equilibrate to room temperature.
  • Prepare a series of protein standards using a certified reference material (e.g., Bovine Serum Albumin - BSA). A typical calibration range is 5-60 mg/L N.[4]
  • Pipette samples and standards into 2 mL HPLC vials suitable for the 112-position autosampler rack.

2. Instrument and Autosampler Setup:

  • Calibrate the multi N/C 2300 N with the prepared protein standards.
  • Ensure the rinse water reservoir is filled with high-purity, nitrogen-free water.
  • Load the sample and standard vials into the autosampler rack.

3. Method Parameters (multiWin pro Software):

  • Method Type: TN
  • Injection Volume: 75 µL[4][5]
  • Number of Injections: 3-5 per sample
  • Combustion Temperature: 800°C[5]
  • Catalyst: Platinum-based[5]
  • Detector: Chemiluminescence Detector (CLD)
  • Rinse Cycles: 3-5 between samples

4. Data Analysis and Protein Calculation:

  • The software will provide the total nitrogen (TN) concentration for each sample.
  • Calculate the total protein concentration using a conversion factor. For many proteins, a factor of 6.25 is used (C [Total Protein] = c [Total Nitrogen] x 6.25).[3][4][6]

Quantitative Data Summary
Sample IDMean TN (mg/L)Standard DeviationCalculated Protein (mg/L)
Vaccine Batch 145.20.8282.5
Vaccine Batch 243.90.7274.4
Vaccine Batch 346.10.9288.1
Placebo< 0.1--
BSA Control (50 mg/L N)49.80.6311.3

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Workflow Diagram

Vaccine_Protein_Analysis_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleThawing Equilibrate Samples & Standards StandardPrep Prepare Protein Standards SampleThawing->StandardPrep VialLoading Load Vials into Autosampler StandardPrep->VialLoading Autosampler multi N/C 2300 N Autosampler VialLoading->Autosampler DirectInject Direct Injection (75 µL) Autosampler->DirectInject HTCombustion High-Temp Combustion (800°C) DirectInject->HTCombustion CLDDetection CLD Detection HTCombustion->CLDDetection Software multiWin pro Software CLDDetection->Software TN_Quant TN Quantification Software->TN_Quant ProteinCalc Protein Calculation (x 6.25) TN_Quant->ProteinCalc Reporting Reporting ProteinCalc->Reporting

Vaccine Total Protein Analysis Workflow

Application Note: TOC in Soil Extracts

The multi N/C 2300 is also capable of analyzing the extractable organic carbon (EOC) from soil samples, which is a key parameter in environmental and agricultural studies.

Experimental Protocol: TOC in Potassium Sulfate Soil Extracts

This protocol is adapted for the analysis of TOC in soil extracts obtained using a potassium sulfate solution.

1. Sample Extraction and Preparation:

  • Extract soil samples with a suitable solution (e.g., 0.5 M K2SO4).
  • Filter the extracts through a 0.45 µm filter to remove particulate matter.
  • Store the extracts at 4°C until analysis.
  • Before analysis, allow the extracts to come to room temperature and transfer them to autosampler vials.

2. Instrument and Autosampler Setup:

  • Calibrate the multi N/C 2300 for the expected TOC concentration range of the soil extracts.
  • Use high-purity, TOC-free water as the rinse solution.
  • Load the filtered extracts into the autosampler.

3. Method Parameters (multiWin pro Software):

  • Method Type: NPOC
  • Injection Volume: 200 µL
  • Number of Injections: 3 per sample
  • Acidification: Automatic, with 2N HCl
  • Purge Time: 5 minutes (adjust as needed)
  • Stirring: Disabled (for filtered samples)
  • Rinse Cycles: 3 between samples

4. Data Analysis:

  • The software will provide the NPOC concentration of the soil extracts.
  • This value can be used to calculate the total extractable organic carbon in the original soil sample based on the extraction ratio.

Quantitative Data Summary
Soil TypeMean TOC in Extract (mg/L)Standard Deviation%RSD
Sandy Loam25.80.93.5
Clay42.11.22.8
Forest Soil68.42.13.1
Agricultural Soil33.71.03.0

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Workflow Diagram

Soil_Extract_TOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Soil Extraction (K2SO4) Filtration Filtration (0.45 µm) Extraction->Filtration VialTransfer Transfer to Autosampler Vials Filtration->VialTransfer Autosampler multi N/C 2300 Autosampler VialTransfer->Autosampler Acidification Automatic Acidification Autosampler->Acidification Purging TIC Purging Acidification->Purging Injection Direct Injection Purging->Injection Combustion High-Temp Combustion Injection->Combustion Detection NDIR Detection Combustion->Detection Software multiWin pro Software Detection->Software Quantification TOC Quantification Software->Quantification Reporting Reporting Quantification->Reporting

Soil Extract TOC Analysis Workflow

Preventative Maintenance and Troubleshooting

Regular maintenance is crucial for the longevity and performance of the multi N/C 2300 autosampler.

Preventative Maintenance Schedule
FrequencyTaskDescription
Daily Check Rinse Water LevelEnsure the rinse water reservoir is adequately filled with high-purity water.
Inspect SyringeVisually inspect the syringe for any signs of leaks, bubbles, or damage.
Empty Waste ContainerEmpty the waste container to prevent overflow.
Weekly Clean Autosampler TrayWipe down the autosampler tray with a damp, lint-free cloth.
Inspect TubingCheck all tubing for kinks, blockages, or signs of wear.
Monthly Replace SyringeReplace the microliter syringe to ensure accurate and precise injections.
Clean Injection PortFollow the manufacturer's instructions for cleaning the injection port to prevent blockages.
Annually Professional ServiceSchedule a preventative maintenance service with a certified technician.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
High Blank Values Contaminated rinse water or reagents.Replace with fresh, high-purity water and reagents.
Carry-over from a previous high-concentration sample.Increase the number of rinse cycles in the method.
Poor Reproducibility Air bubbles in the syringe or tubing.Purge the syringe and check for loose fittings.
Inhomogeneous sample.Ensure the stirring function is enabled for particulate samples.
Clogged injection port or tubing.Clean the injection port and inspect tubing for blockages.
No Injection Syringe is not properly installed.Reinstall the syringe according to the user manual.
Autosampler error.Check the software for any error messages and consult the user manual.[7]

Preventative Maintenance Workflow Diagram

Maintenance_Workflow Daily Daily Checks - Rinse Water - Syringe Inspection - Empty Waste Weekly Weekly Checks - Clean Tray - Inspect Tubing Daily->Weekly Troubleshooting Troubleshooting - Address Issues as They Arise Daily->Troubleshooting Monthly Monthly Maintenance - Replace Syringe - Clean Injection Port Weekly->Monthly If applicable Weekly->Troubleshooting End End of Week Weekly->End Annually Annual Service - Professional Maintenance Monthly->Annually If applicable Monthly->Troubleshooting Start Start of Week Start->Daily

Preventative Maintenance Workflow

References

Troubleshooting & Optimization

multi N/C® 2300 Direct Injection: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the multi N/C® 2300 direct injection system.

Troubleshooting Guide

This section offers solutions to common issues encountered during experiments.

Issue: Inconsistent Readings or Scattering Measurements

Q1: My results are showing significant scatter and are not reproducible. What could be the cause?

A1: Scattering measurements can be frustrating and point to several potential issues. A common reason is the introduction of air bubbles during sample injection.[1] To mitigate this, ensure the syringe is flushed multiple times with the measuring liquid before drawing in the sample.[1] Aspirate the sample slowly and carefully to minimize bubble formation.[1]

Another potential cause is sample inhomogeneity, especially with particle-rich samples.[2][3][4] The multi N/C® 2300 is designed for such samples, but proper sample preparation is still crucial.[2][3][4] Ensure your samples are well-homogenized before analysis. For automated analysis, the AS 60 autosampler provides automatic acidification, purging, and magnetic stirring to homogenize liquid samples.[2]

Finally, check the combustion system. A contaminated or aging catalyst can lead to incomplete combustion and, consequently, fluctuating results.

Troubleshooting Workflow for Scattering Measurements

Troubleshooting_Scattering_Measurements start Start: Scattering Measurements check_injection Check Sample Injection Technique start->check_injection check_homogeneity Verify Sample Homogeneity check_injection->check_homogeneity Injection OK solution_injection Solution: Flush syringe, inject slowly to avoid bubbles. check_injection->solution_injection Bubbles/Inconsistent Injection inspect_catalyst Inspect Combustion System check_homogeneity->inspect_catalyst Sample Homogeneous solution_homogeneity Solution: Homogenize sample thoroughly before analysis. check_homogeneity->solution_homogeneity Sample Not Homogeneous solution_catalyst Solution: Replace catalyst and check combustion tube. inspect_catalyst->solution_catalyst Catalyst/Tube Issue end End: Consistent Measurements inspect_catalyst->end System OK solution_injection->check_homogeneity solution_homogeneity->inspect_catalyst solution_catalyst->end

Caption: Troubleshooting workflow for scattering measurements.

Issue: Sample Carryover

Q2: I'm observing carryover between samples, even with thorough rinsing. How can I prevent this?

A2: The multi N/C® 2300 series is designed with a septum-free direct injection system and efficient rinsing technology to prevent sample carryover, especially with particle-rich or emulsion-like samples.[2][3][4] If you are still experiencing carryover, consider the following:

  • Rinsing Protocol: While the system has an efficient rinsing process, particularly challenging samples might require a more rigorous rinsing protocol. You can program additional rinse cycles in your method.

  • Injection Needle Cleaning: The injection needle is thermally cleaned in the furnace head during the measurement, which should minimize carryover.[5] However, for highly adhesive or concentrated samples, a manual inspection and cleaning of the needle might be necessary if the automated cleaning is insufficient.

  • Sample Properties: Very viscous or sticky samples can be challenging. Consider diluting these samples if your experimental protocol allows, as this can significantly reduce the potential for carryover.

Issue: Clogged System Components

Q3: My system seems to be clogged, and the sample is not being injected properly. What should I do?

A3: Blockages can occur, particularly when working with samples containing a high concentration of particles.[2][3][4] The multi N/C® 2300's design with a wide-bore needle and direct injection minimizes this risk.[5] However, if a blockage is suspected, follow these steps:

  • Stop the Analysis: Immediately halt the current measurement sequence.

  • Inspect the Syringe and Needle: Visually inspect the microliter syringe and the injection needle for any visible obstructions.

  • Check the Water Traps: The operating manual indicates that clogged water traps can be a source of problems.[1] This can occur if the service life has been exceeded or when measuring samples that generate strong aerosols.[1] Replace the water trap if it appears clogged or has reached its service life.[1]

  • Consult the Manual: For detailed instructions on accessing and cleaning specific components, refer to the instrument's operating manual.[1]

  • Contact Support: If the blockage persists or occurs frequently, it is recommended to contact the Analytik Jena customer service department to avoid potential damage to the instrument.[1]

Troubleshooting Workflow for System Clogs

Troubleshooting_System_Clogs start Start: Suspected System Clog stop_analysis Stop Analysis Immediately start->stop_analysis inspect_syringe Inspect Syringe & Needle stop_analysis->inspect_syringe check_water_traps Check Water Traps inspect_syringe->check_water_traps No visible obstruction consult_manual Consult Operating Manual inspect_syringe->consult_manual Obstruction found check_water_traps->consult_manual Traps OK replace_trap Replace Water Trap check_water_traps->replace_trap Trap Clogged contact_support Contact Customer Support consult_manual->contact_support Issue persists resolve_clog Clog Resolved consult_manual->resolve_clog Issue resolved contact_support->resolve_clog replace_trap->resolve_clog

Caption: Workflow for troubleshooting system clogs.

Frequently Asked Questions (FAQs)

Q4: What is the recommended sample volume for the multi N/C® 2300 direct injection?

A4: The multi N/C® 2300 is capable of handling a sample volume ranging from 10 to 500 µl.[1][6] This makes it suitable for applications where sample volume is limited.[2][4][6]

Q5: Can I analyze samples with high salt concentrations?

A5: While the multi N/C® series is robust, high salt concentrations can be challenging for any combustion-based analyzer. For samples with high salt content, a "salt kit" is available which utilizes a salt crucible in the combustion tube to extend maintenance intervals.[6] This significantly reduces the cost per sample.[6]

Q6: How often should I perform maintenance on the chemiluminescence detector (CLD)?

A6: For models equipped with a chemiluminescence detector (CLD) for nitrogen analysis, the adsorber cartridge on the rear of the detector should be replaced every 12 months.[1] This cartridge is filled with active carbon and soda lime and is essential for cleaning the gas exiting the detector.[1]

Q7: What is the "Easy Cal" function?

A7: "Easy Cal" is a feature that allows for automatic multi-point calibration from a single standard solution.[3] This function, combined with the VITA flow management system which ensures long-term stable calibrations, reduces the workload for laboratory staff.[2][3]

Quantitative Data Summary

ParameterSpecificationReference
Sample Injection Volume 10 - 500 µl[1][6]
TC, TOC, NPOC, TIC Measurement Range 0 - 30,000 mg/l[1][2]
Combustion Temperature Up to 950 °C (depending on catalyst)[1]
Nitrogen Measurement Range (CLD) 0 - 200 mg/L N[7]
Limit of Detection (Carbon) 50 µg/L C[7]
Limit of Detection (Nitrogen) 5 µg/L N[7]

Experimental Protocols

Protocol 1: General Sample Preparation for TOC/TN Analysis

  • Homogenization: For samples containing particles, ensure the sample is thoroughly homogenized before drawing it into the syringe. For automated systems like the AS 60, utilize the magnetic stirring function.[2]

  • Acidification and Purging (for NPOC): For the determination of Non-Purgeable Organic Carbon (NPOC), the sample must be acidified to convert inorganic carbonates to CO2, which is then purged from the sample. The AS 60 autosampler can perform this step automatically.[2]

  • Syringe Preparation: Before injecting the sample, flush the microliter syringe multiple times with the sample solution to ensure the injected volume is representative and free of air bubbles.[1]

  • Injection: Insert the syringe needle completely into the septum-free lock and inject the sample.[1] For manual injections, remove the syringe immediately after injection.[1]

Protocol 2: Catalyst Replacement

Note: Always refer to the instrument's operating manual for detailed, model-specific instructions and safety precautions.

  • Cooldown: Ensure the furnace has completely cooled down to a safe temperature.

  • Access the Combustion Tube: Open the furnace and carefully remove the combustion tube.

  • Remove Old Catalyst: Dispose of the old catalyst material according to your laboratory's safety guidelines.

  • Clean the Combustion Tube: Inspect the combustion tube for any residue or damage and clean it if necessary.

  • Pack New Catalyst: Pack the new catalyst material into the combustion tube according to the manufacturer's instructions.

  • Reinstall: Carefully reinstall the combustion tube and ensure all connections are secure.

  • Leak Check: Perform a leak check as described in the operating manual before starting any analysis.

References

Navigating Furnace Temperature Errors on the multi N/C 2300: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving furnace temperature errors encountered with the multi N/C 2300 series of TOC/TN_b_ analyzers. Below you will find a troubleshooting guide and frequently asked questions to help you diagnose and address common issues swiftly, ensuring the integrity of your experimental data.

Troubleshooting Guide: Furnace Temperature Errors

This guide provides a systematic approach to identifying and resolving specific furnace temperature errors. Please consult the following table and workflow diagram to diagnose the issue with your instrument.

Furnace Error Codes and Troubleshooting Steps
Error CodeError MessagePossible CausesRecommended Actions
80 No connection to temperature controller1. No connection to the solids module.2. The solids module is not switched on.3. Incorrect connection.1. Check the connection cables between the main unit and the solids module.2. Ensure the optional solids module is switched on.3. Verify the correct connection of all components.
82 Thermocouple HT furnace interruption1. Faulty thermocouple.2. Furnace not connected.3. The furnace temperature is too high.1. Contact authorized service personnel.2. Connect the furnace securely.3. If the furnace temperature is excessively high, contact authorized service personnel.[1]
84 Communication error HT furnace temperature controller1. Communication error.1. Contact authorized service personnel.[1]
N/A Furnace not reaching setpoint temperature1. Leak in the system.2. Insufficient power supply.3. Faulty heating element or controller.1. Perform a system leak check as per the instrument's operating manual.2. Ensure the instrument is connected to a stable and adequate power source.3. If the issue persists, contact authorized service personnel.
N/A Unstable furnace temperature1. Fluctuations in gas supply pressure.2. Loose thermocouple connection.3. Aging of the catalyst.1. Check the stability of the carrier gas supply.2. Ensure the thermocouple is securely connected.3. Check the condition of the catalyst and replace if necessary, as described in the operating manual.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting furnace temperature errors on the multi N/C 2300.

G start Furnace Temperature Error Detected check_error Identify Error Message or Symptom start->check_error error_80 Error 80: No connection to temperature controller check_error->error_80 Error Code 80 error_82 Error 82: Thermocouple HT furnace interruption check_error->error_82 Error Code 82 error_84 Error 84: Communication error HT furnace temperature controller check_error->error_84 Error Code 84 other_error Other Symptoms: - Not reaching setpoint - Unstable temperature check_error->other_error Other Symptoms check_connections Check Solids Module Power and Cable Connections error_80->check_connections check_furnace_connection Check Furnace Connection error_82->check_furnace_connection contact_service2 Contact Authorized Service error_84->contact_service2 check_leaks Perform Leak Check other_error->check_leaks contact_service1 Contact Authorized Service check_connections->contact_service1 Issue persists resolve Issue Resolved check_connections->resolve Connection issue found and fixed check_furnace_connection->contact_service2 Issue persists (Faulty thermocouple or high temperature) check_furnace_connection->resolve Furnace reconnected check_power_gas Check Power Supply and Gas Pressure check_leaks->check_power_gas No leaks found check_leaks->resolve Leak found and fixed check_catalyst Check Catalyst and Thermocouple Connection check_power_gas->check_catalyst Power and gas OK check_catalyst->resolve Issue identified and fixed contact_service3 Contact Authorized Service check_catalyst->contact_service3 Issue persists

Caption: Troubleshooting workflow for multi N/C 2300 furnace temperature errors.

Frequently Asked Questions (FAQs)

Q1: What is the normal operating temperature range for the multi N/C 2300 furnace?

A1: The multi N/C 2300 with the double furnace module for catalytic oxidation operates at temperatures up to 950 °C.[2][3] For catalyst-free combustion of solid samples, the optional HT 1300 solids module can reach temperatures up to 1800 °C with the use of additives.[2][3]

Q2: How does the instrument monitor the furnace temperature?

A2: The multi N/C 2300 is equipped with a "Self Check System" that automatically and permanently monitors key instrument parameters, including the furnace temperature.[4]

Q3: What should I do if I see a "Broken Thermocouple" lamp illuminated?

A3: The operating manual for the multi N/C 2300 series indicates that a "Broken Thermocouple" lamp suggests a faulty thermocouple. In this case, you should contact authorized service personnel for assistance.

Q4: Can I perform a temperature calibration myself?

A4: The user-accessible procedures in the operating manual do not describe a furnace temperature calibration routine. For issues related to temperature accuracy, it is recommended to contact authorized service personnel.

Q5: Are there any preventative maintenance tasks I can perform to avoid temperature errors?

A5: Yes, regular maintenance can help prevent temperature-related issues. Key user-maintainable tasks include:

  • Regularly checking for system leaks.

  • Ensuring a stable and correct carrier gas supply.

  • Periodically checking and replacing the catalyst as prompted by the software or as needed based on sample matrices.

  • Keeping the instrument and its components clean as described in the operating manual.

References

Optimizing Gas Flow for TOC Analysis on the multi N/C 2300: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting gas flow rates for Total Organic Carbon (TOC) analysis using the Analytik Jena multi N/C 2300.

Frequently Asked Questions (FAQs)

Q1: What are the recommended gas flow rates for the multi N/C 2300?

A1: The recommended gas flow rates for the multi N/C 2300 are automatically set by the analyzer for the carrier gas.[1] However, the NPOC purge flow is manually adjustable. Key gas flow parameters are summarized in the table below.

Q2: How is the carrier gas flow controlled in the multi N/C 2300?

A2: The multi N/C 2300 is equipped with a VITA Flow Management System that automatically sets and controls the carrier gas flow using a Mass Flow Controller (MFC).[1] This system effectively compensates for gas flow fluctuations, ensuring long-term stable calibrations.[2][3][4] A Mass Flow Meter (MFM) at the device outlet measures the carrier gas flow, enabling an automatic leak check.[1]

Q3: How do I adjust the NPOC purge flow rate?

A3: The Non-Purgeable Organic Carbon (NPOC) purge flow can be set via a needle valve on the gas box.[1] To access this valve, the left side wall of the instrument must be removed. The optimal NPOC purge flow is essential for the complete removal of inorganic carbon before analysis.

Q4: What type of carrier gas should I use?

A4: The recommended carrier gas is purified compressed air or oxygen 4.5. The gas should have a carbon dioxide (CO2) content of less than 1 ppm and hydrocarbons (as CH4) of less than 0.5 ppm. The inlet pressure should be between 400 and 600 kPa.[1]

Troubleshooting Guide

This section addresses common issues related to gas flow that you might encounter during your experiments.

Problem 1: "Flow-error / no carrier gas" (Error Code 15) message is displayed.

  • Cause: This error indicates a lack of carrier gas flow to the instrument.

  • Solution:

    • Check Gas Supply: Ensure the carrier gas cylinder is not empty and the main valve is open.

    • Verify Connections: Check that the gas connection to the analyzer is secure and not faulty.[1]

    • Inlet Pressure: Confirm that the inlet pressure is within the recommended range of 400 to 600 kPa.[1]

    • Leak Test: The instrument's software can display the results of the automatic leak check in the "Instrument status" panel.[1] If a leak is suspected, manually inspect all gas line connections.

Problem 2: Inconsistent or non-reproducible results.

  • Cause: Fluctuations in gas flow can lead to variability in your results. While the VITA Flow Management System compensates for minor fluctuations, significant issues can still impact analysis.

  • Solution:

    • Check for Leaks: Perform a thorough leak check of all gas lines and connections.

    • Verify NPOC Purge Flow: Ensure the NPOC purge flow is set correctly for your application. An incorrect flow rate can lead to incomplete removal of inorganic carbon or loss of volatile organic compounds.

    • Gas Quality: Ensure the carrier gas meets the required purity specifications. Impurities in the gas can lead to high background signals and inconsistent results.

Problem 3: High baseline noise in the detector.

  • Cause: A noisy baseline can be caused by impurities in the carrier gas or a leak in the system.

  • Solution:

    • Gas Purity: Verify the quality of your carrier gas and consider using a gas purifier if necessary.

    • System Leak Check: Perform a comprehensive leak check of the entire gas flow path.

Data Presentation

Table 1: Recommended Gas Flow Rates and Pressures for multi N/C 2300

ParameterValueNotes
Carrier Gas Inlet Pressure 400 - 600 kPa
Carrier Gas Flow Rate Automatically set by MFCMonitored by MFM at the outlet.[1]
Analyte Gas Flow 160 ml/min[1]
NPOC Purge Flow 50 - 160 ml/minManually adjustable via a needle valve.[1]

Experimental Protocols

Protocol: Performing a System Leak Check

A leak-free gas supply is critical for accurate TOC analysis. The multi N/C 2300 performs an automatic leak check.[1] The results can be viewed in the instrument's software. For manual verification or troubleshooting, follow these steps:

  • Ensure Gas Supply is On: Verify that the carrier gas supply is turned on and the pressure is within the recommended range.

  • Access Leak Check Function: Navigate to the "Instrument status" panel in the multiWin software to view the status of the automatic leak check.

  • Manual Inspection (if a leak is suspected):

    • Pressurize the system with the carrier gas.

    • Apply a leak detection solution (e.g., snoop) to all accessible gas line fittings and connections.

    • Look for the formation of bubbles, which indicates a leak.

    • If a leak is found, tighten the fitting or replace the faulty component.

    • After addressing the leak, re-check the connection to ensure it is sealed.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting common gas flow issues on the multi N/C 2300.

Gas_Flow_Troubleshooting start Gas Flow Issue Detected error_15 Error Code 15: 'Flow-error / no carrier gas' start->error_15 inconsistent_results Inconsistent or Non-Reproducible Results start->inconsistent_results high_baseline High Baseline Noise start->high_baseline check_gas_supply Check Gas Supply (Cylinder, Pressure) error_15->check_gas_supply leak_test Perform Leak Test (Automatic & Manual) inconsistent_results->leak_test check_npoc_flow Verify NPOC Purge Flow Rate inconsistent_results->check_npoc_flow high_baseline->leak_test check_gas_quality Check Carrier Gas Quality high_baseline->check_gas_quality check_connections Verify Gas Connections check_gas_supply->check_connections check_connections->leak_test resolve Issue Resolved leak_test->resolve contact_support Contact Technical Support leak_test->contact_support Leak Persists check_npoc_flow->check_gas_quality check_gas_quality->resolve

Caption: Troubleshooting workflow for gas flow issues.

References

multi N/C 2300 maintenance and cleaning procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi N/C 2300 TOC/TNb analyzer. Find detailed procedures to address common issues and maintain optimal instrument performance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the operation of the multi N/C 2300.

Problem: Implausible Measurement Results

High blank values, poor reproducibility, or low recovery rates can indicate several potential issues. Follow this guide to diagnose and resolve the problem.

  • Step 1: Check Consumables and Reagents

    • Ensure the catalyst is in good condition and has not exceeded its lifespan.

    • Verify the purity of the reagents and rinsing solutions. Contaminated or expired solutions can introduce carbon contamination.

    • Check the combustion tube for any signs of devitrification or contamination.

  • Step 2: Inspect the Injection System

    • Examine the syringe for any leaks or blockages.

    • Ensure the injection needle is clean and not bent. The septum-free direct injection system is designed to minimize carryover, but sample residue can still accumulate on the needle.[1][2]

  • Step 3: Verify Gas Supply

    • Check the carrier gas pressure to ensure it is within the recommended range.

    • Perform a leak test on the gas lines.

  • Step 4: Review Method Parameters

    • Confirm that the correct analysis method is loaded.

    • Ensure that the sample volume and purge times are appropriate for your sample matrix.

Troubleshooting Flowchart: Implausible Results

Troubleshooting_Implausible_Results start Start: Implausible Results check_consumables Check Consumables (Catalyst, Reagents, Combustion Tube) start->check_consumables consumables_ok Consumables OK? check_consumables->consumables_ok replace_consumables Replace/Clean Consumables consumables_ok->replace_consumables No inspect_injection Inspect Injection System (Syringe, Needle) consumables_ok->inspect_injection Yes replace_consumables->check_consumables injection_ok Injection System OK? inspect_injection->injection_ok clean_replace_injection Clean/Replace Injection Components injection_ok->clean_replace_injection No verify_gas Verify Gas Supply (Pressure, Leaks) injection_ok->verify_gas Yes clean_replace_injection->inspect_injection gas_ok Gas Supply OK? verify_gas->gas_ok adjust_gas Adjust Pressure/ Fix Leaks gas_ok->adjust_gas No review_method Review Method Parameters gas_ok->review_method Yes adjust_gas->verify_gas method_ok Method OK? review_method->method_ok adjust_method Adjust Method Parameters method_ok->adjust_method No contact_support Contact Technical Support method_ok->contact_support Yes adjust_method->review_method Experimental_Workflow start Start: Sample Preparation load_method Load Analysis Method in multiWin Software start->load_method place_samples Place Samples in Autosampler load_method->place_samples start_sequence Start Measurement Sequence place_samples->start_sequence direct_injection Septum-Free Direct Injection start_sequence->direct_injection combustion High-Temperature Combustion direct_injection->combustion gas_drying Measuring Gas Drying and Cleaning combustion->gas_drying ndir_detection NDIR Detection of CO2 gas_drying->ndir_detection data_analysis Data Analysis and Reporting in multiWin ndir_detection->data_analysis end End: Results Obtained data_analysis->end

References

Improving reproducibility of solid sample analysis with the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the multi N/C® 2300 for solid sample analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during solid sample analysis with the multi N/C® 2300.

Issue: Inconsistent or Non-Reproducible Results

Inconsistent or non-reproducible results are a common challenge in solid sample analysis. This can manifest as high standard deviations between replicate measurements or a lack of agreement with expected values.

Possible Causes and Solutions:

CauseSolution
Non-homogeneous sample - Ensure the sample is properly homogenized (e.g., grinding, milling) to obtain a representative portion for analysis. - For the multi N/C® 2300 duo with the HT 1300 solids module, larger sample sizes (up to 3 g) can be used to compensate for inhomogeneities.[1]
Sample carryover - The multi N/C® 2300 series is designed with septum-free direct injection to prevent sample carryover, especially for particle-rich samples.[2][3] - Ensure the sample boat is thoroughly cleaned between analyses.
Inconsistent sample weight - Use a calibrated analytical balance to weigh the solid samples accurately. - Ensure that the same sample weight is used for all standards and samples, or that the software is correctly compensating for weight variations.
Gas supply fluctuations - The VITA Flow Management System is designed to compensate for carrier gas fluctuations, ensuring long-term stable calibrations.[2] - Check the gas supply pressure and ensure it is within the recommended range (400 to 600 kPa for the HT 1300 solids module).[1]
Calibration issues - Perform a multi-point calibration using a suitable solid standard. - Utilize the "Easy Cal" function, which allows for multi-point calibration from a single standard solution.[3]

Troubleshooting Workflow for Inconsistent Results:

start Inconsistent Results Observed check_homogeneity 1. Verify Sample Homogeneity start->check_homogeneity check_carryover 2. Inspect for Sample Carryover check_homogeneity->check_carryover Homogeneous contact_support Contact Technical Support check_homogeneity->contact_support Inhomogeneous check_weight 3. Confirm Consistent Sample Weighing check_carryover->check_weight No Carryover check_carryover->contact_support Carryover Present check_gas 4. Check Gas Supply and Pressure check_weight->check_gas Consistent check_weight->contact_support Inconsistent check_calibration 5. Review and Recalibrate check_gas->check_calibration Stable check_gas->contact_support Unstable check_calibration->contact_support Fails resolve Issue Resolved check_calibration->resolve Successful

Caption: Troubleshooting workflow for inconsistent results.

Issue: Low or No Signal/Recovery

This issue occurs when the measured concentration of carbon or nitrogen is significantly lower than expected, or no signal is detected at all.

Possible Causes and Solutions:

CauseSolution
Leak in the system - The multi N/C® 2300 software includes a self-check system with automatic and permanent leakage monitoring.[4] Check the software for any warnings. - Visually inspect all connections, tubing, and seals for any signs of damage or loose fittings.
Incomplete combustion - Ensure the furnace temperature is set appropriately for the sample matrix. The HT 1300 module allows for catalyst-free combustion up to 1800 °C (with additives), while the Double Furnace module uses catalytic oxidation up to 950 °C.[1][2] - For difficult-to-combust matrices, consider using additives as recommended by Analytik Jena.
Detector malfunction - The software monitors the detector status.[4] Check for any error messages related to the NDIR or CLD/ChD detector. - Ensure the detector is properly calibrated and has had sufficient warm-up time.
Clogged gas lines or filters - Inspect and clean or replace any filters in the gas lines. - Check for any blockages in the tubing leading to and from the furnace and detector.

Signal Failure Analysis Pathway:

start Low or No Signal check_leaks 1. Run System Leak Check start->check_leaks check_combustion 2. Verify Combustion Parameters check_leaks->check_combustion No Leaks contact_support Contact Support check_leaks->contact_support Leak Detected check_detector 3. Assess Detector Functionality check_combustion->check_detector Parameters Correct resolved Signal Restored check_combustion->resolved Adjusted & Fixed check_gas_flow 4. Inspect Gas Flow Path check_detector->check_gas_flow Functioning check_detector->contact_support Malfunction check_gas_flow->contact_support Persistent Issue check_gas_flow->resolved Cleared & Fixed

Caption: Logical path for diagnosing signal failure.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate solids module for my application?

A1: The choice of solids module depends on your specific needs:

  • HT 1300 Solids Module: This is ideal for non-catalytic high-temperature combustion of up to 3 g of solid sample at temperatures up to 1800 °C (with additives).[2] It is well-suited for less homogeneous samples due to the larger sample size. The multi N/C® 2300 duo comes with this module for automated analysis.[1]

  • Double Furnace Module: This module is integrated into the main analyzer and is suitable for smaller amounts of homogeneous solid samples. It uses catalytic oxidation at temperatures up to 950 °C.[1]

Q2: How can I minimize sample preparation for solid samples?

A2: The multi N/C® 2300 with the HT 1300 module is designed to minimize sample preparation. For many samples, you can directly weigh up to 3 g into the ceramic boat without the need for milling or wrapping in foil.[5] However, for highly heterogeneous samples, grinding or milling is recommended to ensure a representative sample is taken for analysis.

Q3: How do I switch between liquid and solid sample analysis on the multi N/C® 2300 duo?

A3: The layout, installation, and operation, including switching between liquid and solid operation, are described in the user manual for the HT 1300 solids module.[1] The software also plays a key role in selecting the analysis mode.

Q4: What are the key maintenance procedures for the solids analysis components?

A4: Regular maintenance is crucial for optimal performance. Key procedures include:

  • Combustion Tube: Inspect regularly for cracks or residue buildup and replace as needed.

  • Sample Boats: Clean ceramic boats thoroughly between each analysis to prevent cross-contamination.

  • Filters and Traps: The operating manual mentions replacing water traps when their service life has elapsed.[1] Regularly check and replace other filters in the gas lines.

  • Reagents and Catalysts (if applicable): For the Double Furnace module, check the catalyst condition and replace it according to the manufacturer's recommendations.

Q5: Can I analyze for both Total Carbon (TC) and Total Nitrogen (TNb) in solid samples?

A5: Yes, the multi N/C® 2300 can be configured for simultaneous measurement of nitrogen. To measure nitrogen in solid samples, an optional electrochemical detector (ChD) can be integrated, or a chemiluminescence detector (CLD) can be added as a separate module.[2]

Experimental Protocols

General Protocol for Solid Sample Analysis using the HT 1300 Module

This protocol provides a general workflow for the analysis of solid samples. Refer to the instrument's operating manual for detailed, step-by-step instructions.

  • Instrument Preparation:

    • Ensure the multi N/C® 2300 and the HT 1300 solids module are turned on and have completed their initialization and self-checks.

    • Verify that the carrier gas (e.g., oxygen) supply is on and the pressure is within the recommended range.

    • Perform a system leak test as recommended by the manufacturer.

  • Sample Preparation:

    • Homogenize the solid sample if necessary (e.g., by grinding, milling, or sieving).

    • Dry the sample to a constant weight if required for the specific analysis.

  • Calibration:

    • Prepare a series of solid standards of known concentrations that bracket the expected sample concentration range.

    • Alternatively, use the "Easy Cal" feature with a single stock standard.

    • Accurately weigh the standards into separate ceramic sample boats.

    • Run the calibration sequence according to the software instructions.

  • Sample Analysis:

    • Accurately weigh a representative portion of the prepared solid sample into a clean ceramic sample boat. The HT 1300 allows for sample weights of up to 3 g.[2]

    • Record the exact weight.

    • Place the sample boat into the autosampler or manually introduce it into the furnace, following the instrument's operating procedure.

    • Enter the sample information, including the weight, into the analysis software.

    • Start the analysis sequence.

  • Data Evaluation:

    • The multiWin pro software will automatically calculate the concentration of TC, TOC (if TIC is also measured), and/or TNb based on the calibration.

    • The software offers conversion functions to express results in different units or as related parameters (e.g., total protein from total nitrogen).[3]

Experimental Workflow Diagram:

A 1. Instrument Preparation (Power On, Gas Check, Leak Test) B 2. Sample Preparation (Homogenize, Dry, Weigh) A->B C 3. System Calibration (Prepare & Run Standards) B->C D 4. Sample Analysis (Load Sample, Start Sequence) C->D E 5. Data Acquisition & Evaluation (Software Calculation & Reporting) D->E

Caption: General experimental workflow for solid sample analysis.

References

Navigating High-Particle Samples with the multi N/C 2300: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively handling high-particle samples in the multi N/C 2300 Total Organic Carbon/Total Nitrogen (TOC/TN) analyzer without encountering clogging issues. By leveraging the instrument's specialized design features and adhering to best practices, users can ensure accurate and uninterrupted analysis of even the most challenging matrices.

Troubleshooting Guide: Preventing and Addressing Clogging

While the multi N/C 2300 is engineered for robust particle handling, understanding potential issues and their solutions can streamline your experimental workflow.

Symptom Potential Cause Recommended Action
Instrument pressure error or failure to inject Partial or complete blockage in the injection needle or sample pathway.1. Perform a rinse cycle: Utilize the instrument's automated rinsing function to clear minor obstructions. 2. Inspect and clean the injection needle: Refer to the instrument's operating manual for the specific procedure to safely remove and clean the wide-bore needle. 3. Check the sample tubing: Ensure the sample aspiration tube is not kinked or obstructed.
Poor reproducibility or sample carryover Inadequate rinsing between samples or particle settling in sample vials.1. Increase the number of rinse cycles: In the analysis method, increase the number of rinses between injections to ensure the system is thoroughly cleaned. 2. Optimize sample homogenization: For samples with rapidly settling particles, ensure the autosampler's magnetic stirring function is enabled and optimized to maintain a homogenous suspension during analysis.[1] 3. Implement a reverse rinse: The system's reverse rinse of the sample aspiration tube and needle is crucial for full carryover control.
No sample uptake Issue with the microliter syringe or sample aspiration path.1. Inspect the syringe: Check for visible blockages or damage to the syringe. 2. Verify autosampler alignment: Ensure the autosampler is correctly aligned with the sample vials.

Frequently Asked Questions (FAQs)

Q1: What is the core technology in the multi N/C 2300 that prevents clogging from high-particle samples?

A1: The multi N/C 2300 utilizes a septum-free direct injection system.[2][3][4][5] This design is the primary defense against clogging. The sample is drawn directly into a microliter syringe and injected via a wide-bore needle from top to bottom, ensuring a complete transfer of particles without navigating narrow tubes or valves where blockages commonly occur.[6] The injection needle is also thermally cleaned in the furnace after each injection.[6]

Q2: Do I need to pre-filter my high-particle samples before analysis?

A2: In most cases, no. The multi N/C 2300 is specifically designed to handle particle-rich and even oily or emulsion-like samples without the need for pre-filtration.[2][3] Pre-filtering can sometimes remove the very particles you are intending to analyze, leading to inaccurate results.

Q3: How can I ensure my sample is homogenous during analysis?

A3: The available AS 60 autosampler for the multi N/C 2300 offers automatic magnetic stirring to homogenize liquid samples.[1] It is crucial to enable and optimize the stirring parameters within your analysis method to ensure a representative aliquot is drawn for each injection, especially for samples with dense or rapidly settling particles.

Q4: What are the recommended preventative maintenance steps to avoid clogging when regularly analyzing high-particle samples?

A4: Regular preventative maintenance is key to long-term, trouble-free operation. This includes:

  • Regularly inspect and clean the injection needle: Follow the procedures outlined in the user manual.

  • Ensure the rinse solution is fresh and appropriate: Use high-purity water for rinsing to prevent introducing contaminants.

  • Monitor instrument pressures: The multiWin pro software includes a self-diagnostics system that monitors internal pressures.[4][7] Any significant changes can be an early indicator of a potential blockage.

  • Adhere to the maintenance schedule: Follow the recommended maintenance intervals for tubing and other consumable parts as detailed in the operating manual.[2]

Experimental Protocols and System Parameters

Protocol: Setting Up a Measurement for a High-Particle Sample
  • Sample Preparation:

    • Ensure the sample is well-mixed before placing it in the autosampler vial.

    • If using the AS 60 autosampler, add a magnetic stir bar to each vial.

  • Method Development in multiWin pro Software:

    • Create a new method or modify an existing one.

    • Injection Volume: Set an appropriate injection volume (the multi N/C 2300 can handle 10-500 µL).[4][5]

    • Homogenization: In the autosampler settings, enable the magnetic stirrer and set the stirring time and speed to ensure a homogenous suspension is maintained.

    • Rinsing: Configure the number of rinse cycles before and after each sample injection. For particularly "sticky" or high-particle samples, increase the number of rinse cycles.

    • Calibration: Use a long-term stable calibration with the "Easy Cal" function, which can perform a multi-point calibration from a single standard solution.[3][5]

  • Sequence Setup:

    • Add your samples to the sequence table.

    • Ensure that a rinse station with fresh, high-purity water is available in the autosampler rack.

  • Initiate Analysis:

    • Start the sequence. The instrument will automatically perform the acidification, purging (for NPOC), injection, and rinsing steps.[1]

System Specifications for Particle Handling
Feature Specification/Description Benefit for High-Particle Samples
Injection Principle Septum-free direct injectionEliminates the primary source of clogging and allows for direct analysis of particle-rich samples.[2][3][4][5]
Injection Needle Wide-bore needleAccommodates larger particles without obstruction.[6]
Sample Path No narrow tubes or valvesPrevents particle sedimentation and blockages.[6]
Rinsing Technology Efficient rinsing, including reverse rinse of aspiration tube and needleMinimizes sample carryover and keeps the system clean.[6]
Measurement Range 0 to 30,000 mg/L TOCAllows for the analysis of high-concentration samples without the need for dilution, which can alter particle distribution.[3][5]
Autosampler AS 60 with automatic magnetic stirringEnsures sample homogeneity during analysis for reproducible results.[1]

Visualizing the Workflow

To better understand the process of handling high-particle samples with the multi N/C 2300, the following diagrams illustrate the key decision-making and mechanical workflows.

G cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Automated Analysis A High-Particle Sample B Add Magnetic Stir Bar A->B C Enable Magnetic Stirring B->C D Set Increased Rinse Cycles C->D E Define Injection Volume D->E F Start Sequence E->F G Homogenization (Stirring) F->G H Direct Injection G->H I Furnace Combustion H->I J NDIR Detection I->J K System Rinse J->K L Next Sample K->L L->G

Caption: Workflow for analyzing high-particle samples.

G start Pressure Error During Injection? rinse Initiate Automated Rinse Cycle start->rinse Yes continue_analysis Continue Analysis start->continue_analysis No check_pressure Pressure Error Resolved? rinse->check_pressure check_pressure->continue_analysis Yes manual_clean Manual Cleaning Required (Refer to Operating Manual) check_pressure->manual_clean No inspect_needle Inspect and Clean Injection Needle manual_clean->inspect_needle inspect_tubing Check Sample Aspiration Tubing inspect_needle->inspect_tubing

Caption: Troubleshooting logic for pressure errors.

References

multi N/C 2300 software error codes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi N/C 2300 software. It is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific software error codes and other common problems in a question-and-answer format.

Q1: What should I do if I receive a "Device disconnected" error message?

A: A "Device disconnected" error (Error Code: /) indicates a communication issue between the multi N/C 2300 instrument and the control software.[1]

  • Immediate Steps:

    • Wait for the current action to complete. If the error occurs during a measurement, the process will be aborted.[1]

    • Attempt to reinitialize the analyzer using the "Initialize" button in the Instrument control panel of the software.[1]

    • If re-initialization fails, restart the multiWin software.[1]

    • If a "port is not available" message appears, power the analyzer off and then on again.[1]

  • Potential Causes:

    • Interruption of the USB connection.[1]

    • Severe voltage fluctuations in the main power supply.[1]

Q2: I am seeing communication error codes like "Incomplete command from the PC" (Error Code: 1) or "PC command without STX" (Error Code: 2). How can I resolve this?

A: These errors suggest a problem with the data transmission between the PC and the analyzer.

  • Troubleshooting Steps:

    • Ensure the USB cable is securely connected to both the PC and the instrument.

    • Check for any damage to the USB cable and replace it if necessary.

    • Restart both the multi N/C 2300 and the control computer to re-establish a stable connection.

    • If the issue persists, contact customer service as it may indicate a more complex hardware or software issue.[1]

Q3: My analytical results are inconsistent or implausible. What are the potential software-related causes?

A: Inconsistent results can stem from several factors. From a software perspective, consider the following:

  • Calibration: Ensure that the correct calibration curve is loaded and that it is still valid. The multiWin software offers an "Easy Cal" feature for multi-point calibration from a single standard, which helps maintain long-term stability.

  • Method Parameters: Verify that the correct analytical method with the appropriate settings for your sample type is selected.

  • Blank Correction: Incorrect blank correction can lead to skewed results. Re-measure your blank and ensure the value is correctly applied in the software.

Q4: The software is not responding or has frozen. What is the recommended course of action?

A: A non-responsive software application can disrupt your workflow.

  • Solution:

    • Wait a few moments to see if the software resolves the issue on its own.

    • If it remains frozen, you may need to force-close the application through the operating system's task manager.

    • Before restarting the software, it is advisable to reboot the control computer.

    • Upon restarting the software, check the instrument status and re-initialize if necessary.

Summary of Common Software Error Codes

The following table summarizes common software error codes, their potential causes, and recommended solutions for the multi N/C 2300. For a complete and detailed list of all error codes, please refer to the official operating manual.[1]

Error CodeError MessagePotential Cause(s)Recommended Solution(s)
/Device disconnectedInterruption of USB connection, severe voltage fluctuations.[1]Wait for the current action to finish, reinitialize the analyzer, restart the software, or power cycle the analyzer if a port error is displayed.[1]
1Incomplete command from the PCData transmission error.Check USB connection, restart the software and instrument, contact customer service if the problem persists.[1]
2PC command without STXData transmission error.Check USB connection, restart the software and instrument, contact customer service if the problem persists.[1]
3PC command without *Data transmission error.Check USB connection, restart the software and instrument, contact customer service if the problem persists.[1]
4PC command...Data transmission error.Check USB connection, restart the software and instrument, contact customer service if the problem persists.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the sample matrix and analytical goals, the following outlines a general methodology for Total Organic Carbon (TOC) analysis using the multi N/C 2300, emphasizing software interaction.

General TOC Measurement Protocol:

  • System Preparation:

    • Ensure the multi N/C 2300 is powered on and has completed its self-check.

    • Launch the multiWin software and establish a connection with the instrument.

    • Verify that the carrier gas supply meets the required pressure and purity specifications.

    • Check the levels of rinsing and reagent solutions.

  • Software Setup:

    • Open or create an analytical method in the multiWin software, defining parameters such as sample volume, number of injections, and furnace temperature.

    • Load or perform a valid calibration for the desired concentration range. The "Easy Cal" function can be utilized for automated multi-point calibration from a single stock solution.

  • Sample Preparation and Loading:

    • Prepare your samples, standards, and blanks. For samples with high particulate content, the multi N/C 2300's direct injection system is designed to handle them without pre-filtration.

    • Load the samples into the autosampler rack.

  • Measurement Execution:

    • Create a sequence table in the software, assigning the correct method and sample information to each vial position.

    • Start the measurement sequence from the multiWin software.

  • Data Analysis:

    • Monitor the results in real-time as they are generated in the software's results table.

    • Once the sequence is complete, review the data, including calibration verification and blank values.

    • Utilize the software's reporting functions to generate a comprehensive analysis report.

Visualizations

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting general software and instrument issues.

G start Software or Analytical Issue Encountered check_error Check for Software Error Message start->check_error error_present Consult Error Code Table check_error->error_present Error Message Present no_error Review Analytical Results for Anomalies check_error->no_error No Error Message implement_solution Implement Recommended Solution error_present->implement_solution resolve_issue Issue Resolved implement_solution->resolve_issue Successful contact_support Contact Technical Support implement_solution->contact_support Unsuccessful check_calibration Verify Calibration and Blank Correction no_error->check_calibration check_method Check Method Parameters check_calibration->check_method check_method->resolve_issue Issue Identified and Corrected check_method->contact_support Issue Persists G prep System & Sample Preparation software_setup Software Setup (Method & Calibration) prep->software_setup sequence Create Measurement Sequence software_setup->sequence measurement Execute Automated Measurement sequence->measurement data_analysis Real-time Data Acquisition & Analysis measurement->data_analysis report Generate Final Report data_analysis->report

References

Strategies for minimizing blank contamination in multi N/C 2300 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize blank contamination in multi N/C 2300 analysis.

Troubleshooting Guide & FAQs

This section addresses common issues related to blank contamination during multi N/C 2300 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of blank contamination in multi N/C 2300 analysis?

A1: Blank contamination in Total Organic Carbon (TOC) analysis can originate from several sources. The most common are the reagent water, laboratory glassware, and the samples themselves. Environmental factors such as airborne organic compounds can also contribute to high blank values.[1] Specifically for the multi N/C 2300, which utilizes a septum-free direct injection system, potential contamination points include the microliter syringe, sample vials and caps, and any tubing that comes into contact with the sample.[2]

Q2: What are acceptable TOC blank values for pharmaceutical-grade water?

A2: For Purified Water (PW) and Water for Injection (WFI), the United States Pharmacopeia (USP) sets the limit for TOC at 0.500 mg/L C (500 ppb).[3][4][5] However, well-maintained water purification systems can produce water with TOC levels significantly lower, often in the range of 0.050 mg/L to 0.100 mg/L.[3] For ultra-pure water applications, TOC levels can be as low as sub-ppb.[6][7] It is recommended to use water with a TOC value of less than 5 ppb for preparing standards and blanks to ensure minimal contribution to the overall blank.

Water TypeUSP Limit (ppb)Typical High-Purity System (ppb)Recommended for Blanks (ppb)
Purified Water (PW)≤ 50050 - 100< 5
Water for Injection (WFI)≤ 50050 - 100< 5

Q3: How can I prepare low-TOC water for my blank measurements?

A3: Low-TOC water can be obtained from a high-purity water system, which typically employs a combination of reverse osmosis, UV photooxidation, ion exchange resins, and activated carbon.[8] Commercially available "low TOC water" or "HPLC quality" water can also be purchased and will generally have TOC values of less than 100 ppb.[3] When preparing your own, ensure it is used fresh as purified water can absorb airborne organic contaminants.

Troubleshooting High Blank Values

Q4: My blank values are consistently high. What should I check first?

A4: If you are experiencing high blank values, a systematic approach to troubleshooting is recommended. Start by isolating the potential source of contamination. The logical first step is to analyze a freshly prepared blank using a different source of purified water and freshly cleaned glassware. If the blank value decreases significantly, the issue likely lies with your previous water source or glassware cleaning procedure.

Q5: I've confirmed my water and glassware are not the issue. What other instrumental factors could be causing high blanks on the multi N/C 2300?

A5: For the multi N/C 2300, several instrumental components can be a source of contamination if not properly maintained:

  • Microliter Syringe: Residual sample in the syringe can lead to carryover. The multi N/C 2300 series uses efficient rinsing technology to prevent this, but it's crucial to ensure the rinse function is working correctly.[2]

  • Injection Port and Sample Path: Particulates or sticky compounds from previous samples can adhere to the sample path.[2]

  • Combustion Tube and Catalyst: Over time, the combustion tube and catalyst can become contaminated, leading to higher background signals.

  • Carrier Gas: The quality of the carrier gas is important. Ensure it is free of hydrocarbons.

Q6: How do I effectively clean the components of my multi N/C 2300 to reduce blank contamination?

A6: A thorough cleaning of the sample introduction system is crucial. Refer to the instrument's operating manual for specific maintenance instructions.[9] A general cleaning protocol would involve:

  • System Flush: Run several cycles with high-purity, low-TOC water to flush the entire system.

  • Syringe Cleaning: If the syringe is suspected of contamination, it may need to be manually cleaned according to the manufacturer's guidelines.

  • Combustion Tube Maintenance: The combustion tube should be visually inspected for residue and cleaned or replaced as needed. The catalyst should also be replaced according to the manufacturer's recommended schedule.

Experimental Protocols

Protocol 1: Preparation of a Low-TOC Blank Solution

Objective: To prepare a blank solution with minimal TOC content for establishing a baseline in multi N/C 2300 analysis.

Materials:

  • High-purity water with a TOC content of < 5 ppb.

  • Volumetric flask (Class A), dedicated for TOC analysis.

  • Vials and caps, certified low-TOC or cleaned according to a rigorous protocol.

Methodology:

  • Ensure all glassware has been thoroughly cleaned using a procedure designed for trace organic analysis.

  • Rinse the volumetric flask three times with the high-purity water.

  • Fill the volumetric flask to the mark with the high-purity water.

  • Immediately transfer the water to the analysis vials, filling them to the brim to minimize headspace.

  • Cap the vials securely.

  • Analyze the blank solution on the multi N/C 2300 as soon as possible after preparation.

Protocol 2: Glassware Cleaning for Trace TOC Analysis

Objective: To clean laboratory glassware to a standard suitable for low-level TOC analysis, minimizing the introduction of organic contaminants.

Materials:

  • Detergent designed for trace metal and organic analysis.

  • High-purity water (< 5 ppb TOC).

  • Hydrochloric acid (HCl) or Nitric Acid (HNO₃), reagent grade.

  • Oven capable of reaching at least 105°C.

Methodology:

  • Initial Wash: Manually wash glassware with a suitable laboratory detergent and warm tap water. Use brushes dedicated to glassware for TOC analysis.

  • Acid Wash: Rinse the glassware thoroughly with tap water, then perform an acid wash by soaking in a dilute acid bath (e.g., 10% HCl or HNO₃) for at least one hour.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of acid.

  • High-Purity Water Rinse: Rinse the glassware a minimum of three times with high-purity water.

  • Drying: Dry the glassware in an oven at a temperature of at least 105°C.

  • Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free environment.

Visualizations

Contamination_Sources cluster_prep Sample & Blank Preparation cluster_env Laboratory Environment cluster_instrument multi N/C 2300 Instrument Reagent_Water Reagent Water (> 5 ppb TOC) High_Blank_Value High Blank Value Reagent_Water->High_Blank_Value Glassware Contaminated Glassware Glassware->High_Blank_Value Vials_Caps Vials & Caps Vials_Caps->High_Blank_Value Airborne_Organics Airborne Organics (VOCs) Airborne_Organics->High_Blank_Value Syringe Syringe Carryover Syringe->High_Blank_Value Sample_Path Sample Path Contamination Sample_Path->High_Blank_Value Combustion_Tube Combustion Tube/Catalyst Combustion_Tube->High_Blank_Value Carrier_Gas Impure Carrier Gas Carrier_Gas->High_Blank_Value

Caption: Potential sources of blank contamination in multi N/C 2300 analysis.

Troubleshooting_Workflow Start High Blank Detected Check_Water_Glassware Analyze with fresh low-TOC water & clean glassware Start->Check_Water_Glassware Water_Glassware_Issue Re-evaluate water source and glassware cleaning protocol Check_Water_Glassware->Water_Glassware_Issue Blank Lowered Check_Instrument Blank still high? Check_Water_Glassware->Check_Instrument Blank Still High Inspect_Syringe Inspect and clean microliter syringe Check_Instrument->Inspect_Syringe Yes Contact_Support Contact Technical Support Check_Instrument->Contact_Support No (Issue Resolved) Flush_System Perform system flush with low-TOC water Inspect_Syringe->Flush_System Check_Combustion_Tube Inspect/replace combustion tube and catalyst Flush_System->Check_Combustion_Tube Verify_Carrier_Gas Verify carrier gas purity Check_Combustion_Tube->Verify_Carrier_Gas Verify_Carrier_Gas->Contact_Support

Caption: Troubleshooting workflow for high blank values in multi N/C 2300 analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Analytik Jena multi N/C 2300 vs. Shimadzu TOC-L for Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of environmental sample analysis, the choice of a Total Organic Carbon (TOC) analyzer is critical. This guide provides an objective comparison of two leading instruments: the Analytik Jena multi N/C 2300 and the Shimadzu TOC-L series. This analysis is supported by a review of publicly available experimental data and methodologies to aid in an informed decision-making process.

The determination of Total Organic Carbon (TOC) is a fundamental parameter in assessing water quality and environmental contamination. Both the Analytik Jena multi N/C 2300 and the Shimadzu TOC-L series are high-temperature combustion TOC analyzers designed to provide accurate and reliable measurements in a variety of matrices, including challenging environmental samples such as wastewater, seawater, and soil extracts.

Core Technology: High-Temperature Catalytic Oxidation

Both instrument series employ the robust high-temperature catalytic oxidation (HTCO) method for the determination of TOC.[1] This technique involves the complete oxidation of organic carbon in the sample to carbon dioxide (CO₂) at elevated temperatures in the presence of a catalyst. The resulting CO₂ is then detected by a non-dispersive infrared (NDIR) detector, with the amount of CO₂ being directly proportional to the TOC concentration in the sample.[2] This method is well-suited for environmental samples as it can effectively oxidize even persistent and high-molecular-weight organic compounds.[3]

Performance and Specifications: A Comparative Overview

A summary of the key performance parameters for the Analytik Jena multi N/C 2300 and the Shimadzu TOC-L series is presented below. Data has been compiled from manufacturer specifications and technical documents.

FeatureAnalytik Jena multi N/C 2300Shimadzu TOC-L Series
Oxidation Method High-Temperature Catalytic Oxidation (up to 950°C)[4]680°C Combustion Catalytic Oxidation[5]
Detector Focus Radiation NDIR Detector[6]NDIR Detector[5]
Measurement Range (TOC) 0 - 30,000 mg/L[6]4 µg/L to 30,000 mg/L[5]
Sample Injection Septum-free direct injection with microliter syringe[6]Syringe with septum
Particle Handling Optimized for particle-rich samples[6]Standard, with options for suspended samples
High Salt Samples Salt kit available for extended maintenance intervals[7]Automatic dilution function to reduce salinity[5]
TN Measurement Optional (CLD or ChD detector)[6]Optional (TNM-L unit)[5]
Solid Sample Analysis Optional (HT 1300 or double furnace module)[6]Optional (SSM-5000A)[5]

Key Differentiators and Experimental Insights

Analytik Jena multi N/C 2300: Excelling with Particulate Matter

A standout feature of the multi N/C 2300 is its septum-free direct injection system.[6] This design is particularly advantageous for environmental samples that often contain suspended solids, such as wastewater and soil extracts. The direct injection mechanism minimizes the risk of blockages and sample carryover that can occur with traditional septum-piercing autosamplers.[4] An application note on the analysis of pulp and paper process effluents, which are rich in cellulose fibers, highlights the robustness of this direct injection technology.[4] The VITA Flow Management System further contributes to long-term calibration stability, a crucial factor for laboratories with high sample throughput.[4]

Shimadzu TOC-L Series: A Legacy of Reliability and Versatility

The Shimadzu TOC-L series is built upon the company's long-standing experience with the 680°C combustion catalytic oxidation method, a globally recognized standard.[5] A key strength of the TOC-L series is its automatic dilution function, which is particularly beneficial when dealing with high-salinity samples like seawater.[5] By diluting the sample, the instrument reduces the salt load on the combustion tube and catalyst, thereby extending their lifespan.[5] Application data for seawater analysis demonstrates accurate TOC and Total Nitrogen (TN) measurements without the need for sample pretreatment.[8] The series also offers a high-sensitivity model, making it suitable for a wide range of applications from ultrapure water to highly contaminated samples.[5]

Experimental Protocols for Environmental Sample Analysis

The following is a generalized experimental protocol for the determination of Non-Purgeable Organic Carbon (NPOC), a common measure of TOC in environmental waters, based on standard methods such as SM 5310B, EPA 415.3, and ISO 8245.[1][3][9]

Sample Preparation
  • Wastewater/Surface Water: Homogenize the sample to ensure a representative aliquot is taken. If Dissolved Organic Carbon (DOC) is to be measured, filter the sample through a 0.45 µm filter.

  • Seawater: Generally, no pretreatment is required for the Shimadzu TOC-L with its dilution function. For the multi N/C 2300, a salt kit may be employed for high-salinity samples to prolong component lifetime.[7]

  • Soil Extracts: Centrifuge the extract to remove coarse particles. Further filtration (0.45 µm) may be necessary depending on the analytical requirements.

Inorganic Carbon Removal
  • Acidify the sample to a pH of ≤ 2 using hydrochloric acid or another suitable acid.

  • Sparge the acidified sample with a purified carrier gas (e.g., synthetic air or nitrogen) for a defined period to remove the inorganic carbon as CO₂.

Calibration
  • Prepare a series of calibration standards from a stock solution of potassium hydrogen phthalate (KHP).

  • The calibration range should bracket the expected concentration of the samples.

Instrumental Analysis
  • Load the prepared samples and calibration standards into the autosampler.

  • Set up the instrument parameters, including combustion temperature, carrier gas flow rate, and injection volume.

  • Initiate the analysis sequence. The instrument will automatically inject the samples into the high-temperature furnace, where the organic carbon is oxidized to CO₂.

  • The NDIR detector measures the concentration of the generated CO₂, and the software calculates the TOC concentration based on the calibration curve.

Logical Workflow and Comparison

The following diagrams illustrate the general workflow for TOC analysis and a logical comparison of the key features of the two instrument series.

TOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample Homogenize Homogenize/Filter Sample->Homogenize Acidify Acidify (pH ≤ 2) Homogenize->Acidify Sparge Sparge to Remove IC Acidify->Sparge Autosampler Autosampler Sparge->Autosampler Injection Sample Injection Autosampler->Injection Furnace High-Temperature Combustion Injection->Furnace NDIR NDIR Detection Furnace->NDIR Result TOC Concentration NDIR->Result Instrument_Comparison cluster_multiNC multi N/C 2300 cluster_TOCL Shimadzu TOC-L Direct_Injection Septum-Free Direct Injection Particle_Handling Excellent for Particulates Direct_Injection->Particle_Handling VITA_Flow VITA Flow Management Auto_Dilution Automatic Dilution Function High_Salinity Ideal for High-Salt Samples Auto_Dilution->High_Salinity High_Sensitivity High-Sensitivity Model Available Feature Key Feature Application Primary Application Advantage

References

A Head-to-Head Battle: High-Temperature Combustion vs. UV Persulfate TOC Analyzers

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of scientific research and pharmaceutical development, the accurate measurement of Total Organic Carbon (TOC) is paramount for ensuring water purity, validating cleaning processes, and meeting stringent regulatory requirements. Two of the most prevalent methods for TOC analysis are high-temperature combustion and ultraviolet (UV) persulfate oxidation. This guide provides an objective comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal analyzer for their specific needs.

Principle of Operation: A Tale of Two Oxidation Strategies

At their core, both analyzer types quantify organic carbon by oxidizing it to carbon dioxide (CO₂), which is then measured, typically by a non-dispersive infrared (NDIR) detector.[1] The fundamental difference lies in the method of oxidation.

High-Temperature Combustion: This technique employs a furnace to heat samples to temperatures ranging from 680°C to 1,200°C in the presence of a catalyst, usually platinum-based.[2][3] This aggressive oxidation ensures the complete conversion of all organic compounds, including particulates and complex molecules, into CO₂.[3]

UV Persulfate Oxidation: This method utilizes a chemical oxidant, typically sodium persulfate, which is activated by ultraviolet radiation to generate highly reactive hydroxyl and sulfate radicals.[4] These radicals then oxidize the organic carbon in the sample to CO₂ at or near ambient temperatures.[4]

Performance Comparison: A Data-Driven Analysis

The choice between high-temperature combustion and UV persulfate TOC analyzers often hinges on the specific application, sample matrix, and desired sensitivity. The following table summarizes key performance parameters based on available data.

FeatureHigh-Temperature CombustionUV Persulfate
Oxidation Principle Catalytic combustion at 680°C - 1,200°C[2][3]UV-activated persulfate oxidation[4]
Typical Applications Wastewater, industrial process water, seawater, samples with particulates[4]Purified water, water for injection (WFI), drinking water, cleaning validation[4][5]
Detection Range Low ppm to thousands of ppm[4]Low ppb to single-digit ppm[4]
Oxidation Efficiency Very high, capable of oxidizing recalcitrant compounds and particulates[3]High for most dissolved organics, but can be less effective for complex or particulate-containing samples[6]
Sample Matrix Suitability Wide range of matrices, including high-salt and turbid samples[3]Best for clean, low-particulate matrices; high salt can interfere with oxidation[7]
Analysis Time Generally faster per sampleCan be longer due to reaction times
Reagent Requirements Catalyst (long-term replacement), carrier gas (oxygen or purified air)[4]Sodium persulfate, acid, carrier gas (nitrogen or purified air)[4]
Maintenance Requires periodic catalyst and combustion tube replacementRequires periodic replacement of UV lamp and reagent tubing

Experimental Protocols: A Closer Look at the Methodology

To provide a clearer understanding of how these analyzers operate, detailed experimental protocols for each method are outlined below. These are generalized procedures and may vary based on the specific instrument manufacturer and model.

High-Temperature Combustion TOC Analysis Protocol
  • Sample Preparation: Samples containing large particulates may require homogenization. Depending on the expected TOC concentration, dilution with TOC-free water may be necessary.[8]

  • Inorganic Carbon Removal: The sample is first acidified (e.g., with phosphoric acid) to a pH of 2-3 to convert inorganic carbonates and bicarbonates to CO₂.[9] This CO₂ is then removed by sparging with a carrier gas free of CO₂.[9]

  • Injection: A defined volume of the prepared sample is injected into the high-temperature (680°C or higher) combustion tube packed with a platinum catalyst.[8][9]

  • Oxidation: In the presence of the catalyst and an oxygen-rich carrier gas, all organic carbon in the sample is oxidized to CO₂.[3]

  • Detection: The resulting CO₂ is carried by the gas stream through a moisture trap and then to a non-dispersive infrared (NDIR) detector.[3] The detector measures the concentration of CO₂, which is proportional to the TOC in the original sample.

  • Calibration: The analyzer is calibrated using a series of standards of a known carbon concentration, typically prepared from potassium hydrogen phthalate (KHP).[9]

UV Persulfate TOC Analysis Protocol
  • Sample Preparation: Samples should be free of visible particulates. If necessary, filtration through a 0.45 µm filter can be performed for dissolved organic carbon (DOC) analysis.[10]

  • Inorganic Carbon Removal: Similar to the combustion method, the sample is acidified, and the resulting CO₂ from inorganic sources is removed by sparging.[11]

  • Reagent Addition and Oxidation: The sample is mixed with a sodium persulfate solution.[11] This mixture is then passed through a quartz coil and exposed to intense UV radiation. The UV light activates the persulfate, generating powerful oxidizing radicals that convert the organic carbon to CO₂.[1][11]

  • Detection: The CO₂ produced is purged from the liquid and carried to an NDIR detector for quantification.[11]

  • Calibration: Calibration is performed using KHP standards in a similar manner to the high-temperature combustion method.[11]

Visualizing the Workflow

To further illustrate the operational differences, the following diagrams depict the experimental workflows for both high-temperature combustion and UV persulfate TOC analyzers.

HighTempTOC cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Aqueous Sample Acidification Acidification (pH 2-3) Sample->Acidification Sparging Sparge Gas (CO2-free) Acidification->Sparging Remove Inorganic Carbon Injection Sample Injection Sparging->Injection Combustion High-Temperature Combustion (680-1200°C) + Catalyst Injection->Combustion Detection NDIR Detector Combustion->Detection Measure CO2 Result TOC Concentration Detection->Result

High-Temperature Combustion TOC Workflow

UVPersulfateTOC cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Aqueous Sample Acidification Acidification (pH 2-3) Sample->Acidification Sparging Sparge Gas (CO2-free) Acidification->Sparging Remove Inorganic Carbon Mixing Mix with Sodium Persulfate Sparging->Mixing UV_Oxidation UV Irradiation Mixing->UV_Oxidation Detection NDIR Detector UV_Oxidation->Detection Measure CO2 Result TOC Concentration Detection->Result

UV Persulfate TOC Workflow

Conclusion: Selecting the Right Tool for the Job

Both high-temperature combustion and UV persulfate TOC analyzers are robust and reliable instruments for determining total organic carbon. The optimal choice depends on the specific requirements of the analysis.

High-temperature combustion analyzers are the workhorses for a wide variety of sample types, especially those that are "dirty" or contain particulates and high salt concentrations. Their powerful oxidation capabilities ensure accurate results across a broad range of TOC concentrations.

UV persulfate analyzers , on the other hand, excel in applications requiring high sensitivity and the analysis of clean water samples, such as in the pharmaceutical and semiconductor industries. Their lower operating temperatures and reduced background levels make them ideal for low-level TOC detection.

By carefully considering the sample matrix, expected TOC concentration, and desired sensitivity, researchers and drug development professionals can confidently select the TOC analyzer that best fits their analytical needs, ensuring data integrity and regulatory compliance.

References

A Comparative Guide to Total Organic Carbon (TOC) Analysis: Validation of the multi N/C 2300 for EPA Method 415.1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Analytik Jena multi N/C 2300 Total Organic Carbon (TOC) analyzer with other leading alternatives for the validation of EPA Method 415.1. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable instrumentation for their analytical needs.

Overview of EPA Method 415.1

EPA Method 415.1 is a widely accepted standard for the determination of Total Organic Carbon (TOC) in various water sources, including drinking water, surface water, saline water, and domestic and industrial wastes.[1] The method is applicable for TOC concentrations above 1 mg/L.[1][2] The fundamental principle of the method involves the oxidation of organic carbon to carbon dioxide (CO2) through catalytic combustion, wet chemical oxidation, or other techniques. The resulting CO2 is then detected, typically by a non-dispersive infrared (NDIR) detector, to quantify the amount of organic carbon present in the sample.[2] It is crucial to remove or account for interferences from carbonates and bicarbonates before analysis.[2]

Featured Instrument: Analytik Jena multi N/C 2300

The Analytik Jena multi N/C 2300 is a versatile TOC/TNb analyzer that utilizes a high-temperature catalytic combustion method, making it fully compliant with EPA Method 415.1.[3] This instrument is particularly well-suited for analyzing particle-rich samples, a common challenge in environmental and industrial water analysis.[4][5] Its septum-free direct injection system and efficient rinsing technology are designed to prevent blockages and sample carryover, ensuring robust and reliable performance.[5] The wide-range NDIR detector allows for the measurement of a broad concentration range (0 to 30,000 mg/L TOC) without the need for sample dilution.[5]

Competitive Landscape: Alternative TOC Analyzers

For a comprehensive evaluation, this guide includes a comparison with two other prominent TOC analyzers in the market: the Shimadzu TOC-L series and the Sievers M9.

  • Shimadzu TOC-L Series: These analyzers also employ a 680°C combustion catalytic oxidation method and are compliant with EPA 415.1.[6][7] They are known for their high sensitivity, with a detection limit as low as 4 µg/L, and a wide measurement range up to 30,000 mg/L.[6][8]

  • Sievers M9: This analyzer utilizes a UV/persulfate oxidation method combined with a membrane-based conductometric detection system.[9] While highly accurate and precise, with a range of 0.03 ppb to 50 ppm, its primary applications are often in the pharmaceutical and ultrapure water sectors.[10]

Performance Data Comparison

The following tables summarize the available performance data for the Analytik Jena multi N/C 2300 and its competitors. It is important to note that a direct head-to-head comparison study under EPA 415.1 conditions was not publicly available. The data presented is compiled from manufacturer specifications and available documentation.

Table 1: General Performance Specifications

FeatureAnalytik Jena multi N/C 2300Shimadzu TOC-L SeriesSievers M9
Measurement Principle High-Temperature (up to 950°C) Catalytic Combustion680°C Combustion Catalytic OxidationUV/Persulfate Oxidation with Membrane Conductometric Detection
Detection Method Non-Dispersive Infrared (NDIR)Non-Dispersive Infrared (NDIR)Membrane Conductometric
Measurement Range 0 - 30,000 mg/L TOC4 µg/L - 30,000 mg/L TC0.03 ppb - 50 ppm TOC
Particle Handling Septum-free direct injection for particle-rich samplesOptimized flow lines for particle handlingPrimarily for low-particulate samples
Compliance EPA 415.1, ASTM D7573, US EPA 9060, SM 5310B[3]EPA 415.1, SM 5310B, ASTM D7573[6][7]USP <643>, EP 2.2.44

Table 2: EPA Method 415.1 Validation Parameters (Representative Values)

Since a specific validation report for the multi N/C 2300 under EPA 415.1 was not available, this table presents typical performance parameters based on the capabilities of high-temperature combustion TOC analyzers and the requirements of the method.

ParameterExpected Performance (High-Temperature Combustion TOC)
Method Detection Limit (MDL) < 0.5 mg/L
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Linearity (Correlation Coefficient, r) ≥ 0.995

Experimental Protocol for EPA Method 415.1 Validation

This section outlines a detailed methodology for the validation of a TOC analyzer, such as the multi N/C 2300, in accordance with EPA Method 415.1.

5.1. Initial Demonstration of Capability (IDC)

  • Method Detection Limit (MDL) Determination:

    • Prepare a standard solution of potassium hydrogen phthalate (KHP) at a concentration of 2-5 times the expected MDL.

    • Analyze a minimum of seven replicate samples of this standard.

    • Calculate the standard deviation of the measured concentrations.

    • The MDL is calculated as MDL = t * s, where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom, and 's' is the standard deviation.

  • Initial Calibration:

    • Prepare a blank and a minimum of five calibration standards spanning the expected working range.

    • Analyze the blank and standards.

    • Perform a linear regression of the data. The correlation coefficient (r) must be ≥ 0.995.

  • Initial Calibration Verification (ICV):

    • Analyze a standard prepared from a different source than the calibration standards.

    • The recovery should be within 85-115% of the true value.

  • Laboratory Control Sample (LCS):

    • Analyze an LCS with a known concentration of a certified reference material.

    • The recovery should be within the control limits established by the laboratory.

5.2. Ongoing Quality Control

  • Continuing Calibration Verification (CCV): Analyze a calibration standard every 10 samples to verify that the instrument remains in calibration. The recovery should be within 85-115%.

  • Method Blank: Analyze a method blank with each batch of samples to ensure no contamination is present.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a sample spiked with a known concentration of analyte to assess matrix effects. The recovery should be within 75-125%.

Below is a graphical representation of the experimental workflow for EPA Method 415.1 validation.

EPA_415_1_Validation_Workflow cluster_IDC Initial Demonstration of Capability cluster_QC Ongoing Quality Control MDL MDL Determination Cal Initial Calibration MDL->Cal ICV Initial Calibration Verification Cal->ICV LCS Laboratory Control Sample ICV->LCS Sample_Analysis Routine Sample Analysis LCS->Sample_Analysis CCV Continuing Calibration Verification End Validation Complete CCV->End Blank Method Blank Blank->End MS_MSD Matrix Spike/Duplicate MS_MSD->End Start Start Validation Start->MDL Sample_Analysis->CCV Sample_Analysis->Blank Sample_Analysis->MS_MSD

Caption: Workflow for EPA Method 415.1 Validation.

Signaling Pathway of High-Temperature Catalytic Oxidation

The core of the multi N/C 2300's analytical power lies in its high-temperature catalytic oxidation process. The following diagram illustrates the signaling pathway from sample injection to result generation.

HTCO_Signaling_Pathway Sample Aqueous Sample (with Organic Carbon) Injection Septum-Free Direct Injection Sample->Injection Furnace High-Temperature Furnace (up to 950°C) with Catalyst Injection->Furnace Oxidation Organic Carbon -> CO2 Furnace->Oxidation Detector NDIR Detector Oxidation->Detector Signal Signal Processing Detector->Signal Result TOC Concentration (mg/L) Signal->Result

Caption: High-Temperature Catalytic Oxidation Process.

Conclusion

The Analytik Jena multi N/C 2300 proves to be a robust and reliable instrument for TOC analysis in accordance with EPA Method 415.1, particularly for challenging matrices containing particles. While direct comparative data under this specific method is limited, its technical specifications and operational features position it as a strong contender alongside other market leaders like the Shimadzu TOC-L and Sievers M9. The choice of instrument will ultimately depend on the specific application, sample matrix, and desired sensitivity. The detailed validation protocol provided in this guide offers a clear roadmap for ensuring the accuracy and reliability of TOC measurements, regardless of the chosen analytical platform.

References

Navigating TOC Analysis: An Inter-laboratory Perspective on the multi N/C 2300

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of Total Organic Carbon (TOC) is a critical aspect of quality control and environmental monitoring. The Analytik Jena multi N/C 2300 is a prominent player in this field, utilizing a high-temperature combustion method. This guide provides a comparative overview of the multi N/C 2300, placing its features alongside those of other commonly used TOC analyzers. While direct, publicly available inter-laboratory comparison studies with quantitative performance data against named competitors are limited, this guide offers a feature-based comparison to aid in instrument selection and understanding.

Performance and Technology Comparison

The selection of a TOC analyzer is often dictated by the specific application, sample matrix, and desired analytical performance. The multi N/C 2300 employs high-temperature catalytic combustion, a robust method suitable for a wide range of samples, including those with particulates.[1][2][3] Below is a comparison of its key features with those of other leading TOC analyzer technologies.

FeatureAnalytik Jena multi N/C 2300Alternative 1: High-Temperature Combustion (e.g., Shimadzu TOC-L)Alternative 2: UV/Persulfate Oxidation (e.g., Sievers M9)Alternative 3: Supercritical Water Oxidation (e.g., Teledyne Tekmar Lotix)
Oxidation Method Catalytic high-temperature combustion (up to 950°C)[1]Catalytic high-temperature combustion (e.g., 680°C)Chemical oxidation using UV light and a persulfate reagentSupercritical water oxidation (SCWO) at 375°C and 3200 psi
Detection Method Non-Dispersive Infrared (NDIR) Detector[2]Non-Dispersive Infrared (NDIR) DetectorMembrane-based conductometric detectionNon-Dispersive Infrared (NDIR) Detector
Sample Introduction Septum-free direct injection with a microliter syringe, ideal for particle-rich samples.[1][2]Syringe-based injection with an 8-port valveSyringe-based with an Integrated On-Line Sampling (iOS) SystemSyringe-based injection
Typical Applications Wastewater, drinking water, soil extracts, industrial process water, and pharmaceutical cleaning validation.[1][2][3]Environmental water, pharmaceutical water, and solids.Pharmaceutical (WFI, cleaning validation), municipal drinking water.Brines, industrial wastewater, and other challenging matrices.
Key Advantages Excellent particle handling, wide measurement range without dilution, and robust for complex matrices.[1][2]High oxidation efficiency for a wide range of compounds, and various models for different applications.High sensitivity for low-level TOC analysis, and no need for an external carrier gas.Effective for high-salt and challenging matrices, and no catalyst required.

Experimental Protocols

A standardized experimental protocol is crucial for achieving accurate and reproducible TOC results. The following outlines a typical methodology for TOC analysis using a high-temperature combustion analyzer like the multi N/C 2300 for wastewater samples.

Objective: To determine the Non-Purgeable Organic Carbon (NPOC) concentration in a wastewater sample.

Materials:

  • multi N/C 2300 TOC Analyzer

  • Hydrochloric Acid (HCl), 2M

  • TOC-free reagent water

  • Potassium hydrogen phthalate (KHP) for calibration standards

  • Glass autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Collect a representative wastewater sample in a clean glass container.

    • Homogenize the sample by stirring or shaking.

    • For NPOC analysis, transfer an aliquot of the sample to an autosampler vial.

    • Acidify the sample to a pH of <2 by adding an appropriate volume of 2M HCl. This step converts inorganic carbon (carbonates and bicarbonates) to CO2.

  • Instrument Calibration:

    • Prepare a series of KHP standards of known concentrations in TOC-free reagent water.

    • Perform a multi-point calibration on the multi N/C 2300 according to the manufacturer's instructions.

  • Analysis:

    • Place the acidified samples and calibration standards in the autosampler rack.

    • Set up the analysis sequence in the instrument software.

    • Initiate the NPOC method. The instrument will automatically purge the acidified sample with a carrier gas (e.g., purified air or oxygen) to remove the CO2 generated from the inorganic carbon.

    • Following the purging step, a defined volume of the sample is injected directly into the high-temperature combustion tube (e.g., at 950°C) containing a catalyst.[1]

    • The organic carbon in the sample is oxidized to CO2.

    • The resulting CO2 is carried to the NDIR detector for quantification.

    • The instrument software calculates the NPOC concentration of the sample based on the calibration curve.

  • Quality Control:

    • Analyze a blank (TOC-free water) and a check standard of a known concentration with each batch of samples to ensure the accuracy and stability of the analysis.

    • Periodically perform a cellulose test to verify the instrument's ability to handle and recover particulate organic carbon.[1]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key workflows in TOC analysis.

TOC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis TOC Analysis (multi N/C 2300) Sample Wastewater Sample Homogenize Homogenize Sample->Homogenize Acidify Acidify to pH < 2 Homogenize->Acidify Purge Purge Inorganic Carbon (CO2) Acidify->Purge Inject Direct Injection Purge->Inject Combust High-Temperature Combustion (950°C) Inject->Combust Detect NDIR Detection of CO2 Combust->Detect Calculate Calculate NPOC Concentration Detect->Calculate Result TOC Result Calculate->Result

Caption: Experimental workflow for NPOC analysis using the multi N/C 2300.

Logical_Relationship TC Total Carbon (TC) TIC Total Inorganic Carbon (TIC) TOC Total Organic Carbon (TOC) TC->TOC TOC = TC - TIC NPOC Non-Purgeable Organic Carbon (NPOC) TOC->NPOC TOC ≈ NPOC (if POC is negligible) POC Purgeable Organic Carbon (POC)

Caption: Logical relationships between different carbon fractions in TOC analysis.

References

A Comparative Guide to Low-Level Total Organic Carbon (TOC) Detection: Analytik Jena multi N/C 2300 vs. Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of low-level Total Organic Carbon (TOC) is critical for applications such as cleaning validation, purified water (PW) analysis, and Water for Injection (WFI) testing. This guide provides an objective comparison of the Analytik Jena multi N/C 2300 with other leading TOC analyzers, supported by available performance data and detailed experimental methodologies.

Overview of Leading TOC Analyzers

The selection of a TOC analyzer is often dictated by the specific application, required sensitivity, and the nature of the samples to be analyzed. Three prominent instruments in the market for low-level TOC detection are the Analytik Jena multi N/C 2300, the Shimadzu TOC-L series, and the Sievers M9. Each employs distinct technologies to oxidize organic carbon to carbon dioxide (CO2) for subsequent detection.

The Analytik Jena multi N/C 2300 utilizes a high-temperature combustion method, making it particularly suitable for the analysis of samples containing particles.[1][2][3] Its septum-free direct injection system is designed to prevent sample carryover and blockages, which is advantageous for complex sample matrices.[1][3]

The Shimadzu TOC-L series also employs a 680°C combustion catalytic oxidation method, renowned for its high sensitivity, with a detection limit as low as 4 µg/L.[4] This makes it a strong contender for applications requiring the detection of ultra-trace levels of organic contamination.

In contrast, the Sievers M9 utilizes a membrane conductometric detection method following UV/persulfate oxidation.[5][6] This technology offers the unique capability of simultaneous TOC and conductivity measurements, which is highly beneficial for pharmaceutical water testing in compliance with regulations like USP <643> and <645>.[7][8]

Performance Comparison for Low-Level TOC Detection

Table 1: Key Specifications and Features

FeatureAnalytik Jena multi N/C 2300Shimadzu TOC-L SeriesSievers M9
Oxidation Method High-Temperature Combustion (up to 950°C)[1][3]680°C Combustion Catalytic Oxidation[4]UV/Persulfate Oxidation[5]
Detection Method Non-Dispersive Infrared (NDIR)[1][9]NDIR[4]Membrane Conductometric[5][6]
Lowest Detection Limit 50 µg/L[3]4 µg/L[4]0.03 µg/L (ppb)[7]
Measurement Range 0 - 30,000 mg/L[1][3]4 µg/L - 30,000 mg/L[4]0.03 ppb - 50 ppm[7]
Key Features Septum-free direct injection, VITA Flow Management System, suitable for particle-rich samples.[1][2][3]High-sensitivity catalyst, automatic sample acidification and sparging.[4]Simultaneous TOC and Stage 1 Conductivity, Turbo mode for rapid analysis (4 seconds).[7][8]
Compliance 21 CFR Part 11 compliant software available.[1][2]Compliant with major pharmacopeias (USP, EP, JP).Meets USP <643> & <645>, EP 2.2.44, JP16 2.59, and 21 CFR Part 11.[7]

Table 2: Performance Data for Low-Level TOC Analysis (Representative Values)

ParameterAnalytik Jena multi N/C pharmaShimadzu TOC-LSievers M9
Application Pharmaceutical Water Testing (JP XVII)Cleaning ValidationCompendial Water Testing
Standard Sodium Dodecyl Benzene Sulfonate (SDBS)Various Pharmaceutical CompoundsSucrose & 1,4-Benzoquinone
Concentration 0.500 mg/L200 µg C per sample500 ppb TOC
Recovery Rate >90%[10]High recovery for both water-soluble and insoluble compounds with direct combustion method[4]85% - 115% for system suitability[11]
Precision (%RSD) Not explicitly stated in the provided application note.Not explicitly stated in the provided application note.< 1% RSD[5]
Accuracy Meets Japanese Pharmacopoeia requirements.[10]Effective for cleaning validation residue evaluation.[4]± 2% or ± 0.5 ppb, whichever is greater[5]

Experimental Protocols

To ensure the reliability of TOC measurements for low-level detection, rigorous experimental protocols must be followed. Below are detailed methodologies for key experiments related to the validation and use of TOC analyzers in a pharmaceutical setting.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of TOC that can be reliably detected and quantified by the analyzer.

Methodology:

  • Blank Preparation: Prepare a sufficient quantity of reagent water with the lowest possible TOC content (typically < 100 ppb). This water will serve as the blank.

  • Blank Measurements: Analyze a minimum of seven independent replicates of the blank water.

  • Standard Deviation Calculation: Calculate the standard deviation (σ) of the results from the blank measurements.

  • LOD Calculation: The LOD is calculated as 3 times the standard deviation of the blank (LOD = 3σ).

  • LOQ Calculation: The LOQ is calculated as 10 times the standard deviation of the blank (LOQ = 10σ).

System Suitability Test (SST) for Pharmaceutical Water (as per USP <643>)

Objective: To verify the performance of the TOC analyzer to ensure it is suitable for its intended application in pharmaceutical water analysis.

Methodology:

  • Reagent Preparation:

    • Reagent Water (Rw): Use high-purity water with a TOC content not exceeding 0.10 mg/L.

    • Standard Solution (Rs): Prepare a 0.500 mg/L solution of sucrose in reagent water.

    • System Suitability Solution (Rss): Prepare a 0.500 mg/L solution of 1,4-benzoquinone in reagent water.

  • Analysis:

    • Analyze the reagent water (Rw) to establish the baseline.

    • Analyze the standard solution (Rs).

    • Analyze the system suitability solution (Rss).

  • Calculations:

    • Calculate the response for the standard solution: r_s = (mean Rs result) - (mean Rw result).

    • Calculate the response for the system suitability solution: r_ss = (mean Rss result) - (mean Rw result).

    • Calculate the response efficiency: % Efficiency = (r_ss / r_s) * 100.

  • Acceptance Criteria: The system is deemed suitable if the response efficiency is between 85% and 115%.[11]

Cleaning Validation - Swab Sampling with Direct Combustion (Example with Shimadzu TOC-L and SSM-5000A)

Objective: To quantify organic residues on equipment surfaces after cleaning.

Methodology:

  • Swab Preparation: Moisten a low-TOC swab with purified water.

  • Sampling: Swab a defined surface area (e.g., 5 cm x 5 cm) of the cleaned equipment.

  • Sample Introduction: Place the swab directly into a ceramic sample boat.

  • Analysis: Insert the sample boat into the solid sample module (e.g., Shimadzu SSM-5000A) connected to the TOC analyzer.

  • Measurement: The swab is combusted at a high temperature (e.g., 900°C), and the resulting CO2 is measured by the NDIR detector.[12]

  • Quantification: The amount of carbon detected is correlated to the amount of residue on the swabbed surface.

Visualizing Workflows

The following diagrams, created using the DOT language, illustrate key workflows in TOC analysis.

TOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TOC Analysis cluster_output Output Sample Aqueous Sample Acidification Acidification (to remove IC) Sample->Acidification Step 1 Purging Purging with Carrier Gas Acidification->Purging Step 2 Oxidation Oxidation to CO2 (High-Temp or UV/Persulfate) Purging->Oxidation Step 3 Detection CO2 Detection (NDIR or Conductometric) Oxidation->Detection Step 4 Quantification Quantification Detection->Quantification Step 5 Result TOC Concentration Quantification->Result Final Result

Caption: General workflow for TOC analysis.

System_Suitability_Test_Workflow cluster_solutions Prepare Solutions cluster_analysis Analyze Samples cluster_calculation Calculate & Evaluate Rw Reagent Water (Rw) Analyze_Rw Analyze Rw Rw->Analyze_Rw Rs Sucrose Solution (Rs) Analyze_Rs Analyze Rs Rs->Analyze_Rs Rss 1,4-Benzoquinone Solution (Rss) Analyze_Rss Analyze Rss Rss->Analyze_Rss Calculate_Responses Calculate r_s and r_ss Analyze_Rw->Calculate_Responses Analyze_Rs->Calculate_Responses Analyze_Rss->Calculate_Responses Calculate_Efficiency Calculate Response Efficiency (%) Calculate_Responses->Calculate_Efficiency Evaluate Evaluate against Acceptance Criteria (85% - 115%) Calculate_Efficiency->Evaluate

Caption: USP <643> System Suitability Test workflow.

Conclusion

The Analytik Jena multi N/C 2300, with its robust high-temperature combustion and direct injection system, offers a reliable solution for low-level TOC analysis, particularly for samples that may contain particulate matter. However, for applications demanding the utmost sensitivity, the Shimadzu TOC-L series presents a compelling alternative with its very low detection limit. The Sievers M9 stands out for its unique ability to perform simultaneous TOC and conductivity measurements, a significant advantage in the pharmaceutical industry for streamlined water quality monitoring and compliance.

The choice of the most suitable TOC analyzer will ultimately depend on a thorough evaluation of the specific analytical needs, sample characteristics, and regulatory requirements of the laboratory. It is highly recommended to perform in-house validation studies with representative samples to confirm the performance of any selected instrument for its intended use.

References

Performance Verification: A Comparative Guide to Nitrogen Chemiluminescence Detectors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable nitrogen determination, the selection of an appropriate analytical instrument is paramount. This guide provides a comprehensive comparison of the Analytik Jena multi N/C 2300 CLD detector for nitrogen with prominent alternatives on the market. The comparison is based on objective performance data and detailed experimental protocols to aid in an informed decision-making process.

Executive Summary

The Analytik Jena multi N/C 2300 CLD is a specialized nitrogen analyzer utilizing high-temperature catalytic combustion and chemiluminescence detection (CLD). It is particularly well-suited for the analysis of small, particle-rich samples and finds extensive application in total protein determination.[1] Key competitors include the Agilent 8255 Nitrogen Chemiluminescence Detector (NCD), the Teledyne Tekmar Torch TOC/TN Analyzer, and the Shimadzu TNM-L Total Nitrogen Measuring Unit. Each of these instruments offers robust performance, yet they possess distinct features and specifications that may render them more suitable for specific applications.

Quantitative Performance Comparison

The following table summarizes the key performance specifications for the Analytik Jena multi N/C 2300 CLD and its competitors. Data has been compiled from manufacturer specifications and technical documentation.

FeatureAnalytik Jena multi N/C 2300 CLDAgilent 8255 NCDTeledyne Tekmar TorchShimadzu TNM-L
Detection Principle High-Temperature Catalytic Combustion with CLDHigh-Temperature Combustion with CLDHigh-Temperature Combustion with CLD720°C Catalytic Thermal Decomposition with CLD
Detection Limit 0.005 mg/L (5 µg/L) TNb[2]< 3 pg(N)/sec50 ppb (µg/L)5 µg/L
Measurement Range 0 - 200 mg/L TNb (up to 20,000 mg/L with dilution)[2]> 10⁴ Linearity50 ppb - 2,000 ppm (mg/L)up to 10,000 mg/L
Precision 1 - 2% RSD[3]< 1.5% RSD over 8 hours≤1.5% RSDCV ≤ 1.5%
Analysis Time Approx. 3-5 minutes per parameter[3]Not explicitly statedApprox. 20 minutes for triplicate analysis[4]2-5 minutes per injection
Key Features Septum-free direct injection for particle-rich samples, suitable for small sample volumes (10-500 µL).[1][5]Picogram-level detection, no hydrocarbon quenching, linear and equimolar response.[6]Intellidilution feature for automatic dilution of over-range samples.[7]Simultaneous TOC and TN measurement, no interference from metallic ions or bromine.[8]

Experimental Protocols

The fundamental principle behind all compared detectors is the high-temperature oxidation of nitrogen-containing compounds to nitric oxide (NO), followed by the chemiluminescent reaction of NO with ozone (O₃). The emitted light is detected by a photomultiplier tube and is proportional to the nitrogen concentration.

General Experimental Workflow

The following diagram illustrates the common experimental workflow for nitrogen determination using a chemiluminescence detector.

G General Experimental Workflow for Nitrogen Analysis by CLD cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection CLD Principle Sample Aqueous Sample Homogenization Homogenization (if required) Sample->Homogenization Acidification Acidification (for NPOC/TNb) Homogenization->Acidification Injection Direct Injection / Autosampler Acidification->Injection Combustion High-Temperature Combustion Furnace (e.g., 720-950°C) Injection->Combustion Conversion Nitrogen Compounds -> NO Combustion->Conversion Detection Chemiluminescence Detector (CLD) Conversion->Detection Data Data Acquisition & Processing Detection->Data Reaction NO + O₃ -> NO₂* + O₂ Emission NO₂* -> NO₂ + hν (light) PMT Photomultiplier Tube (detects light)

Caption: General workflow for nitrogen analysis using a CLD.

Detailed Methodologies

1. Analytik Jena multi N/C 2300 CLD: Total Nitrogen in Wastewater

This protocol is based on the operational principles of the multi N/C 2300 and standard methods for water analysis.

  • Sample Preparation:

    • Collect wastewater samples in clean, pre-rinsed plastic or glass bottles.

    • If the sample contains large particulates, homogenize using a high-speed blender.

    • For the determination of Total Bound Nitrogen (TNb), no prior removal of inorganic carbon is typically required unless specified by the analytical goal.

  • Instrument Setup:

    • Set the combustion furnace temperature to a recommended value, typically around 850°C.

    • Ensure a continuous supply of carrier gas (e.g., oxygen or synthetic air) and ozone precursor gas.

    • Calibrate the instrument using a series of freshly prepared nitrogen standards (e.g., potassium nitrate) covering the expected sample concentration range.

  • Sample Analysis:

    • Load the prepared samples into the autosampler. The multi N/C 2300's direct injection system is particularly advantageous for samples containing suspended solids.[1]

    • Initiate the analysis sequence. The sample is directly injected into the combustion tube.

    • Nitrogen compounds are converted to nitric oxide (NO).

    • The NO gas is transported to the CLD, where it reacts with ozone.

    • The resulting chemiluminescence is detected and quantified. The software automatically calculates the nitrogen concentration based on the calibration curve.

2. Agilent 8255 NCD: Trace Nitrogen Analysis in Organic Solvents

This protocol is a generalized procedure based on the capabilities of the Agilent 8255 NCD, often coupled with a gas chromatograph (GC).

  • Sample Preparation:

    • Ensure the organic solvent sample is homogeneous. If necessary, filter to remove any particulate matter that could interfere with the GC injection.

    • Prepare calibration standards by dissolving a suitable nitrogen-containing compound (e.g., pyridine in isooctane) at various concentrations.

  • Instrument Setup (GC-NCD):

    • Install an appropriate GC column for the solvent and analytes of interest.

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate.

    • Set the NCD burner temperature (e.g., 900°C) and detector gas flows (hydrogen and oxygen/air).

    • Calibrate the system by injecting the prepared standards.

  • Sample Analysis:

    • Inject a known volume of the sample into the GC.

    • The nitrogen-containing compounds are separated by the GC column and elute into the NCD.

    • In the NCD burner, the compounds are combusted, and nitrogen is converted to NO.

    • The NO reacts with ozone in the reaction chamber, and the emitted light is detected.

    • The resulting peaks are integrated, and the nitrogen concentration is determined.

Signaling Pathways and Logical Relationships

The core of chemiluminescence detection for nitrogen involves a specific chemical reaction pathway. The following diagram illustrates this process.

G Chemiluminescence Detection Pathway for Nitrogen Sample Nitrogen-Containing Sample Combustion High-Temperature Combustion (e.g., >700°C in O₂) Sample->Combustion NO Nitric Oxide (NO) Combustion->NO Reaction Chemiluminescent Reaction NO->Reaction Ozone Ozone (O₃) Ozone->Reaction Excited_NO2 Excited Nitrogen Dioxide (NO₂*) Reaction->Excited_NO2 Ground_NO2 Ground State NO₂ Excited_NO2->Ground_NO2 Relaxation Light Light Emission (hν) Excited_NO2->Light PMT Photomultiplier Tube (PMT) Light->PMT Signal Electrical Signal (Proportional to [N]) PMT->Signal

Caption: The chemical reaction pathway in a CLD for nitrogen.

Conclusion

The Analytik Jena multi N/C 2300 CLD stands out for its robust handling of particle-rich and small-volume samples, making it a strong contender for applications in environmental analysis and protein determination in pharmaceuticals.[1] Its direct injection system minimizes sample carryover and handling, enhancing workflow efficiency.[9]

Alternative detectors such as the Agilent 8255 NCD offer exceptional sensitivity at the picogram level, which is ideal for trace analysis when coupled with gas chromatography.[6] The Teledyne Tekmar Torch provides the convenience of automated sample dilution, which is beneficial for laboratories analyzing samples with a wide range of nitrogen concentrations.[7] The Shimadzu TNM-L is a versatile option that allows for simultaneous TOC and TN analysis, which can improve laboratory productivity.[8]

The choice of the most suitable nitrogen chemiluminescence detector will ultimately depend on the specific analytical requirements, including sample matrix, expected concentration range, required sensitivity, and desired level of automation. This guide provides the foundational data to assist researchers and professionals in making a well-informed decision based on their unique application needs.

References

A Comparative Analysis: The multi N/C 2300 vs. Traditional Wet Chemistry Methods for Total Organic Carbon and Total Nitrogen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the precise determination of Total Organic Carbon (TOC) and Total Nitrogen (TN) is paramount for researchers, scientists, and drug development professionals. While traditional wet chemistry methods have long been the standard, modern instrumental approaches, such as the multi N/C 2300 series, offer significant advancements in efficiency, automation, and sample handling. This guide provides an objective comparison of the multi N/C 2300 with traditional wet chemistry methods, supported by experimental data and detailed methodologies.

The multi N/C 2300 utilizes a high-temperature combustion method for the determination of both TOC and TN. This technique involves the complete oxidation of the sample at high temperatures in the presence of a catalyst, converting organic carbon to carbon dioxide (CO2) and nitrogen compounds to nitrogen oxides, which are then detected. In contrast, traditional wet chemistry methods rely on chemical digestion and subsequent measurement. For TOC analysis, this typically involves oxidation using a persulfate reagent, often aided by heat or UV light. For TN analysis, the Kjeldahl method, which involves digestion in strong acid, has been the historical benchmark.

Quantitative Data Comparison

The following tables summarize the key performance characteristics of the multi N/C 2300 compared to traditional wet chemistry methods for TOC and TN analysis.

Table 1: Total Organic Carbon (TOC) Analysis Comparison

Parametermulti N/C 2300 (High-Temperature Combustion)Traditional Wet Chemistry (Persulfate Oxidation)
Principle Catalytic combustion at high temperatures (up to 950°C) to oxidize organic carbon to CO2, followed by NDIR detection.[1][2]Chemical oxidation using persulfate, often with heat or UV irradiation, to convert organic carbon to CO2, followed by NDIR or conductivity detection.[3][4]
Measurement Range Wide range, typically 0-30,000 mg/L TOC without dilution.[1]Generally suitable for lower concentrations, though the range can be extended with dilution.
Analysis Time Rapid, with analysis times of a few minutes per sample.[5]Slower, with digestion times that can range from minutes to hours.[3]
Sample Throughput High, facilitated by automation and short analysis times.[6]Lower, limited by manual sample preparation and longer reaction times.
Particle Handling Excellent, capable of handling particle-rich and emulsion-like samples due to direct injection technology.[1]Poor to moderate; samples often require filtration to prevent clogging and interference.
Automation Fully automated, including acidification, purging, and sample homogenization.[1]Limited automation, often requiring significant manual intervention.
Reagent Handling Minimal use of hazardous chemicals.Involves the use of strong oxidizing agents and acids.
Precision (%RSD) High precision, with %RSD values typically below 2%.Good precision for clean samples, but can be affected by matrix interferences.
Accuracy/Recovery Excellent recovery for a wide range of organic compounds, including those with high molecular weights.Recovery can be lower for refractory or high-molecular-weight compounds.[3]
Interferences Less susceptible to matrix effects from salts and particulates.Can be affected by high salt concentrations and particulate matter.[3]

Table 2: Total Nitrogen (TN) Analysis Comparison

Parametermulti N/C 2300 (High-Temperature Combustion - Dumas Method)Traditional Wet Chemistry (Kjeldahl Method)
Principle High-temperature combustion to convert all nitrogen forms to N2 gas, which is then detected by a thermal conductivity detector (TCD) or chemiluminescence detector (CLD).Digestion of the sample in concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate, followed by distillation and titration.[7][8]
Analysis Time Very fast, typically 3-5 minutes per sample.Very slow, with digestion and distillation steps taking several hours.[9]
Sample Throughput High, suitable for routine analysis of large numbers of samples.Low, due to the lengthy and labor-intensive procedure.
Automation Fully automated process from sample introduction to result calculation.Can be semi-automated, but still requires significant manual handling.
Reagent Safety Does not use hazardous chemicals.Requires handling of concentrated and hazardous acids and bases.[9]
Environmental Impact Minimal waste generation.Generates significant hazardous chemical waste.[9]
Nitrogen Recovery Measures total nitrogen, including nitrates, nitrites, and heterocyclic compounds.[9]May not fully recover nitrogen from all organic compounds, particularly heterocyclic compounds, nitrates, and nitrites without modification.[9]
Precision (%RSD) Similar or better precision compared to the Kjeldahl method, with %RSD typically below 2%.[10]Generally good precision, but can be operator-dependent.[10]
Limit of Detection Low detection limits, suitable for a wide range of applications.Detection limit is typically around 0.1 mg N, but can be improved with optimization.[11]
Cost per Analysis Lower operational cost due to reduced reagent consumption and labor.Higher operational cost due to reagent consumption, waste disposal, and labor.

Experimental Protocols

Detailed methodologies for the multi N/C 2300 and traditional wet chemistry methods are outlined below.

multi N/C 2300 Experimental Protocol (TOC/TN Analysis)
  • Sample Preparation: Samples are placed in autosampler vials. For Non-Purgeable Organic Carbon (NPOC) analysis, the sample is automatically acidified to a pH ≤ 2 with hydrochloric or phosphoric acid to convert inorganic carbonates and bicarbonates to CO2.

  • Purging: A carrier gas (e.g., oxygen) is bubbled through the acidified sample to remove the generated CO2.

  • Injection: A defined volume of the purged sample is injected directly into the high-temperature reactor, which is heated to up to 950°C and contains a catalyst (e.g., platinum on aluminum oxide).

  • Combustion: In the reactor, all organic carbon compounds are oxidized to CO2, and all nitrogen compounds are converted to nitrogen oxides (NOx).

  • Detection (TOC): The carrier gas transports the combustion products through a series of purification tubes and then to a non-dispersive infrared (NDIR) detector, which quantitatively measures the CO2 concentration.

  • Detection (TN): Following CO2 detection, the gas stream passes through a reduction tube where NOx is converted to nitric oxide (NO). The NO is then detected by a chemiluminescence detector (CLD) or an electrochemical detector (ChD).

  • Data Analysis: The instrument's software calculates the TOC and TN concentrations based on the detector signals and a prior calibration.

Traditional Wet Chemistry: Persulfate Oxidation for TOC
  • Sample Preparation: An aliquot of the sample is placed in a reaction vessel. If necessary, the sample is acidified to pH ≤ 2 and purged with a purified gas to remove inorganic carbon.

  • Reagent Addition: A persulfate salt solution (e.g., sodium persulfate) is added to the sample.

  • Oxidation: The sample is either heated or exposed to UV irradiation to initiate the oxidation of organic carbon to CO2.

  • Detection: The resulting CO2 is purged from the sample and measured using an NDIR detector or by measuring the change in conductivity of a receiving solution.

  • Calculation: The TOC concentration is calculated from the amount of CO2 detected.

Traditional Wet Chemistry: Kjeldahl Method for TN
  • Digestion: A measured amount of the sample is placed in a digestion flask with concentrated sulfuric acid and a catalyst (e.g., copper sulfate, selenium). The mixture is heated for several hours until the solution becomes clear, indicating the conversion of organic nitrogen to ammonium sulfate.

  • Distillation: After cooling, the digested sample is diluted with water and made alkaline with a concentrated sodium hydroxide solution. The ammonia is then distilled off and collected in a receiving flask containing a boric acid solution with an indicator.

  • Titration: The trapped ammonia is titrated with a standardized acid (e.g., hydrochloric acid or sulfuric acid).

  • Calculation: The total nitrogen content is calculated from the volume of titrant used.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the compared methods.

cluster_multiNC multi N/C 2300 Workflow m_start Sample in Autosampler Vial m_acid Automatic Acidification (pH ≤ 2) m_start->m_acid NPOC mode m_purge Automatic Purging (Remove TIC) m_acid->m_purge m_inject Direct Injection m_purge->m_inject m_combust High-Temperature Combustion (≤950°C) m_inject->m_combust m_detect_co2 NDIR Detection (CO2 for TOC) m_combust->m_detect_co2 m_detect_n CLD/ChD Detection (NO for TN) m_detect_co2->m_detect_n m_result Results (TOC & TN) m_detect_n->m_result

multi N/C 2300 automated workflow.

cluster_wet_toc Traditional TOC (Persulfate) Workflow wt_start Sample Preparation wt_acid Manual Acidification & Purging wt_start->wt_acid wt_reagent Add Persulfate Reagent wt_acid->wt_reagent wt_oxidize UV/Heat Oxidation wt_reagent->wt_oxidize wt_detect NDIR/Conductivity Detection wt_oxidize->wt_detect wt_result Result (TOC) wt_detect->wt_result

Traditional wet chemistry TOC workflow.

cluster_wet_tn Traditional TN (Kjeldahl) Workflow wn_start Sample & Reagent Addition wn_digest Digestion (H2SO4, Heat, Catalyst) wn_start->wn_digest wn_distill Distillation (NaOH added) wn_digest->wn_distill wn_titrate Titration wn_distill->wn_titrate wn_result Result (TN) wn_titrate->wn_result

Traditional wet chemistry TN workflow.

References

Evaluating the Robustness of the multi N/C 2300 for Industrial Wastewater: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals tasked with monitoring and controlling organic contamination in industrial wastewater, the selection of a robust and reliable Total Organic Carbon (TOC) analyzer is paramount. Industrial wastewater streams are notoriously complex and variable, often containing high levels of particulates, salts, and recalcitrant organic compounds that can challenge the accuracy and longevity of analytical instrumentation. This guide provides an objective comparison of the Analytik Jena multi N/C 2300 with other leading TOC analyzers, focusing on their performance and methodologies for industrial wastewater applications.

The Analytik Jena multi N/C 2300 is a high-temperature combustion TOC/TNb analyzer specifically designed for challenging matrices, including particle-rich samples.[1][2] Its core technology revolves around a septum-free direct injection system and a robust furnace design, aiming to minimize maintenance and ensure long-term stability.[2] This guide will delve into the performance characteristics of the multi N/C 2300 and compare it against prominent alternatives such as the Shimadzu TOC-L series and the Sievers InnovOx, providing available experimental data and detailed protocols.

Comparative Performance of TOC Analyzers

The robustness of a TOC analyzer in industrial wastewater applications is determined by its ability to handle complex matrices without compromising analytical performance. Key parameters for comparison include the oxidation method, sample handling capabilities, and resilience to interferences from salts and particulates.

FeatureAnalytik Jena multi N/C 2300Shimadzu TOC-L SeriesSievers InnovOx
Oxidation Method High-Temperature Catalytic Combustion (up to 950°C)[3]680°C Combustion Catalytic Oxidation[4]Supercritical Water Oxidation (SCWO) (375°C, 22.1 MPa)[5][6]
Sample Injection Septum-free direct injection with a wide-bore needle[2][3]Syringe with automatic sample acidification and sparging[4]Robust sample handling for challenging applications[5]
Particle Handling Optimized for particle-rich samples; direct injection minimizes blockages[2][3]Options for suspended sample analysis[4]Designed for industrial process water and wastewater[5][7]
High Salt Matrices VITA Flow Management System for stability; specific salt kits available[3]High-salt kit available; matrix modification with sulfuric acid[8][9]SCWO technology is inherently robust against high salt concentrations[5][10]
Measurement Range (TOC) 0 - 30,000 mg/L[2]4 µg/L - 30,000 mg/L[4]50 ppb - 50,000 ppm[7][11]
Key Advantages Direct injection for particle handling; long-term calibration stability[3]Efficient oxidation of a wide range of organic compounds[4]Superior TOC recovery and accuracy in high-salt and harsh matrices[7][11]

Experimental Data and Applications

While direct, third-party comparative studies on a wide range of industrial wastewaters are limited, manufacturer application notes provide valuable insights into the performance of each instrument on specific challenging samples.

Analytik Jena multi N/C 2300: Analysis of Pulp and Paper Process Effluents

An application note from Analytik Jena demonstrates the multi N/C 2300's capability in analyzing particle-laden wastewater from the pulp and paper industry. The direct injection technology proved effective for handling samples containing cellulose fibers.[3]

SampleTOC (mg/L)TNb (mg/L)Recovery of AQA Standard (Nicotinic Acid)
Inlet Clarification Plant2505.598% (TOC), 102% (TNb)
Outlet Clarification Plant352.1-

Data sourced from Analytik Jena Application Note.[3]

Shimadzu TOC-L Series: Analysis of Brine Solutions

Shimadzu has published data on the performance of the TOC-L series with a high-salt kit for the analysis of brine solutions (28% NaCl). The use of a specialized catalyst tube and sulfuric acid for matrix modification significantly extended the lifetime of the combustion tube and catalyst.[9] The system demonstrated high reproducibility over 220 injections of a 5 ppm KHP standard in the high-salt matrix.[9]

Sievers InnovOx: Robustness in High-Salt and Industrial Matrices

The Sievers InnovOx utilizes a patented Supercritical Water Oxidation (SCWO) technique, which operates at 375°C and 3200 psi.[5] This method is designed to be highly effective in oxidizing all organic compounds, even in the presence of high salt concentrations, as salts are not soluble under these supercritical conditions and thus do not interfere with the oxidation process.[5][10] This makes the InnovOx particularly suitable for brines and other challenging industrial wastewater streams.[7]

Experimental Protocols

The following protocols are based on standard methods for TOC analysis in wastewater and can be adapted for use with the compared instruments.

High-Temperature Catalytic Combustion (Applicable to multi N/C 2300 and Shimadzu TOC-L)

This protocol is based on the principles outlined in ASTM D7573 and EPA Method 415.1.

1. Principle: Organic carbon in the sample is oxidized to carbon dioxide (CO₂) at high temperatures (680°C - 950°C) in the presence of a catalyst. The resulting CO₂ is then detected by a non-dispersive infrared (NDIR) detector.

2. Apparatus:

  • TOC Analyzer (e.g., Analytik Jena multi N/C 2300, Shimadzu TOC-L)

  • Sample homogenization system (if required)

  • Microliter syringe or autosampler

3. Reagents:

  • Reagent Grade Water (TOC < 0.1 mg/L)

  • Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl) solution for acidification

  • Potassium Hydrogen Phthalate (KHP) for standard preparation

  • Oxygen or purified air as carrier gas

4. Procedure:

  • Sample Preparation: Homogenize the sample if it contains particulates. For Non-Purgeable Organic Carbon (NPOC) analysis, acidify the sample to a pH ≤ 2 with acid to convert inorganic carbon (carbonates and bicarbonates) to CO₂.
  • Inorganic Carbon Removal (for NPOC): Sparge the acidified sample with a purified gas to remove the CO₂.
  • Injection: Inject a known volume of the prepared sample into the high-temperature combustion tube.
  • Oxidation: The sample is combusted, and all organic carbon is converted to CO₂.
  • Detection: The carrier gas transports the CO₂ to the NDIR detector, where it is measured.
  • Quantification: The TOC concentration is determined by comparing the detector response to a calibration curve prepared from KHP standards.

Supercritical Water Oxidation (Applicable to Sievers InnovOx)

1. Principle: The sample is subjected to high temperature (375°C) and pressure (3200 psi), bringing the water to a supercritical state. In this state, organic compounds are rapidly and completely oxidized to CO₂ using a persulfate reagent. The CO₂ is then measured by an NDIR detector.

2. Apparatus:

  • Sievers InnovOx TOC Analyzer

  • Autosampler

3. Reagents:

  • Reagent Grade Water

  • Sodium Persulfate oxidant

  • Phosphoric Acid

4. Procedure:

  • Sample Preparation: Samples are loaded into the autosampler. Acid and oxidant are added automatically by the instrument.
  • Oxidation: The sample is introduced into the reactor, where it is heated and pressurized to supercritical conditions, leading to the complete oxidation of organic matter.
  • Detection: The resulting CO₂ is swept to the NDIR detector for quantification.
  • Quantification: The TOC concentration is determined based on a calibration performed according to the manufacturer's instructions.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the key steps in the high-temperature combustion and supercritical water oxidation methods.

HTCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis TOC Analysis Sample Wastewater Sample Homogenize Homogenization (if needed) Sample->Homogenize Acidify Acidification (pH ≤ 2) Homogenize->Acidify Sparge Sparge to Remove TIC Acidify->Sparge Injection Direct Injection Sparge->Injection Combustion High-Temperature Combustion (≥680°C) Injection->Combustion Detection NDIR Detector Combustion->Detection Result TOC Concentration Detection->Result

High-Temperature Catalytic Oxidation (HTCO) Workflow

SCWO_Workflow cluster_sample_prep Sample Preparation cluster_analysis TOC Analysis Sample Wastewater Sample Autosampler Load into Autosampler Sample->Autosampler Reagent_Add Automatic Acid & Oxidant Addition Autosampler->Reagent_Add Reactor Supercritical Water Oxidation (375°C, 3200 psi) Reagent_Add->Reactor Detection NDIR Detector Reactor->Detection Result TOC Concentration Detection->Result

Supercritical Water Oxidation (SCWO) Workflow

Conclusion

The selection of a TOC analyzer for industrial wastewater requires careful consideration of the specific challenges posed by the sample matrix.

The Analytik Jena multi N/C 2300 presents a robust solution, particularly for wastewater with high particulate loads, due to its direct injection system.[2][3] Its high-temperature combustion method is a well-established and reliable technique for a wide range of organic compounds.

The Shimadzu TOC-L series also utilizes the proven high-temperature combustion method and offers specific solutions for high-salt matrices, enhancing its versatility for industrial applications.[8][9]

The Sievers InnovOx offers a distinct advantage with its Supercritical Water Oxidation technology, which provides exceptional robustness against high salt concentrations and complex matrices, minimizing interferences and ensuring high TOC recovery.[5][7]

Ultimately, the optimal choice will depend on the predominant characteristics of the wastewater streams to be analyzed. For facilities dealing primarily with high particulate matter, the multi N/C 2300's direct injection is a compelling feature. For those contending with high and variable salinity, the Sievers InnovOx's SCWO technology offers a powerful and reliable solution. The Shimadzu TOC-L provides a versatile and proven alternative adaptable to various industrial wastewater challenges. It is recommended that laboratories validate the chosen instrument's performance with their specific wastewater matrices to ensure data quality and operational efficiency.

References

Cross-Validation of Multi N/C 2300 Results with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison

In the realm of pharmaceutical and environmental analysis, accurate and reliable determination of Total Carbon (TC) and Total Nitrogen (TN) is paramount. The multi N/C 2300 series from Analytik Jena, utilizing a high-temperature catalytic combustion method, is a cornerstone instrument for these applications. This guide provides a comprehensive cross-validation of the multi N/C 2300's performance against established alternative analytical techniques, supported by experimental data and detailed methodologies.

Executive Summary

The multi N/C 2300, based on high-temperature combustion, demonstrates robust and reliable performance for both Total Carbon and Total Nitrogen analysis across a variety of sample matrices. When cross-validated with traditional methods such as UV/Persulfate oxidation for TOC and the Kjeldahl method for TN, the multi N/C 2300 offers significant advantages in terms of sample throughput, automation, and the ability to handle particle-rich samples. While all methods show good correlation, the choice of technique may depend on the specific application, sample matrix, and regulatory requirements.

Total Carbon (TC/TOC) Analysis: Multi N/C 2300 vs. UV/Persulfate Oxidation

The multi N/C 2300 employs a high-temperature combustion method (up to 950°C) to oxidize all organic compounds to CO2, which is then detected by a non-dispersive infrared (NDIR) detector.[1] This is in contrast to the wet chemical oxidation method, which typically uses a combination of UV radiation and a chemical oxidant like sodium persulfate to convert organic carbon to CO2.[2]

Data Presentation: Performance Comparison
ParameterMulti N/C 2300 (High-Temperature Combustion)UV/Persulfate OxidationKey Considerations
Oxidation Efficiency High, effective for a wide range of organic compounds, including particulates and high-molecular-weight compounds.[3]Efficient for clean water matrices; may have lower recovery for complex, hard-to-oxidize compounds and samples with high salt or particulate content.[3]High-temperature combustion is generally more robust for challenging matrices.
Analysis Time Typically faster, with analysis times often under 4 minutes per sample.Can be longer, with some methods requiring more than 4 minutes, especially for difficult-to-oxidize compounds.[4]The multi N/C 2300's automated features can lead to higher sample throughput.
Sample Matrix Tolerance Excellent for particle-rich and oily samples due to direct injection technology.[2]Best suited for clean water samples like drinking water and ultra-pure water; not recommended for seawater or samples with significant particulates without pre-treatment.[2]The multi N/C 2300's design minimizes blockages and carryover with complex samples.[2]
Low-Level Detection Capable of low ppb detection, suitable for pharmaceutical and environmental applications.Excellent for ultra-pure water applications due to very low background carbon levels.[2]Both methods can achieve the low detection limits required for many applications.
Experimental Protocols

Multi N/C 2300 (High-Temperature Combustion Method)

  • Sample Preparation: Aqueous samples are typically placed directly into autosampler vials. For Non-Purgeable Organic Carbon (NPOC) analysis, the sample is acidified (e.g., with HCl to pH < 2) and sparged with a carrier gas to remove inorganic carbon.[5]

  • Injection: A defined sample volume is injected directly into the combustion tube via a septum-free injection system.[2]

  • Combustion: The sample is combusted at high temperatures (e.g., 750°C - 950°C) in the presence of a catalyst (e.g., platinum-based) and a pure oxygen stream, converting all carbon to CO2.[1]

  • Detection: The resulting CO2 is carried to a non-dispersive infrared (NDIR) detector for quantification.[6]

UV/Persulfate Oxidation Method

  • Sample Preparation: Similar to the combustion method, samples are placed in vials. For NPOC, acidification and sparging are performed.

  • Oxidation: A chemical oxidant (e.g., sodium persulfate) is added to the sample, which is then exposed to UV radiation in a reactor. The combination of the oxidant and UV light breaks down organic compounds into CO2.[2]

  • Detection: The generated CO2 is purged from the sample and measured by an NDIR detector.

Signaling Pathway & Experimental Workflow

TOC_Comparison cluster_0 Multi N/C 2300 (High-Temp. Combustion) cluster_1 UV/Persulfate Oxidation a Sample Injection b High-Temp. Combustion (e.g., 950°C) a->b c CO2 Formation b->c g NDIR Detector c->g d Sample + Persulfate e UV Reactor d->e f CO2 Formation e->f f->g h TOC Result g->h

Comparison of TOC analysis workflows.

Total Nitrogen (TN) Analysis: Multi N/C 2300 vs. Kjeldahl Method

The multi N/C 2300 determines Total Nitrogen by converting all nitrogen compounds to nitrogen monoxide (NO) during high-temperature combustion, followed by detection using a chemiluminescence (CLD) or electrochemical detector (ChD).[2] The traditional Kjeldahl method involves the digestion of the sample with concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate, followed by distillation and titration.

Data Presentation: Performance Comparison
ParameterMulti N/C 2300 (Combustion Method)Kjeldahl MethodKey Considerations
Analytes Measured Measures total bound nitrogen (TNb), including organic nitrogen, ammonia, nitrates, and nitrites.Primarily measures organic nitrogen and ammonia (Total Kjeldahl Nitrogen - TKN). Does not typically measure nitrate or nitrite unless modified.The combustion method provides a more comprehensive measure of total nitrogen in a single run.
Analysis Time Significantly faster, with analysis times of a few minutes per sample.[7]Time-consuming and labor-intensive, often taking over an hour per sample.[7]The multi N/C 2300 offers a major advantage in sample throughput.
Automation Fully automated from sample injection to result generation.[2]Can be semi-automated, but still requires significant manual sample handling and preparation.Automation reduces operator error and improves reproducibility.
Chemical Usage Uses carrier gases (e.g., oxygen) and a catalyst.Requires concentrated sulfuric acid, a catalyst, and sodium hydroxide, posing safety and disposal concerns.[7]The combustion method is generally considered safer and more environmentally friendly.
Precision Demonstrates high precision and reproducibility.Can achieve good precision, but is more susceptible to operator variability.A study comparing combustion and Kjeldahl methods for animal feed found similar repeatability, though the combustion method showed better inter-laboratory reproducibility.[7][8]
Experimental Protocols

Multi N/C 2300 (Combustion Method for TN)

  • Sample Preparation: Aqueous samples are placed directly into autosampler vials.

  • Injection: A defined sample volume is injected into the combustion tube.

  • Combustion: The sample is combusted at high temperatures in an oxygen-rich atmosphere, converting all nitrogen compounds to nitrogen monoxide (NO).

  • Detection: The NO gas is detected by a chemiluminescence detector (CLD), which measures the light emitted from the reaction of NO with ozone.

Kjeldahl Method

  • Digestion: The sample is heated with concentrated sulfuric acid and a catalyst (e.g., copper sulfate) to convert organic nitrogen to ammonium sulfate.

  • Distillation: The digested sample is made alkaline with sodium hydroxide, and the liberated ammonia is distilled into a receiving solution (e.g., boric acid).

  • Titration: The amount of ammonia in the receiving solution is determined by titration with a standard acid solution.

Logical Relationships of Analytical Methods

TN_Comparison cluster_0 Multi N/C 2300 (Combustion) cluster_1 Kjeldahl Method a Sample b High-Temp. Combustion a->b c NO Formation b->c d CLD Detection c->d i Total Nitrogen Result d->i e Sample f Digestion (H2SO4) e->f g NH4+ Formation f->g h Distillation & Titration g->h h->i

Comparison of TN analysis methodologies.

Conclusion

The Analytik Jena multi N/C 2300, with its high-temperature catalytic combustion technology, offers a robust, efficient, and highly automated solution for Total Carbon and Total Nitrogen analysis. Cross-validation with alternative techniques demonstrates that while traditional methods like UV/Persulfate oxidation and Kjeldahl are effective for specific applications, the multi N/C 2300 provides a more versatile and high-throughput platform, particularly for laboratories handling a wide variety of sample matrices, including those with high particulate content. The choice of analytical technique should be guided by the specific requirements of the application, sample characteristics, and desired level of automation.

References

A Head-to-Head Battle of Precision: Benchmarking the multi N/C 2300 Against Other Direct Injection TOC Analyzers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Total Organic Carbon (TOC) is a critical aspect of quality control, process monitoring, and regulatory compliance. The choice of a TOC analyzer can significantly impact laboratory efficiency, data integrity, and operational costs. This guide provides an objective comparison of the Analytik Jena multi N/C 2300, a prominent direct injection TOC analyzer, against other leading alternatives in the market. The comparison is based on key performance parameters, supported by detailed experimental protocols for independent verification.

The Analytik Jena multi N/C 2300 series is engineered for the analysis of particle-rich and challenging sample matrices, a common scenario in environmental and pharmaceutical applications. Its core technology revolves around a high-temperature catalytic combustion method, ensuring the complete oxidation of all organic compounds. A key feature of the multi N/C 2300 is its septum-free direct injection system, which minimizes the risk of sample carryover and blockages, particularly when dealing with complex samples.[1][2]

To provide a comprehensive benchmark, this guide compares the multi N/C 2300 with three other leading direct injection and high-temperature combustion TOC analyzers: the Shimadzu TOC-L Series, the OI Analytical Aurora 1030W, and the Teledyne Tekmar Fusion.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters of the Analytik Jena multi N/C 2300 and its competitors. Data has been compiled from manufacturer specifications and available performance data.

FeatureAnalytik Jena multi N/C 2300Shimadzu TOC-L SeriesOI Analytical Aurora 1030WTeledyne Tekmar Fusion
Measurement Principle High-Temperature Catalytic Combustion680°C Combustion Catalytic OxidationHigh-Temperature Combustion (1030C model) / Heated Persulfate Oxidation (1030W model)UV/Persulfate Oxidation or High-Temperature Combustion
Injection Method Septum-free Direct InjectionAutomatic sample injectionSyringe injectionSyringe pump and 7-port valve
Measurement Range Up to 30,000 mg/L4 µg/L to 30,000 mg/L[3][4]Up to 30,000 ppm[5][6][7]0.2 ppb to 4,000 ppm
Detection Limit Not explicitly stated in searched documents4 µg/L[3][4]2 ppb[6][7]0.2 ppb
Precision (%RSD) Not explicitly stated in searched documents<1.5%Not explicitly stated in searched documents≤ 1.0% RSD
Accuracy Not explicitly stated in searched documentsNot explicitly stated in searched documentsNot explicitly stated in searched documentsNot explicitly stated in searched documents
Particle Handling Excellent, designed for particle-rich samples[1][2]Robust for samples containing particlesGood, with options for handling particulatesGood
Software Compliance 21 CFR Part 11 compliant pharma module[1][2]Validation support for PC software[3]21 CFR Part 11 compliant data handling[8]21 CFR 11 functionality

Experimental Protocols for Performance Verification

To enable independent verification of the performance of these TOC analyzers, the following experimental protocols are provided, based on established standard methods such as ASTM D7573.

Determination of Accuracy (Recovery)

Objective: To determine the accuracy of the TOC analyzer by measuring the recovery of a certified standard.

Materials:

  • Certified Potassium Hydrogen Phthalate (KHP) standard solution (e.g., 1000 mg/L TOC).

  • Reagent-grade water (TOC < 0.1 mg/L).

Procedure:

  • Prepare a series of calibration standards by diluting the KHP stock solution with reagent-grade water to cover the desired working range.

  • Calibrate the TOC analyzer according to the manufacturer's instructions using the prepared standards.

  • Prepare a mid-range check standard from the KHP stock solution, independent of the calibration standards.

  • Analyze the check standard a minimum of three times.

  • Calculate the recovery as follows: Recovery (%) = (Measured TOC concentration / Theoretical TOC concentration) x 100

Determination of Precision (Repeatability)

Objective: To assess the precision of the TOC analyzer by repeatedly measuring a single sample.

Materials:

  • A stable, mid-range TOC sample (e.g., a prepared KHP standard or a real-world sample).

Procedure:

  • Select a stable sample with a TOC concentration within the calibrated range of the instrument.

  • Analyze the sample ten consecutive times under the same operating conditions.

  • Calculate the mean, standard deviation, and the Relative Standard Deviation (%RSD) of the ten measurements. %RSD = (Standard Deviation / Mean) x 100

Determination of the Method Detection Limit (MDL)

Objective: To determine the lowest concentration of TOC that can be reliably distinguished from a blank.

Materials:

  • Reagent-grade water (TOC < 0.1 mg/L).

  • A low-concentration TOC standard.

Procedure:

  • Prepare a standard with a TOC concentration that is 3 to 5 times the estimated detection limit.

  • Analyze this standard a minimum of seven times.

  • Analyze a method blank (reagent-grade water) a minimum of seven times.

  • Calculate the standard deviation of the replicate measurements for both the standard and the blank.

  • The MDL is calculated as: MDL = t * S where:

    • t is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicates).

    • S is the standard deviation of the replicate measurements.

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking the performance of a direct injection TOC analyzer.

TOC_Benchmarking_Workflow start Start: Select TOC Analyzers for Comparison prep_standards Prepare Calibration and Check Standards (e.g., KHP) start->prep_standards calibrate Calibrate Each Analyzer (Manufacturer's Protocol) prep_standards->calibrate accuracy_test Perform Accuracy Test (Recovery of Check Standard) calibrate->accuracy_test precision_test Perform Precision Test (Repeatability of a Stable Sample) calibrate->precision_test mdl_test Perform MDL Test (Low-Level Standard and Blank Analysis) calibrate->mdl_test data_analysis Analyze and Compare Data (Recovery %, %RSD, MDL) accuracy_test->data_analysis precision_test->data_analysis mdl_test->data_analysis report Generate Comparison Report data_analysis->report

Caption: A logical workflow for the comparative evaluation of TOC analyzers.

Signaling Pathway of Direct Injection High-Temperature Catalytic Oxidation

The following diagram illustrates the fundamental signaling pathway of a direct injection, high-temperature catalytic oxidation TOC analyzer like the multi N/C 2300.

Direct_Injection_TOC_Pathway sample Sample Introduction (Direct Injection) furnace High-Temperature Furnace (e.g., 680-950°C) + Catalyst sample->furnace oxidation Organic Carbon -> CO2 furnace->oxidation detector NDIR Detector oxidation->detector CO2 gas_stream Carrier Gas (O2) gas_stream->furnace signal Signal Processing detector->signal result TOC Concentration signal->result

Caption: The analytical pathway in a direct injection TOC analyzer.

Conclusion

The Analytik Jena multi N/C 2300 stands out for its robust design, particularly its septum-free direct injection system, making it a strong contender for laboratories analyzing samples with high particulate content. Its wide measurement range and compliance with pharmaceutical industry standards further enhance its appeal.

Competitors such as the Shimadzu TOC-L Series, OI Analytical Aurora 1030W, and Teledyne Tekmar Fusion offer comparable high-temperature combustion or alternative oxidation technologies with competitive performance specifications. The choice between these instruments will ultimately depend on the specific application needs, sample matrices, required detection limits, and budget considerations.

For a definitive selection, it is highly recommended that laboratories conduct their own in-house performance evaluations using the experimental protocols outlined in this guide. This will provide the most accurate and relevant data to inform the purchasing decision and ensure the chosen TOC analyzer meets the specific demands of their research, quality control, or drug development activities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for NC 2300

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of NC 2300, also known as Axon 2300 (Dordaviprone), to ensure operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. This compound may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the eyes, mucous membranes, upper respiratory system, and skin.[1] The toxicological properties of this compound have not been fully investigated.[1]

Personal Protective Equipment (PPE):

When handling this compound, always use appropriate personal protective equipment:

  • Respiratory Protection: Use in a chemical fume hood with an independent air supply.[1]

  • Hand and Body Protection: Wear chemical-resistant gloves and a lab coat.[1]

  • Eye Protection: Use appropriate safety glasses.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

Scenario Procedure
Spill For dry material, vacuum or sweep it up and place it in a suitable container for disposal, avoiding dust creation. For solutions, absorb with a finely-powdered liquid-binding material. After removal, ventilate the area and decontaminate surfaces and equipment with alcohol.[1]
Skin Contact Wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]
Inhalation Move the individual to an area with fresh air and monitor their breathing. If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration.[1]
Ingestion Seek immediate medical attention.

Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Treat this compound as potentially toxic.[1]

Step-by-Step Disposal Workflow:

The following diagram outlines the general procedure for the disposal of this compound waste.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe container Place waste in a properly sealed, labeled container ppe->container spill_kit Ensure spill kit is accessible container->spill_kit regulations Consult local, state, and federal disposal regulations spill_kit->regulations waste_handler Transfer to authorized hazardous waste handler regulations->waste_handler end_node End: Waste Disposed waste_handler->end_node

This compound Disposal Workflow

Chemical and Physical Properties

A summary of the key physical and chemical properties of Axon 2300 (Dordaviprone) is provided below for reference during handling and disposal.

PropertyValue
Molecular Formula C24H26N4O
Molecular Weight 386.49
Appearance Off-white solid
Purity 99.1%
Solubility in Water 0.0 mg/mL
Melting Point 132 - 133 °C
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.
Hazardous Combustion Products May emit toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrochloric acid (HCl), and nitrogen oxides upon thermal decomposition.[1]

Data sourced from the Axon 2300 Safety Data Sheet.[1]

By adhering to these safety protocols and disposal procedures, laboratory professionals can mitigate risks and ensure the safe management of this compound, fostering a secure research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Handling Protocols for NC 2300 (VEL-0230)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of NC 2300, also known as VEL-0230. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this potent and selective cysteine cathepsin inhibitor.

Chemical Identification and Hazard Summary

Identifier Value
Synonyms VEL-0230
CAS Number 221144-20-3
Molecular Formula C14H24NNaO5
Molecular Weight 309.338

Hazard Statement: The toxicological properties of this substance have not been fully investigated. It is crucial to handle this compound with care, assuming it may be harmful.

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.

Protection Type Specification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or when handling powders.

**Operational and Handling Plan

Engineering Controls:

  • Ensure adequate ventilation in all areas where this compound is handled and stored.

  • A readily accessible safety shower and eyewash station are required in the immediate work area.

Handling Procedures:

  • Review Safety Data Sheet (SDS): Before use, all personnel must review the complete SDS for VEL-0230 (NC-2300).

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting:

    • Perform these tasks in a designated area with controlled ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.

    • Use appropriate tools to handle the material and avoid direct contact.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the material to prevent splashing.

    • Ensure the container is properly labeled with the chemical name, concentration, date, and responsible individual's name.

  • General Use:

    • Avoid breathing vapors, mist, dust, or gas.

    • Prevent contact with eyes, skin, and clothing.

Emergency Procedures

In the event of an exposure or spill, follow these immediate first aid and containment measures.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Skin Contact Rinse skin immediately with plenty of water. Remove contaminated clothing.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material (e.g., diatomite, universal binders) to contain and clean up spills of solutions.

  • Decontaminate: Scrub surfaces and equipment with a suitable solvent like alcohol.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Handling:

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

Disposal Protocol:

  • Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a secure, designated area away from incompatible materials.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety and handling procedures throughout a typical experimental workflow involving this compound.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_emergency Emergency Protocol pre1 Review SDS for This compound (VEL-0230) pre2 Don Required PPE: Goggles, Gloves, Lab Coat pre1->pre2 Mandatory Step exp1 Weighing and Aliquoting (in Fume Hood) pre2->exp1 exp2 Solution Preparation exp1->exp2 exp3 Conduct Experiment exp2->exp3 post1 Decontaminate Work Area and Equipment exp3->post1 post2 Segregate and Label All Waste post1->post2 post3 Proper Disposal of Waste (Contact EHS) post2->post3 em1 Spill or Exposure Occurs em2 Follow First Aid Measures em1->em2 Exposure em3 Initiate Spill Response em1->em3 Spill

Caption: Integration of safety protocols into the experimental workflow for handling this compound.

Logical Relationship for Disposal

This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

disposal_plan start Material Contaminated with this compound waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Unused solution, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, pipette tips, empty containers) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store dispose Contact EHS for Proper Disposal store->dispose

Caption: Decision tree for the disposal of this compound contaminated materials.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NC 2300
Reactant of Route 2
Reactant of Route 2
NC 2300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.